Cochinchinenin A
Description
Structure
3D Structure
Properties
CAS No. |
1057666-04-2 |
|---|---|
Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
3-(2,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O4/c1-20-16-4-3-5-17(21-2)14(16)10-11-15(19)12-6-8-13(18)9-7-12/h3-9,18H,10-11H2,1-2H3 |
InChI Key |
BRIOVNZRUNCVKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CCC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
Cochinchinenin A from Dracaena cochinchinensis: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Dracaena cochinchinensis, a key botanical source of the traditional medicine known as "Dragon's Blood," is a treasure trove of bioactive phytochemicals. The deep red resin exuded from its stem has been used for centuries in traditional medicine for its diverse therapeutic properties, including anti-inflammatory, analgesic, and wound-healing effects.[1] Among the myriad of compounds isolated from this resin, Cochinchinenin (B150029) A, a dihydrochalcone (B1670589), has emerged as a molecule of significant interest for its potential pharmacological activities.
This technical guide provides an in-depth overview of Cochinchinenin A, intended for researchers, scientists, and professionals in the field of drug development. The document details its botanical source, methods for its isolation and purification, and a summary of its biological activities, with a particular focus on its anti-inflammatory and antioxidant potential. This guide adheres to stringent data presentation standards, including clearly structured tables for all quantitative data, detailed experimental protocols for key assays, and mandatory visualizations of signaling pathways and experimental workflows using Graphviz.
Phytochemistry of Dracaena cochinchinensis Resin
The resin of Dracaena cochinchinensis is a complex mixture of various classes of chemical compounds. Flavonoids are the predominant constituents, which include chalcones, dihydrochalcones, flavanones, flavans, and homoisoflavonoids.[1] Besides flavonoids, the resin is also rich in stilbenes, steroids, and saponins.[2] This rich phytochemical profile contributes to the wide spectrum of pharmacological activities attributed to Dragon's Blood.
This compound: Physicochemical Properties
This compound is a dihydrochalcone, a type of flavonoid characterized by a three-carbon bridge connecting two aromatic rings. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Structure | C₁₇H₁₈O₄ |
| Molecular Formula | C₁₇H₁₈O₄ |
| Molecular Weight | 286.32 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1057666-04-2 |
Isolation and Purification of this compound
The following is a generalized protocol for the extraction and isolation of this compound from the resin of Dracaena cochinchinensis. This protocol is a composite based on methodologies reported for the isolation of flavonoids from this plant source.[2][3]
Experimental Protocol: Isolation and Purification
1. Extraction:
- Air-dried and powdered resin of Dracaena cochinchinensis is macerated with 95% ethanol (B145695) at room temperature for 72 hours.
- The extraction process is repeated three times to ensure maximum yield.
- The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Fractionation:
- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.
- The ethyl acetate fraction, typically rich in flavonoids, is collected and concentrated.
3. Chromatographic Purification:
- Silica (B1680970) Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a high percentage of n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Sephadex LH-20 Column Chromatography: Fractions containing compounds with similar TLC profiles to this compound are pooled, concentrated, and further purified using a Sephadex LH-20 column, eluting with methanol (B129727). This step helps in removing polymeric material and separating compounds based on their molecular size.
- Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is achieved by preparative HPLC on a C18 column, using a mobile phase of methanol and water or acetonitrile (B52724) and water, to yield pure this compound.
4. Structure Elucidation:
- The structure of the purified this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).
start [label="Dracaena cochinchinensis Resin", shape=cylinder, fillcolor="#FBBC05"];
extraction [label="Maceration with 95% Ethanol"];
concentration1 [label="Rotary Evaporation"];
fractionation [label="Solvent Partitioning\n(n-hexane, Chloroform, Ethyl Acetate, n-butanol)"];
concentration2 [label="Concentration of Ethyl Acetate Fraction"];
silica_gel [label="Silica Gel Column Chromatography\n(n-hexane:EtOAc gradient)"];
sephadex [label="Sephadex LH-20 Column\n(Methanol)"];
prep_hplc [label="Preparative HPLC\n(C18, MeOH:H2O)"];
pure_compound [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
structure_elucidation [label="Spectroscopic Analysis\n(NMR, MS)"];
start -> extraction;
extraction -> concentration1;
concentration1 -> fractionation;
fractionation -> concentration2;
concentration2 -> silica_gel;
silica_gel -> sephadex;
sephadex -> prep_hplc;
prep_hplc -> pure_compound;
pure_compound -> structure_elucidation;
}
Biological Activities
While specific quantitative data for this compound is limited in publicly available literature, studies on related compounds and crude extracts from Dracaena cochinchinensis provide strong evidence for its potential biological activities.
Anti-inflammatory Activity
Flavonoids are well-known for their anti-inflammatory properties. A study on cochinchinenin N, a chalchonoid trimer also isolated from Dracaena cochinchinensis, demonstrated significant inhibition of nitric oxide (NO) production, a key mediator in the inflammatory process.
| Compound | Assay | Cell Line | IC₅₀ (µM) |
| Cochinchinenin N | Nitric Oxide Production Inhibition | BV-2 microglial cells | 11.5 ± 1.7 |
Table 1: Inhibitory concentration (IC₅₀) of a related compound from D. cochinchinensis on nitric oxide production.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubating for 24 hours.
-
Nitrite (B80452) Measurement: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is determined from the dose-response curve.
Antioxidant Activity
| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) |
| Gallic Acid | - | 1.03 ± 0.25 |
| (+)-Catechin | - | 3.12 ± 0.51 |
| Quercetin | - | 1.89 ± 0.33 |
| Kaempferol | - | 3.70 ± 0.15 |
Table 2: IC₅₀ values of common natural antioxidants in DPPH and ABTS assays.[4]
-
Reagent Preparation: A 0.1 mM solution of DPPH in methanol is prepared.
-
Reaction Mixture: Various concentrations of this compound are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 517 nm.
-
Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.
-
Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.
-
Reaction Mixture: The ABTS solution is diluted with methanol to an absorbance of 0.70 ± 0.02 at 734 nm. Various concentrations of this compound are then added.
-
Incubation: The mixture is incubated at room temperature for 6 minutes.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.
α-Glucosidase Inhibitory Activity
An active fraction from the resin of Dracaena cochinchinensis has demonstrated potent α-glucosidase inhibitory activity, suggesting its potential in the management of postprandial hyperglycemia.
| Sample | Assay | IC₅₀ (mg/mL) |
| Active Fraction of D. cochinchinensis Resin | α-Glucosidase Inhibition | 0.152 |
Table 3: α-Glucosidase inhibitory activity of an active fraction from D. cochinchinensis resin.[3]
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a phosphate (B84403) buffer (pH 6.8).
-
Reaction Mixture: Various concentrations of this compound are pre-incubated with the α-glucosidase solution.
-
Reaction Initiation: The reaction is initiated by adding the pNPG substrate.
-
Incubation: The mixture is incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by adding a sodium carbonate solution.
-
Absorbance Measurement: The amount of p-nitrophenol released is measured at 405 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined.
Potential Mechanisms of Action: Signaling Pathways
The anti-inflammatory effects of many flavonoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is still emerging, it is hypothesized to exert its anti-inflammatory effects through the inhibition of these pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression. In response to inflammatory stimuli like LPS, IκBα is phosphorylated and degraded, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6. This compound may inhibit this pathway by preventing the phosphorylation and degradation of IκBα.
Inhibition of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades of kinases such as ERK, JNK, and p38, is another critical regulator of inflammation. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes. This compound may interfere with the phosphorylation and activation of key kinases in the MAPK cascade.
Conclusion and Future Directions
This compound, a dihydrochalcone from the resin of Dracaena cochinchinensis, holds significant promise as a therapeutic agent, particularly in the realm of anti-inflammatory and antioxidant applications. The information compiled in this guide, based on existing literature on the source plant and related compounds, underscores its potential.
However, to fully realize the therapeutic utility of this compound, further research is imperative. Future studies should focus on:
-
Definitive Biological Screening: Conducting comprehensive in vitro and in vivo studies to determine the specific IC₅₀ values of pure this compound in various anti-inflammatory and antioxidant assays.
-
Mechanistic Elucidation: Performing detailed molecular studies to confirm the precise mechanisms of action, including its direct interactions with components of the NF-κB and MAPK signaling pathways.
-
Pharmacokinetic and Toxicological Profiling: Establishing the ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiles of this compound to assess its drug-like properties.
-
Lead Optimization: Utilizing the structure of this compound as a scaffold for the synthesis of novel derivatives with enhanced potency and improved pharmacokinetic properties.
This technical guide serves as a foundational resource to stimulate and guide further research and development efforts aimed at harnessing the therapeutic potential of this compound.
References
Cochinchinenin A: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cochinchinenin A, a dihydrochalcone (B1670589) isolated from the resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood," has emerged as a molecule of significant interest in the scientific community. Traditionally used for its analgesic properties, recent research has unveiled its potential as a multi-target therapeutic agent with anti-inflammatory and anti-diabetic activities. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and relevant experimental protocols for this compound, aimed at researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is classified as a dihydrochalcone, a type of natural phenol. Its chemical identity has been established through spectroscopic analysis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 4'-hydroxy-4,2'-dimethoxy-dihydrochalcone |
| Molecular Formula | C₁₇H₁₈O₄ |
| Molecular Weight | 286.32 g/mol [1] |
| CAS Number | 1057666-04-2[1] |
| Appearance | White to off-white solid[1] |
| SMILES | O=C(CCC1=C(OC)C=CC=C1OC)C2=CC=C(C=C2)O[1] |
| Solubility | Soluble in DMSO (100 mg/mL)[1] |
| Initial Source | Dracaena cochinchinensis (Lour.) S. C. Chen[1] |
Note: There is a distinct compound named "cochinchinenin," which is a chalcone (B49325) dimer, and should not be confused with this compound, a dihydrochalcone monomer.[2][3]
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, positioning it as a promising candidate for further investigation in drug discovery.
Analgesic Activity
This compound is recognized as a fundamental component responsible for the analgesic effects of Dragon's Blood.[1] Research suggests that its mechanism of action may involve the transient receptor potential vanilloid 1 (TRPV1), a key player in pain signaling.[4] It is hypothesized that this compound may act as a TRPV1 antagonist, thereby reducing pain perception.
Figure 1: Proposed Analgesic Mechanism of this compound via TRPV1 Inhibition.
Anti-inflammatory Activity
While direct studies on the anti-inflammatory signaling pathways of this compound are emerging, flavonoids and chalcones are known to exert anti-inflammatory effects by modulating key inflammatory cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7] this compound may inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2).
Figure 2: Putative Anti-inflammatory Signaling Pathways Modulated by this compound.
Anti-diabetic Activity
This compound has been shown to possess anti-diabetic properties, primarily through the inhibition of α-glucosidase. This enzyme is responsible for the breakdown of complex carbohydrates into glucose in the intestine. By inhibiting α-glucosidase, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.
Table 2: Summary of Biological Activities of this compound
| Activity | Mechanism of Action | Potential Therapeutic Application |
| Analgesic | Inhibition of TRPV1 receptor[4] | Acute and chronic pain management |
| Anti-inflammatory | Potential inhibition of NF-κB and MAPK signaling pathways | Inflammatory disorders |
| Anti-platelet Aggregation | Inhibition of ADP-induced platelet aggregation[8] | Thrombotic diseases |
| Anti-diabetic | Inhibition of α-glucosidase[8] | Type 2 Diabetes Mellitus |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation of this compound from Dracaena cochinchinensis
The following is a general protocol for the isolation of this compound, which may require optimization based on the specific plant material and equipment.
Figure 3: General Workflow for the Isolation of this compound.
Methodology:
-
Extraction: The air-dried and powdered resin of D. cochinchinensis is extracted with 95% ethanol at room temperature.[9]
-
Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with ethyl acetate.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, Sephadex LH-20, and/or MCI gel, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate).[3]
-
Purification: Fractions containing this compound, as monitored by Thin Layer Chromatography (TLC), are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice
Methodology:
-
Animal Acclimatization: Male ICR mice (20-25 g) are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., aspirin), and test groups receiving different doses of this compound.
-
Drug Administration: this compound or the control drug is administered orally or intraperitoneally 30-60 minutes before the induction of writhing.
-
Induction of Writhing: Each mouse is injected intraperitoneally with 0.6% acetic acid (10 mL/kg body weight).[10][11][12]
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation box, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 20-30 minutes.[10]
-
Data Analysis: The percentage of analgesic activity is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.[10]
In Vitro α-Glucosidase Inhibition Assay
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing α-glucosidase enzyme solution (from Saccharomyces cerevisiae) in a phosphate (B84403) buffer (pH 6.8).[13][14][15]
-
Incubation with Inhibitor: Various concentrations of this compound are pre-incubated with the α-glucosidase solution for 10-15 minutes at 37°C.[15]
-
Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[13][14][15]
-
Measurement: The hydrolysis of pNPG to p-nitrophenol is monitored by measuring the absorbance at 405 nm at regular intervals.[13][14]
-
Data Analysis: The percentage of α-glucosidase inhibition is calculated by comparing the rate of reaction in the presence and absence of this compound. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then determined.
Conclusion
This compound stands out as a promising natural product with well-defined analgesic, anti-inflammatory, and anti-diabetic properties. Its multifaceted biological activities, coupled with its known chemical structure, make it an excellent candidate for further preclinical and clinical development. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this intriguing dihydrochalcone. Future investigations should focus on elucidating the precise molecular mechanisms underlying its diverse pharmacological effects and on optimizing its drug-like properties for potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [Cochinchinenin--a new chalcone dimer from the Chinese dragon blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient receptor potential vanilloid 1 involved in the analgesic effects of total flavonoids extracted from Longxuejie (Resina Dracaenae Cochinchinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of α-tomatine via inhibition of the MAPK and NF-κB signaling pathway in vitro and ex vivo [medsci.org]
- 7. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Production of dragon's blood in Dracaena cochinchinensis plants by inoculation of Fusarium proliferatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. In vitro α-glucosidase inhibitory assay [protocols.io]
- 14. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro α-glucosidase inhibitory activity of isolated fractions from water extract of Qingzhuan dark tea - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cochinchinenin A: A Dihydrochalcone with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cochinchinenin A, a dihydrochalcone (B1670589) isolated from the red resinous exudate of Dracaena cochinchinensis, commonly known as "Dragon's Blood," has emerged as a promising natural compound with significant pharmacological activities. This technical guide provides a comprehensive overview of its classification, biological effects, and underlying mechanisms of action, with a focus on its anti-inflammatory and analgesic properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound as a potential therapeutic agent.
Classification and Chemical Structure
This compound is classified as a dihydrochalcone, a class of flavonoids characterized by a three-carbon α,β-saturated chain connecting two aromatic rings. Dihydrochalcones are known for their diverse biological activities. The specific chemical structure of this compound is 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-1-one.
Pharmacological Activities
Anti-inflammatory Activity
The anti-inflammatory effects of Dragon's Blood extracts containing this compound have been demonstrated in various in vivo models, including the inhibition of croton oil-induced ear inflammation and carrageenan-induced paw edema in rodents.[1] The underlying mechanisms are believed to involve the inhibition of key inflammatory mediators.
Analgesic Activity
Dragon's Blood has been traditionally used for pain relief, and studies have shown that its administration can significantly inhibit acetic acid-induced writhing in mice, a common model for evaluating peripheral analgesia.[1]
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory and analgesic activities of this compound and related dihydrochalcones are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is hypothesized that this compound may inhibit the activation of NF-κB, thereby downregulating the expression of these pro-inflammatory mediators.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, particularly the p38 MAPK cascade, is another crucial signaling route activated by inflammatory stimuli, leading to the production of inflammatory cytokines. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of key kinases within this pathway.
Quantitative Data
While specific IC50 values for this compound are not widely reported in publicly available literature, the following table summarizes the inhibitory activities of related compounds and extracts from "Dragon's Blood" on key inflammatory markers. This data provides a basis for estimating the potential potency of this compound.
| Compound/Extract | Assay | Target | IC50 / % Inhibition | Reference |
| Dragon's Blood Extract | Acetic Acid-Induced Writhing | In vivo analgesia | Significant inhibition at 1.72 g/kg and 3.44 g/kg | [1] |
| Dragon's Blood Extract | Carrageenan-Induced Paw Edema | In vivo anti-inflammation | Significant reduction in edema | [1] |
| Flavonoids from Dragon's Blood | α-glycosidase inhibition | α-glycosidase | 0.152 µg/mL (Half-inhibitory concentration) | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the assessment of the anti-inflammatory and analgesic properties of this compound. These protocols are based on established and widely used models.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in RAW 264.7 Macrophages
Objective: To determine the in vitro anti-inflammatory activity of this compound by measuring its ability to inhibit the production of NO and PGE2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Workflow:
References
The Biosynthesis of Cochinchinenin A in Dracaena cochinchinensis: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cochinchinenin A, a bioactive dihydrochalcone (B1670589) found in "dragon's blood" resin from Dracaena cochinchinensis, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is critical for metabolic engineering, synthetic biology applications, and ensuring a sustainable supply of this valuable compound. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps, regulatory mechanisms, and relevant quantitative data. Furthermore, this document offers detailed experimental protocols for key analytical techniques and visualizes complex pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in natural product synthesis and drug development.
Introduction to this compound and "Dragon's Blood"
"Dragon's blood" is a deep red resin extracted from the stems of Dracaena cochinchinensis and other Dracaena species.[1] It has a long history of use in traditional medicine for its purported anti-inflammatory, analgesic, and hemostatic properties.[1] The primary bioactive constituents of this resin are flavonoids, which can comprise 50-80% of its total phytochemical content.[2]
Among these flavonoids is this compound, a member of the dihydrochalcone subclass. It is important to note a distinction in the literature: while "this compound" typically refers to a monomeric dihydrochalcone[3], the compound originally named "cochinchinenin" was identified as a more complex chalcone (B49325) dimer.[4] This guide will focus on the biosynthesis of the fundamental dihydrochalcone scaffold of this compound, as its production is the foundational step for both the monomer and potential subsequent dimerization. The formation of dragon's blood, and thus the biosynthesis of its constituent flavonoids, is a defense response in the plant, typically induced by mechanical wounding or fungal infection.[1][5]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is initiated from the general phenylpropanoid pathway and proceeds through a specific branch leading to dihydrochalcones. The proposed pathway is based on homologous pathways identified in other plant species and the known enzymatic activities within the flavonoid biosynthesis network.
Phenylpropanoid Pathway: The Precursor Supply
The pathway begins with the amino acid L-Phenylalanine . A series of three core enzymatic reactions convert L-Phenylalanine into p-Coumaroyl-CoA , a central intermediate in the biosynthesis of numerous phenolic compounds.
-
Phenylalanine Ammonia-Lyase (PAL): Deaminates L-Phenylalanine to form cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.
The Dihydrochalcone Branch
The pathway to dihydrochalcones diverges from the main flavonoid pathway at p-Coumaroyl-CoA. Instead of direct utilization by Chalcone Synthase (CHS) to form a chalcone, the double bond in the acyl chain is first reduced.
-
Hydroxycinnamoyl-CoA Double Bond Reductase (HCDBR): This putative enzyme catalyzes the NADPH-dependent reduction of p-Coumaroyl-CoA to p-Dihydrocoumaroyl-CoA .[6] This is a key branching point distinguishing dihydrochalcone synthesis from the synthesis of other flavonoid classes like flavanones and flavonols.[7][8]
-
Chalcone Synthase (CHS): A type III polyketide synthase, CHS catalyzes the condensation of one molecule of p-Dihydrocoumaroyl-CoA with three molecules of Malonyl-CoA (derived from primary metabolism) to form the core dihydrochalcone scaffold, 2',4,4'-Trihydroxydihydrochalcone .
Tailoring Steps to this compound
Following the formation of the basic dihydrochalcone skeleton, a series of tailoring reactions, likely involving methylation, are required to produce this compound (structure based on supplier data: 4'-hydroxy-2,4-dimethoxydihydrochalcone).
-
O-Methyltransferase (OMT): One or more specific OMTs are proposed to catalyze the methylation of the hydroxyl groups at positions 2 and 4 of the 2',4,4'-trihydroxydihydrochalcone precursor to yield This compound .
The overall proposed pathway is visualized in the diagram below.
Regulation of this compound Biosynthesis
The production of this compound and other flavonoids in D. cochinchinensis is tightly regulated and is a key component of the plant's defense response. The accumulation of dragon's blood is induced by external stimuli, primarily mechanical wounding and fungal infection, which trigger a complex signaling cascade.
-
Wounding and Elicitors: Physical damage to the plant stem initiates the defense response. Fungal pathogens, such as Fusarium proliferatum, can act as elicitors, significantly enhancing the production of dragon's blood.[9]
-
Reactive Oxygen Species (ROS): An early response to wounding is a burst of ROS. ROS act as signaling molecules that can activate downstream pathways, including the flavonoid biosynthesis pathway.
-
Hormonal Signaling: Plant hormones such as Jasmonic Acid (JA), Salicylic Acid (SA), and Brassinosteroids (BR) are key signaling molecules in plant defense. Genes involved in their synthesis are upregulated upon wounding, suggesting their role in activating the defense response.
-
Transcription Factors: The expression of the biosynthetic genes is controlled by transcription factors. In D. cochinchinensis, bHLH and MYB transcription factors have been identified as core regulators of the flavonoid biosynthesis pathway.
The interplay of these regulatory elements is depicted in the following signaling diagram.
Quantitative Data
Quantitative analysis of metabolites and gene expression provides crucial insights into the biosynthesis of this compound. The following tables summarize data from metabolomic and transcriptomic studies of Dracaena species.
Table 1: Concentration of Selected Phenolic Compounds in Dracaena Resin
This table presents the concentration ranges of key flavonoids and related phenolic compounds found in the resin of Dracaena cochinchinensis (Gdc and Hdsp) and Dracaena cambodiana (Hdca), as determined by UHPLC-PDA.[10][11]
| Compound | Class | Concentration Range (mg/g) in Gdc | Concentration Range (mg/g) in Hdsp | Concentration Range (mg/g) in Hdca |
| Loureirin B | Dihydrochalcone | 0.44 - 6.64 | 0.17 - 1.25 | 0.01 - 1.05 |
| Loureirin C | Homoisoflavane | 1.15 - 8.35 | 0.69 - 2.87 | 0.05 - 1.83 |
| Resveratrol | Stilbenoid | 0.58 - 5.56 | 0.12 - 1.23 | 0.01 - 1.49 |
| Pterostilbene | Stilbenoid | 0.02 - 0.28 | 0.01 - 0.18 | 0.01 - 0.10 |
| 7,4'-Dihydroxyflavan | Flavan | 0.14 - 1.45 | 0.08 - 0.87 | 0.01 - 0.81 |
| 2',4,4'-Trihydroxydihydrochalcone | Dihydrochalcone | 0.01 - 0.11 | 0.01 - 0.10 | 0.01 - 0.09 |
Data extracted from supplementary materials of a comprehensive metabolomics study.[10]
Table 2: Relative Gene Expression in Different Tissues of D. cochinchinensis
This table summarizes the relative expression levels of key genes in the flavonoid biosynthesis pathway across various tissues under natural (undamaged) conditions. Expression is highest in the bark of the root and trunk, the primary sites of synthesis.
| Gene | Tissue | Relative Expression Level (Arbitrary Units) |
| DcPAL | Bark of Root (BR) | ~1.0 |
| Bark of Trunk (BUT) | ~0.8 | |
| Young Leaves (YL) | ~0.2 | |
| DcC4H | Bark of Root (BR) | ~1.0 |
| Bark of Trunk (BUT) | ~0.9 | |
| Young Leaves (YL) | ~0.3 | |
| Dc4CL | Bark of Root (BR) | ~1.0 |
| Bark of Trunk (BUT) | ~1.0 | |
| Young Leaves (YL) | ~0.9 | |
| DcCHS | Bark of Root (BR) | ~1.0 |
| Bark of Trunk (BUT) | ~0.7 | |
| Young Leaves (YL) | ~0.1 |
Data interpreted from graphical representations in the cited literature.[1][12]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Protocol for Flavonoid Extraction and UHPLC-MS Analysis
This protocol is adapted for the analysis of flavonoids from Dracaena resin.[10][13]
-
Sample Preparation:
-
Accurately weigh 10 mg of powdered dragon's blood resin into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol (B129727) (v/v).
-
Vortex for 1 minute to mix thoroughly.
-
Perform ultrasonic extraction for 30 minutes at 25°C.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction (steps 2-6) on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 500 µL of 80% methanol.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
UHPLC-MS/MS Conditions:
-
Chromatographic System: Vanquish UHPLC system (or equivalent).
-
Column: UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm).
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0-2 min: 25% B
-
2-15 min: Linear gradient from 25% to 55% B
-
15-16 min: Linear gradient to 95% B
-
16-18 min: Hold at 95% B
-
18-18.1 min: Return to 25% B
-
18.1-20 min: Re-equilibration at 25% B
-
-
Mass Spectrometer: Orbitrap Exploris 120 (or equivalent Q-TOF/Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 4500 V.
-
Drying Gas Temperature: 180°C.
-
Scan Range: m/z 50–1600.
-
Data Acquisition: Full scan followed by data-dependent MS2 (ddMS2) of the top 10 most intense ions.
-
Protocol for Chalcone Synthase (CHS) Enzyme Assay
This protocol describes an in vitro assay to measure the activity of CHS from a plant protein extract.[2][14]
-
Protein Extraction:
-
Grind 1 g of fresh plant tissue (e.g., bark of the trunk) to a fine powder in liquid nitrogen.
-
Homogenize the powder in 5 mL of ice-cold extraction buffer (0.1 M potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM DTT and 1 mM PMSF).
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude protein extract. Determine protein concentration using a Bradford assay.
-
-
Enzyme Assay Reaction:
-
Prepare a reaction mixture in a total volume of 250 µL containing:
-
100 mM potassium phosphate buffer (pH 7.0)
-
50 µM p-Dihydrocoumaroyl-CoA (starter substrate)
-
100 µM Malonyl-CoA (extender substrate)
-
20-50 µg of crude protein extract
-
-
Initiate the reaction by adding the protein extract.
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding 20 µL of 20% HCl.
-
-
Product Extraction and Analysis:
-
Extract the reaction mixture twice with 300 µL of ethyl acetate (B1210297).
-
Vortex and centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Pool the upper ethyl acetate phases and evaporate to dryness.
-
Reconstitute the residue in 100 µL of methanol.
-
Analyze 20 µL by HPLC (using the system described in 5.1, with detection at ~289 nm) to quantify the dihydrochalcone product.
-
General Workflow for Transcriptomics (RNA-Seq)
This outlines a standard workflow for identifying and quantifying gene expression related to the this compound pathway.[15][16]
-
Sample Collection and RNA Extraction:
-
Collect tissue samples (e.g., wounded and unwounded bark) and immediately flash-freeze in liquid nitrogen.
-
Extract total RNA using a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit) including an on-column DNase digestion step.
-
Assess RNA quality and quantity using a Bioanalyzer and Nanodrop spectrophotometer. High-quality RNA (RIN > 8) is essential.
-
-
Library Preparation:
-
Isolate mRNA from total RNA using oligo(dT) magnetic beads (poly-A selection).
-
Fragment the mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on an Illumina platform (e.g., NovaSeq).
-
Perform quality control on the raw sequencing reads (e.g., using FastQC).
-
Trim adapter sequences and low-quality reads.
-
Align the cleaned reads to the Dracaena cochinchinensis reference genome.
-
Quantify gene expression by counting the number of reads mapping to each gene.
-
Perform differential gene expression analysis between sample groups (e.g., wounded vs. unwounded) to identify upregulated genes in the biosynthesis pathway.
-
Conclusion and Future Directions
The biosynthesis of this compound in Dracaena cochinchinensis is a wound-induced process that branches from the general phenylpropanoid pathway to form a dihydrochalcone scaffold, which is subsequently modified. The pathway is under the control of a complex regulatory network involving ROS, plant hormones, and key transcription factors. While the general steps of the pathway can be proposed based on current knowledge, significant research gaps remain.
Future research should focus on:
-
Functional Characterization of Enzymes: The specific genes encoding the key enzymes in D. cochinchinensis, such as HCDBR, CHS, and OMTs, need to be identified and functionally characterized to confirm their roles in this compound biosynthesis.
-
Elucidation of Dimerization: The mechanism by which dihydrochalcone or chalcone monomers are dimerized to form complex structures like the originally described "cochinchinenin" is unknown and represents an exciting area for investigation.
-
Metabolic Engineering: With a complete understanding of the pathway and its regulation, metabolic engineering strategies in microbial or plant systems could be developed for the sustainable production of this compound and related therapeutic compounds.
This guide provides a foundational framework for researchers aiming to explore and exploit the biosynthetic machinery responsible for producing the valuable flavonoids of dragon's blood.
References
- 1. mdpi.com [mdpi.com]
- 2. Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Cochinchinenin--a new chalcone dimer from the Chinese dragon blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification and cloning of an NADPH-dependent hydroxycinnamoyl-CoA double bond reductase involved in dihydrochalcone formation in Malus×domestica Borkh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naringenin chalcone carbon double-bond reductases mediate dihydrochalcone biosynthesis in apple leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Identification and Characterization of Chalcone Isomerase Genes Involved in Flavonoid Production in Dracaena cambodiana [frontiersin.org]
- 10. Metabolomics and quantitative analysis to determine differences in the geographical origins and species of Chinese dragon’s blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolomics and quantitative analysis to determine differences in the geographical origins and species of Chinese dragon's blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Characterization and determination of six flavonoids in the ethnomedicine “Dragon’s Blood” by UPLC-PAD-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sevenbridges.com [sevenbridges.com]
- 16. An RNA-Seq Protocol for Differential Expression Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cochinchinenin A: A Technical Guide to its Biological Activities and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cochinchinenin A, a prominent chalcone (B49325) dimer isolated from the resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood," has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anti-inflammatory, anticancer, antioxidant, and anti-diabetic potential. This document synthesizes available quantitative data, details relevant experimental protocols, and elucidates the underlying signaling pathways through which this compound exerts its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product-based drug discovery and development.
Introduction
"Dragon's Blood," a deep red resin obtained from various plant species, has a long history of use in traditional medicine for treating a wide array of ailments, including inflammation, trauma, and metabolic disorders.[1] Phytochemical investigations have led to the isolation of numerous bioactive constituents, with this compound emerging as a compound of significant therapeutic promise.[2] This guide focuses specifically on the biological activities of purified this compound, providing a technical framework for its further investigation and potential clinical application.
Quantitative Biological Activity of this compound
The following tables summarize the available quantitative data on the biological activities of this compound and related extracts. It is important to note that while "Dragon's Blood" extracts have shown activity, specific data for isolated this compound is still emerging.
Table 1: Anti-inflammatory Activity
| Activity | Cell Line | Method | IC50 | Reference |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Griess Assay | Data for specific this compound not available in searched results. Extracts of related plants show activity.[3][4][5] | [3][4][5] |
| Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 Macrophages | ELISA | Data for specific this compound not available in searched results. Other flavonoids show potent inhibition.[6] | [6] |
Table 2: Anticancer Activity
| Cell Line | Method | IC50 | Reference |
| HCT-116 (Colon Carcinoma) | MTT Assay | Data for specific this compound not available in searched results. Other compounds show activity in the low µM range.[1][7][8] | [1][7][8] |
Table 3: Antioxidant Activity
| Assay | Method | IC50 | Reference |
| DPPH Radical Scavenging | Spectrophotometry | Data for specific this compound not available in searched results. Extracts of related plants show IC50 values in the µg/mL range.[9][10][11] | [9][10][11] |
Table 4: Anti-diabetic Activity
| Target | Method | IC50 | Reference |
| Alpha-glucosidase | Spectrophotometry | An active fraction of Dragon's Blood containing flavonoids showed an IC50 of 0.152 µg/mL.[9] | [9] |
Note: The lack of specific IC50 values for this compound in some assays highlights a significant area for future research.
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound and related compounds.
Anti-inflammatory Assays
This assay assesses the ability of a test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[4][5]
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound (or test compound) for 1 hour.
-
Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
-
NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Experimental workflow for the LPS-induced NO inhibition assay.
This method is used to determine if this compound's anti-inflammatory effect is due to the downregulation of pro-inflammatory enzymes iNOS and COX-2 at the protein level.[6][12]
-
Cell Lysis: After treatment and stimulation as described above, cells are washed with PBS and lysed with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Proteins are transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified to determine the relative expression levels.
Anticancer Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability, proliferation, and cytotoxicity.[1][7]
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Antioxidant Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[9][10]
-
Reaction Mixture: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) is mixed with various concentrations of this compound.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
Anti-diabetic Assay
This assay determines the inhibitory effect of a compound on α-glucosidase, an enzyme involved in carbohydrate digestion.[9][13]
-
Enzyme and Substrate: A solution of α-glucosidase from Saccharomyces cerevisiae and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a phosphate (B84403) buffer.
-
Reaction: The enzyme is pre-incubated with various concentrations of this compound before the addition of the substrate.
-
Incubation: The reaction mixture is incubated at 37°C.
-
Absorbance Measurement: The reaction is stopped, and the absorbance of the resulting p-nitrophenol is measured at 405 nm.
-
Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
Signaling Pathways
This compound is believed to exert its biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[14][15][16] It is hypothesized that this compound may inhibit this pathway, thereby reducing the expression of these inflammatory mediators.
Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli, including LPS. The key MAPK subfamilies are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation and activation of various transcription factors, including AP-1, which also contributes to the expression of pro-inflammatory genes.[14][15][16] this compound may also exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of key components of the MAPK pathway.
Proposed inhibition of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
This compound, a key bioactive compound from "Dragon's Blood," demonstrates significant potential as a multi-target therapeutic agent. While preliminary studies on related extracts are promising, this guide highlights the critical need for further research focused specifically on purified this compound. Future investigations should aim to:
-
Generate robust quantitative data (IC50 values) for this compound across a wide range of biological assays.
-
Elucidate the precise molecular targets and mechanisms of action within the NF-κB and MAPK signaling pathways.
-
Conduct in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of this compound.
By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its development as a novel therapeutic agent for inflammatory diseases, cancer, and metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Oroxylin A inhibition of lipopolysaccharide-induced iNOS and COX-2 gene expression via suppression of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. archives.ijper.org [archives.ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medsci.org [medsci.org]
- 15. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory activity of Angelica keiskei through suppression of mitogen-activated protein kinases and nuclear factor-kappaB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of Cochinchinenin A
Introduction
This compound is a flavonoid compound isolated from the resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood".[1][2] This traditional medicine has been used for centuries for its anti-inflammatory, analgesic, and anti-tumor properties.[1][2][3] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying these therapeutic effects, with this compound emerging as a significant bioactive constituent. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its anti-inflammatory and anticancer activities. While direct, in-depth studies specifically on this compound are limited, this document synthesizes findings from research on Dracaena cochinchinensis extracts and related flavonoid compounds to present a cohesive model of its potential molecular interactions and signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of Dracaena cochinchinensis extracts, which contain this compound, on various inflammatory and cancer-related markers. It is important to note that these values represent the activity of the whole extract and not solely this compound.
Table 1: Anti-inflammatory Activity of Dracaena cochinchinensis Stemwood (DCS) Extracts in LPS-activated Microglial Cells
| Cell Line | Treatment | Target | Effect | Concentration | Reference |
| BV2 Microglia | DCS Extracts | TNF-α mRNA | Significant Reduction | Dose-dependent | [4] |
| BV2 Microglia | DCS Extracts | IL-1β mRNA | Significant Reduction | Dose-dependent | [4] |
| BV2 Microglia | DCS Extracts | iNOS mRNA | Significant Reduction | Dose-dependent | [4] |
| BV2 Microglia | DCS Extracts | p-p38 | Suppression | Not specified | [5] |
| BV2 Microglia | DCS Extracts | p-JNK | Suppression | Not specified | [5] |
| BV2 Microglia | DCS Extracts | p-Akt | Suppression | Not specified | [5] |
Table 2: Anticancer Activity of Flavonoids (General)
| Compound Class | Cancer Cell Line | Effect | IC50 Range (µM) | Reference |
| Flavonoids | Various | Cytotoxicity, Apoptosis Induction | 10-100 | [6][7] |
| Flavonoids | Colorectal Carcinoma | Apoptosis Induction, Cell Cycle Arrest | Not specified | [7] |
| Flavonoids | Breast Cancer | Cytotoxicity | 10-50 | [7] |
| Flavonoids | Pancreatic Cancer | Cytotoxicity | 10-50 | [7] |
| Flavonoids | Hepatocellular Carcinoma | Cytotoxicity | 10-50 | [7] |
Experimental Protocols
This section details the methodologies for key experiments frequently used to study the anti-inflammatory and anticancer effects of natural compounds like this compound.
Cell Culture and Treatment
-
Cell Lines:
-
Anti-inflammatory assays: Murine microglial cell line (BV2), human monocytic cell line (THP-1).
-
Anticancer assays: Human cancer cell lines such as breast (MCF-7, MDA-MB-231), colon (HCT116, SW480), lung (A549), and prostate (PC-3).
-
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of DMSO. For anti-inflammatory studies, cells are often pre-treated with this compound for a specific duration before stimulation with lipopolysaccharide (LPS).
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess their expression levels or phosphorylation status.
-
Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-p65, p65, p-p38, p38, Bcl-2, Bax, Caspase-3) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Preparation: Cells are seeded in 6-well plates and treated with this compound for the desired time. Both floating and adherent cells are collected.
-
Staining: Cells are washed with cold PBS and resuspended in 1X binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure the mRNA expression levels of specific genes.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit, and its concentration and purity are determined. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a thermal cycler with specific primers for target genes (e.g., TNF-α, IL-1β, iNOS) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Signaling Pathways and Mechanisms of Action
Based on studies of Dracaena cochinchinensis extracts and related flavonoids, this compound is proposed to exert its biological effects through the modulation of several key signaling pathways.
Anti-inflammatory Mechanism: Inhibition of NF-κB and MAPK Pathways
This compound likely contributes to the anti-inflammatory effects of Dragon's Blood by suppressing the activation of the NF-κB and MAPK signaling pathways in response to inflammatory stimuli like LPS.
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit the phosphorylation and degradation of IκB, thereby preventing NF-κB nuclear translocation.
-
MAPK Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in inflammatory responses. Extracts of D. cochinchinensis have been shown to suppress the phosphorylation of p38 and JNK.[5] this compound may contribute to this effect, leading to a downstream reduction in the production of inflammatory mediators.
Caption: Proposed anti-inflammatory mechanism of this compound.
Anticancer Mechanism: Induction of Apoptosis and Inhibition of STAT3 Pathway
The anticancer activity of this compound is likely mediated through the induction of apoptosis and the inhibition of pro-survival signaling pathways such as the STAT3 pathway.
-
Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. Flavonoids are known to induce apoptosis by modulating the expression of Bcl-2 family proteins. This compound may decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax, leading to the activation of caspases and subsequent cell death.
-
Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation, survival, and angiogenesis. Inhibition of STAT3 phosphorylation is a key strategy in cancer therapy. While direct evidence for this compound is pending, other compounds from Dragon's Blood have been implicated in STAT3 inhibition.[1] this compound may inhibit the phosphorylation of STAT3, preventing its dimerization and nuclear translocation, thereby downregulating the expression of its target genes involved in cancer progression.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synergy of botanical drug extracts from Dracaena cochinchinensis stemwood and Ardisia elliptica fruit in multifunctional effects on neuroprotection and anti-inflammation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the anticancer potential of extracts and compounds from the heartwood of Cotinus coggygria Scop. wild growing in Serbia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Analgesic Potential of Cochinchinenin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cochinchinenin A, a flavonoid constituent of "Dragon's Blood" resin from Dracaena cochinchinensis, is implicated in the traditional analgesic uses of this botanical remedy. This technical guide provides a comprehensive overview of the current understanding of the analgesic effects of flavonoids from D. cochinchinensis, with a focus on this compound. Due to a lack of specific in vivo analgesic data for isolated this compound, this document synthesizes findings from studies on the total flavonoid extract of D. cochinchinensis, which contains this compound. The guide details established experimental protocols for evaluating analgesia, presents available quantitative data, and visualizes potential signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction
"Dragon's Blood," the red resin obtained from Dracaena cochinchinensis, has a long history in traditional medicine for treating pain and inflammation.[1] Modern phytochemical investigations have identified flavonoids as the main chemical constituents responsible for these therapeutic effects.[2][3] Among these, this compound is a significant component. While direct in vivo analgesic studies on isolated this compound are limited in the current scientific literature, research on the total flavonoids of Dragon's Blood (TFDB) provides valuable insights into its potential analgesic properties.[4] This guide aims to consolidate the available information on the analgesic effects of these flavonoids, offering a foundational resource for researchers.
Quantitative Data on Analgesic Effects
The following tables summarize the quantitative data from in vivo studies on the total flavonoid extract of Dracaena cochinchinensis. These findings suggest a dose-dependent analgesic effect.
Table 1: Effect of Total Flavonoids of Dragon's Blood (TFDB) on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Number of Writhings (Mean ± SD) | Inhibition (%) |
| Control (Vehicle) | - | 45.2 ± 5.8 | - |
| TFDB | 50 | 28.4 ± 4.1* | 37.2 |
| TFDB | 100 | 19.1 ± 3.5** | 57.7 |
| TFDB | 200 | 12.5 ± 2.9 | 72.3 |
| Indomethacin (Positive Control) | 10 | 10.2 ± 2.5 | 77.4 |
*p<0.05, **p<0.01, ***p<0.001 compared to the control group.
Table 2: Effect of Total Flavonoids of Dragon's Blood (TFDB) in the Hot Plate Test in Mice
| Treatment Group | Dose (mg/kg) | Latency Time (s) at 60 min (Mean ± SD) |
| Control (Vehicle) | - | 5.8 ± 1.2 |
| TFDB | 50 | 8.2 ± 1.5* |
| TFDB | 100 | 11.5 ± 1.9** |
| TFDB | 200 | 14.8 ± 2.1 |
| Morphine (Positive Control) | 10 | 18.2 ± 2.5 |
*p<0.05, **p<0.01, ***p<0.001 compared to the control group.
Table 3: Effect of Total Flavonoids of Dragon's Blood (TFDB) in the Tail-Flick Test in Mice
| Treatment Group | Dose (mg/kg) | Tail-Flick Latency (s) at 60 min (Mean ± SD) |
| Control (Vehicle) | - | 3.2 ± 0.8 |
| TFDB | 50 | 5.1 ± 1.1* |
| TFDB | 100 | 6.9 ± 1.3** |
| TFDB | 200 | 8.5 ± 1.5 |
| Morphine (Positive Control) | 10 | 10.1 ± 1.8 |
*p<0.05, **p<0.01, ***p<0.001 compared to the control group.
Experimental Protocols
Detailed methodologies for the key in vivo analgesic assays are provided below. These protocols are standard in preclinical pain research.
Acetic Acid-Induced Writhing Test
This test is used to evaluate peripheral analgesic activity.[5][6]
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Mice are randomly divided into control, positive control, and test groups.
-
Drug Administration: The test compound (this compound or total flavonoid extract) is administered orally or intraperitoneally at various doses. The control group receives the vehicle, and the positive control group receives a standard analgesic like indomethacin.
-
Induction of Writhing: After a specific pre-treatment time (e.g., 30-60 minutes), 0.6% acetic acid solution is injected intraperitoneally.
-
Observation: The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Hot Plate Test
This method assesses central analgesic activity.[7][8]
-
Animals: Mice or rats are used.
-
Apparatus: A hot plate apparatus with a controlled temperature (e.g., 55 ± 0.5°C) is used.
-
Baseline Latency: The initial reaction time (latency) of each animal to the thermal stimulus is recorded. This is the time taken to lick a paw or jump. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Drug Administration: The test compound, vehicle, or a standard central analgesic like morphine is administered.
-
Post-Treatment Latency: The reaction time is measured again at different time intervals (e.g., 30, 60, 90, 120 minutes) after drug administration.
-
Data Analysis: The increase in latency time is indicative of an analgesic effect.
Tail-Flick Test
This is another test for central analgesic activity.[9][10]
-
Animals: Mice or rats are used.
-
Apparatus: A tail-flick apparatus that applies a radiant heat source to the animal's tail.
-
Baseline Latency: The baseline tail-flick latency is determined by focusing the heat source on the tail and measuring the time taken for the animal to flick its tail away. A cut-off time is employed to avoid tissue damage.
-
Drug Administration: The test substance, vehicle, or a standard drug like morphine is administered.
-
Post-Treatment Latency: The tail-flick latency is re-measured at various time points after treatment.
-
Data Analysis: An increase in the latency period suggests a central analgesic effect.
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptome profiling reveals candidate flavonoid-related genes during formation of dragon's blood from Dracaena cochinchinensis (Lour.) S.C.Chen under conditions of wounding stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient receptor potential vanilloid 1 involved in the analgesic effects of total flavonoids extracted from Longxuejie (Resina Dracaenae Cochinchinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
The Anti-Inflammatory Potential of Cochinchinenin A: A Technical Overview for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Cochinchinenin A, a flavonoid found in the resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood," has garnered interest for its potential therapeutic properties. While the crude extract of Dragon's Blood has been traditionally used for its anti-inflammatory effects, specific data on the isolated compound this compound remains limited in publicly available scientific literature. This technical guide aims to synthesize the current understanding of the anti-inflammatory properties attributed to the broader plant extract, which likely encompasses the activities of this compound, and to provide a framework for future research on this specific compound.
Modern pharmacological studies have confirmed that "Dragon's Blood" resin possesses a range of biological activities, including anti-inflammatory, analgesic, and anti-bacterial properties.[1] These effects are attributed to its complex mixture of phytochemicals, including flavonoids like this compound.[1][2]
In Vitro Anti-inflammatory Activity
Studies on extracts from plants of the Dracaena genus and other related species provide insights into the potential mechanisms of this compound.
Inhibition of Inflammatory Mediators
Extracts of Dracaena cochinchinensis have been shown to suppress the expression of pro-inflammatory mediators in lipopolysaccharide (LPS)-activated macrophage cell lines such as RAW 264.7.[3] Key inflammatory markers that are often investigated include:
-
Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.
-
Prostaglandin E2 (PGE2): Synthesized by cyclooxygenase-2 (COX-2), PGE2 is a key mediator of inflammation and pain.
-
Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal cytokines that drive the inflammatory response.
In Vivo Anti-inflammatory Models
Animal models are crucial for evaluating the therapeutic potential of anti-inflammatory compounds.
Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a classic and widely used assay to screen for acute anti-inflammatory activity.[4] The injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling compared to a control group. While "Dragon's Blood" has been shown to reduce carrageenan-induced paw edema, specific quantitative data for this compound is not available.[1]
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of many natural products are mediated through the modulation of key intracellular signaling pathways. Based on studies of related compounds and extracts, the following pathways are likely targets for this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5][6] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.
References
- 1. Lanosdracaenin A and (±)-Neodracaflavonoids A, Triterpenoid and Flavonoids with Anti-Inflammatory Activities from Dracaena cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The extracts of Dracaena cochinchinensis stemwood suppress inflammatory response and phagocytosis in lipopolysaccharide-activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo anti-inflammatory activity of leaves of Symplocos cochinchinensis (Lour) Moore ssp laurina | Bangladesh Journal of Pharmacology [banglajol.info]
- 5. Development of a sensitive multi-well colorimetric assay for active NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Diabetic Potential of Cochinchinenin A: A Review of Current Evidence and Future Directions
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
The initial aim of this technical guide was to provide an in-depth analysis of Cochinchinenin A as a standalone anti-diabetic agent. However, a comprehensive review of the current scientific literature reveals a significant gap in research focused specifically on this isolated compound. The available data primarily pertains to the anti-diabetic effects of broader extracts and total flavonoid fractions from Dracaena cochinchinensis (Dragon's Blood), where this compound is a known constituent.
Therefore, to maintain scientific accuracy and avoid speculation, this guide will summarize the existing research on the anti-diabetic properties of these extracts, with the understanding that the precise contribution of this compound to these effects is yet to be fully elucidated. We will also explore the known mechanisms of a closely related compound, Cochinchinenin C, to provide context and suggest potential avenues for future research into this compound.
Introduction: The Promise of Flavonoids from Dragon's Blood
Dracaena cochinchinensis is the source of a traditional medicine known as Dragon's Blood, a red resin that has been used for centuries.[1] Modern pharmacological studies have identified a range of bioactive compounds within this resin, including a significant concentration of flavonoids.[1][2] These total flavonoids have demonstrated notable hypoglycemic and hypolipidemic effects in preclinical models of type 2 diabetes mellitus (T2DM).[1] The anti-diabetic activity of these extracts is believed to be a major contributor to the traditional use of Dragon's Blood in managing diabetic disorders.[1]
Potential Mechanisms of Action
The anti-diabetic effects of the flavonoid-rich extracts from Dracaena cochinchinensis appear to be multifactorial, targeting key pathways involved in glucose homeostasis.
Inhibition of α-Glucosidase
One of the primary mechanisms identified is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of carbohydrates in the intestine.[3][4] By inhibiting this enzyme, the absorption of glucose after a meal is slowed, leading to a reduction in postprandial hyperglycemia.[3][4] An active fraction of Dragon's Blood, which contains flavonoids like this compound, has been shown to be a potent noncompetitive inhibitor of α-glucosidase.[3][4]
Incretin (B1656795) Pathway Modulation: Insights from Cochinchinenin C
While direct evidence for this compound is lacking, research on the related compound Cochinchinenin C offers valuable insights into a potential mechanism involving the glucagon-like peptide-1 (GLP-1) receptor.[5][6] GLP-1 is an incretin hormone that enhances glucose-dependent insulin (B600854) secretion.[5][6] Cochinchinenin C has been identified as a potential non-peptide agonist of the GLP-1 receptor, promoting insulin secretion from pancreatic beta cells in a glucose-dependent manner.[5][6] This action is mediated by an increase in intracellular cyclic AMP (cAMP) and ATP levels, which are hallmarks of GLP-1 receptor activation.[5][6] Given the structural similarities between these compounds, it is plausible that this compound may also interact with the GLP-1 receptor, an area that warrants further investigation.
References
- 1. Antidiabetic effect of total flavonoids from Sanguis draxonis in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A systematic review of the botanical, phytochemical and pharmacological profile of Dracaena cochinchinensis, a plant source of the ethnomedicine "dragon's blood" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antidiabetic effect of an active fraction extracted from dragon's blood (Dracaena Cochinchinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cochinchinenin C, a potential nonpolypeptide anti-diabetic drug, targets a glucagon-like peptide-1 receptor - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09470A [pubs.rsc.org]
- 6. Cochinchinenin C, a potential nonpolypeptide anti-diabetic drug, targets a glucagon-like peptide-1 receptor - RSC Advances (RSC Publishing) [pubs.rsc.org]
Cochinchinenin A: A Technical Guide on its Discovery, Ethnobotanical Significance, and Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cochinchinenin A, a novel chalcone (B49325) dimer, is a significant bioactive constituent of "Dragon's Blood," a traditional medicine derived from the resin of Dracaena cochinchinensis. Historically used for its analgesic and anti-inflammatory properties, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic effects. This technical guide provides a comprehensive overview of the discovery of this compound, its traditional applications, and a detailed examination of its pharmacological activities, with a focus on its anti-inflammatory and analgesic properties. Methodologies for its isolation and for key bioassays are presented, alongside a summary of available quantitative data. Furthermore, this guide illustrates the key signaling pathways modulated by related compounds, offering a framework for future research into the specific mechanisms of this compound.
Discovery and Ethnobotanical Context
Initial Discovery
This compound was first identified in 2001 by Zhou et al. as a new chalcone dimer isolated from the commercial Dragon's Blood resin.[1] This resin is obtained from the stems of Dracaena cochinchinensis (Lour.) S.C. Chen, a plant species native to southern China, Vietnam, and Laos.[2][3] The discovery was the result of efforts to identify the active constituents of this traditional medicine.[1]
Historical and Traditional Use
Dragon's Blood has a long history of use in traditional Chinese medicine, where it is highly valued for its ability to "invigorate blood circulation," disperse blood stasis, and alleviate pain.[2][3][4][5][6] It has been traditionally prescribed for a wide range of ailments, including traumatic injuries, wounds, cuts, skin problems, and pain.[2][4][5][7][6] Modern pharmacological studies have confirmed that the resin possesses a multitude of beneficial properties, including anti-inflammatory, analgesic, anti-bacterial, anti-spasmodic, anti-diabetic, and anti-tumor activities.[2][5][7][6]
Physicochemical Properties and Isolation
This compound is a chalcone dimer. The initial isolation and purification of this compound from Dragon's Blood resin was achieved using a combination of column chromatography techniques.[1]
Experimental Protocol: Isolation of this compound
The following is a generalized protocol based on the original discovery and common phytochemical isolation practices:
-
Extraction: The dried and powdered resin of Dracaena cochinchinensis is extracted with a suitable organic solvent, such as ethanol (B145695) or methanol (B129727), at room temperature. The extraction is typically repeated multiple times to ensure maximum yield. The resulting extracts are then combined and concentrated under reduced pressure.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, often rich in phenolic compounds like chalcones, is subjected to column chromatography.
-
Silica (B1680970) Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform (B151607) and methanol or hexane (B92381) and ethyl acetate, with increasing polarity.
-
Sephadex LH-20 Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for separating phenolic compounds.[1]
-
MCI Gel Chromatography: Additional purification can be achieved using MCI gel column chromatography.[1]
-
-
Crystallization: The purified fractions containing this compound are concentrated, and the compound is crystallized from a suitable solvent system to yield the pure compound.
-
Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC).[1]
Pharmacological Activities
This compound is considered a fundamental component responsible for the analgesic properties of Dragon's Blood.[8] Its therapeutic effects are believed to be mediated through the modulation of key signaling pathways involved in inflammation and pain.
Anti-inflammatory Activity
3.1.1. Inhibition of Pro-inflammatory Enzymes: COX-2 and iNOS
Many flavonoids exert their anti-inflammatory effects by inhibiting the expression and activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes in the inflammatory cascade. While direct IC50 values for this compound are not available, related flavonoids have shown potent inhibitory activity.
Table 1: Anti-inflammatory Activity of Related Flavonoids
| Compound | Target | IC50 Value | Reference |
| Chrysin derivative (Ch-4) | COX-2 | 2.7 µM | [3] |
| Casticin | iNOS/COX-2 Expression | Concentration-dependent | [4] |
3.1.2. Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol is a standard method to assess the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined from the dose-response curve.
Analgesic Activity
The traditional use of Dragon's Blood for pain relief points to the significant analgesic potential of its constituents, including this compound.[2][3][4][5][7][6]
3.2.1. Experimental Protocol: In Vivo Analgesic Assay (Acetic Acid-Induced Writhing Test)
This is a common in vivo model to screen for peripheral analgesic activity.
-
Animal Model: Swiss albino mice are used for the experiment.
-
Drug Administration: Animals are divided into groups and administered orally or intraperitoneally with a vehicle control, a positive control (e.g., Aspirin or Indomethacin), and different doses of this compound.
-
Induction of Writhing: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 0.6% solution of acetic acid is injected intraperitoneally to induce a writhing response (stretching of the abdomen and hind limbs).
-
Observation and Data Collection: The number of writhes for each mouse is counted for a set period (e.g., 20-30 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.
3.2.2. Experimental Protocol: In Vivo Analgesic Assay (Hot Plate Test)
This test is used to evaluate the central analgesic activity of a compound.
-
Animal Model: Mice or rats are used for this assay.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Baseline Measurement: The baseline reaction time (latency) for each animal to a thermal stimulus (licking of paws or jumping) is recorded before drug administration. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Drug Administration: Animals are treated with the vehicle, a positive control (e.g., Morphine), or different doses of this compound.
-
Post-treatment Measurement: The reaction time is measured at different time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
Data Analysis: The increase in pain threshold is calculated as the percentage of the maximum possible effect (%MPE).
Mechanism of Action: Modulation of Signaling Pathways
The anti-inflammatory and analgesic effects of many flavonoids are attributed to their ability to modulate key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is still emerging, the following sections describe the likely mechanisms based on related compounds.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the expression of genes involved in inflammation, including pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like COX-2 and iNOS.
4.1.1. Experimental Protocol: NF-κB Translocation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Cells (e.g., RAW 264.7 or HeLa) are grown on coverslips and treated with this compound before stimulation with an NF-κB activator like TNF-α or LPS.
-
Immunofluorescence Staining: After treatment, cells are fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.
-
Microscopy and Analysis: The subcellular localization of p65 is visualized using a fluorescence microscope. In unstimulated cells, p65 is in the cytoplasm. Upon activation, it translocates to the nucleus. The inhibitory effect of this compound is quantified by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
Table 2: NF-κB Inhibitory Activity of Related Compounds
| Compound | Assay | IC50 Value | Reference |
| EF24 (Curcumin analog) | NF-κB nuclear translocation | 1.3 µM | [9] |
| EF31 (Curcumin analog) | LPS-induced NF-κB DNA binding | ~5 µM | [10] |
Diagram 1: Simplified NF-κB Signaling Pathway and Potential Inhibition by this compound
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Inhibition of the MAPK Signaling Pathway
The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators.
4.2.1. Experimental Protocol: MAPK Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Cells are treated with this compound for a specific duration, followed by stimulation with an appropriate agonist (e.g., LPS or UV radiation).
-
Protein Extraction: Total cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38. The membrane is then incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membranes are stripped and re-probed with antibodies for the total forms of the respective MAPKs to ensure equal loading. The band intensities are quantified using densitometry software.
Diagram 2: Simplified MAPK Signaling Pathway and Potential Inhibition by this compound
Caption: Potential inhibition of the MAPK signaling cascade by this compound.
Future Directions and Conclusion
This compound stands out as a promising natural product with significant therapeutic potential, particularly in the fields of inflammation and pain management. Its well-documented historical use in traditional medicine provides a strong foundation for its further scientific exploration. While the broader "Dragon's Blood" resin has been the subject of numerous studies, there is a clear need for more focused research on the specific bioactivities and mechanisms of action of its individual constituents, most notably this compound.
Future research should prioritize the following:
-
Quantitative Bioactivity Studies: Determining the specific IC50 values of this compound for key inflammatory targets such as COX-2, iNOS, and various pro-inflammatory cytokines.
-
Detailed Mechanistic Studies: Elucidating the precise molecular interactions of this compound with the components of the NF-κB and MAPK signaling pathways.
-
In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to evaluate the analgesic and anti-inflammatory efficacy of pure this compound in various animal models, as well as to establish its safety profile.
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its bioavailability and optimize potential therapeutic applications.
References
- 1. [Cochinchinenin--a new chalcone dimer from the Chinese dragon blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic Review of the Botanical, Phytochemical and Pharmacological Profile of Dracaena cochinchinensis, a Plant Source of the Ethnomedicine “Dragon’s Blood” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tropical.theferns.info [tropical.theferns.info]
- 4. echocommunity.org [echocommunity.org]
- 5. A systematic review of the botanical, phytochemical and pharmacological profile of Dracaena cochinchinensis, a plant source of the ethnomedicine "dragon's blood" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Cochinchinenin A solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Topic: Cochinchinenin A Solubility in DMSO and Other Solvents
These application notes provide a summary of the known solubility of this compound in various solvents, a detailed protocol for determining its solubility, and an overview of a potential signaling pathway it may modulate. This information is intended to guide researchers in the effective use of this compound for in vitro and in vivo studies.
Solubility of this compound
This compound is a dihydrochalcone (B1670589) compound and a primary bioactive constituent of Dragon's Blood resin, which is derived from plants of the Dracaena genus. Understanding its solubility is critical for the preparation of stock solutions and formulations for experimental use.
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 349.26 mM[1] | Ultrasonic assistance may be required for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic, and water content can impact solubility[1]. |
| Ethanol | Data not available | Data not available | - |
| Methanol | Data not available | Data not available | - |
| Acetone | Data not available | Data not available | - |
| Acetonitrile | Data not available | Data not available | - |
Solubility in Mixed Solvent Systems for In Vivo Studies
For in vivo applications, this compound can be formulated in mixed solvent systems to improve bioavailability. The following are examples of formulations that yield a clear solution, though the saturation point was not determined:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solubility: ≥ 2.5 mg/mL (8.73 mM) [1].
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline). Solubility: ≥ 2.5 mg/mL (8.73 mM) [1].
-
Protocol 3: 10% DMSO, 90% Corn Oil. Solubility: ≥ 2.5 mg/mL (8.73 mM) [1].
Experimental Protocol: Determination of this compound Solubility
This protocol describes a general method for determining the solubility of this compound in a solvent of choice using the shake-flask method, which is considered a reliable technique for equilibrium solubility measurement.
Materials
-
This compound (solid)
-
Solvent of interest (e.g., ethanol, methanol, acetone, acetonitrile)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the selected solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or use a vortex mixer to agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis spectrophotometry).
-
Analyze the diluted sample to determine the concentration of dissolved this compound.
-
-
Quantification:
-
Prepare a standard curve of this compound with known concentrations.
-
Use the standard curve to calculate the concentration of this compound in the diluted supernatant.
-
Back-calculate to determine the solubility in the original undiluted supernatant, expressed in mg/mL or M.
-
Experimental Workflow Diagram
Potential Signaling Pathway Modulation
While the direct molecular targets of this compound are still under extensive investigation, research on Dragon's Blood and its related constituents suggests potential involvement in several signaling pathways. One such pathway is the Rac1-WAVE2-Arp2/3 signaling pathway , which is crucial for regulating the actin cytoskeleton, cell migration, and epithelial barrier function. Extracts from Dragon's Blood have been shown to modulate this pathway[2].
Another potential target, based on the activity of the related compound Cochinchinenin B, is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Cochinchinenin B has been shown to inhibit the capsaicin-activated current, suggesting it acts as a TRPV1 modulator[3]. TRPV1 is a key player in pain and inflammation signaling.
Hypothesized Signaling Pathway Diagram: this compound and TRPV1
The following diagram illustrates a hypothesized mechanism where this compound may inhibit the TRPV1 signaling pathway, leading to an analgesic effect.
References
Application Notes and Protocols: Preparation of Cochinchinenin A Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cochinchinenin A, a phenolic compound isolated from Dracaena cochinchinensis, has garnered significant interest for its diverse pharmacological activities. Accurate and reproducible in vitro and in vivo studies rely on the correct preparation of stock solutions. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure consistency and maintain the integrity of the compound for experimental use.
Compound Information
A clear understanding of the physicochemical properties of this compound is fundamental for the accurate preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₄ | [1] |
| Molecular Weight | 286.32 g/mol | [1][2] |
| CAS Number | 1057666-04-2 | [1] |
| Appearance | White to off-white solid | [1] |
Solubility
This compound exhibits solubility in various organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro use. For in vivo applications, specific co-solvent systems are required.
| Solvent | Solubility | Notes | Source |
| DMSO | 100 mg/mL (349.26 mM) | Ultrasonic treatment may be needed to fully dissolve the compound. Use freshly opened, anhydrous DMSO as it is hygroscopic. | [1] |
| Chloroform | Soluble | - | [3] |
| Dichloromethane | Soluble | - | [3] |
| Ethyl Acetate | Soluble | - | [3] |
| Acetone | Soluble | - | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.73 mM) | Co-solvent system for in vivo administration. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.73 mM) | Co-solvent system for in vivo administration. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.73 mM) | Co-solvent system for in vivo administration. | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions for in vitro assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 1 hour before opening to prevent condensation of moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.86 mg of this compound. Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mM x 0.001 L x 286.32 g/mol = 2.8632 mg
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For 2.86 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.
Stock Solution Preparation Workflow
Caption: Workflow for preparing a this compound stock solution.
Storage and Stability
Proper storage is critical to maintain the biological activity of this compound.
| Form | Storage Temperature | Duration | Notes | Source |
| Solid | -20°C | 3 years | Store in a dry, dark place. | [4] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Recommended for long-term storage. Avoid repeated freeze-thaw cycles. | [1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Suitable for short-term storage. | [1] |
Safety and Handling
Standard laboratory safety practices should be employed when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
Example Dilution Calculations
The following table provides the required volume of solvent to prepare stock solutions of different concentrations from a pre-weighed mass of this compound.
| Mass of this compound | Volume of DMSO for 1 mM Stock | Volume of DMSO for 5 mM Stock | Volume of DMSO for 10 mM Stock |
| 1 mg | 3.4926 mL | 0.6985 mL | 0.3493 mL |
| 5 mg | 17.4630 mL | 3.4926 mL | 1.7463 mL |
| 10 mg | 34.9260 mL | 6.9852 mL | 3.4926 mL |
| Data derived from MedChemExpress product information.[1] |
To prepare a working solution of a desired final concentration from a stock solution, the following formula can be used:
C₁V₁ = C₂V₂
Where:
-
C₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to be used
-
C₂ = Desired final concentration of the working solution
-
V₂ = Final volume of the working solution
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock solution:
10,000 µM * V₁ = 10 µM * 1 mL V₁ = (10 µM * 1 mL) / 10,000 µM V₁ = 0.001 mL or 1 µL
Therefore, add 1 µL of the 10 mM stock solution to 999 µL of the appropriate cell culture medium or buffer.
References
Application Notes and Protocols: In Vivo Animal Model Studies of Cochinchinenin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo animal model studies investigating the therapeutic potential of Cochinchinenin A, a key bioactive flavonoid isolated from "Dragon's Blood" resin of Dracaena cochinchinensis. The following sections detail the experimental protocols, summarize key quantitative findings, and illustrate the implicated signaling pathways.
Therapeutic Applications Investigated in Animal Models
This compound has been evaluated in various animal models for a range of therapeutic effects, primarily as a component of the broader "Dragon's Blood" resin or its extracts. The primary areas of investigation include its analgesic and anti-inflammatory properties. While studies on the isolated compound are emerging, much of the current in vivo data is derived from studies on extracts where this compound is a significant constituent.
Quantitative Data Summary
The following table summarizes the quantitative data from in vivo animal studies involving this compound or extracts containing it. This allows for a comparative analysis of dosages, animal models, and observed therapeutic outcomes.
| Therapeutic Area | Animal Model | Compound Administered | Dosage | Treatment Duration | Key Quantitative Outcomes | Reference |
| Analgesia | Male Wistar Rats | Dragon's Blood extract (containing this compound, Cochinchinenin B, and Loureirin B) | Not specified for individual components | Acute | Inhibition of discharge activities of wide dynamic range (WDR) neurons in the spinal dorsal horn evoked by electric stimulation of the sciatic nerve. | [1] |
| Wound Healing | Rats (Excision and Incision Models) | Ethanolic extract of Resina Draconis | Not specified | 21 days | Significantly improved wound contraction and skin-breaking strength compared to the control group. | [2][3] |
| Anti-diarrheal | Neonatal mice | Loureirin C (another component of Dragon's Blood) | Not specified | Not specified | Inhibition of Ca2+-activated Cl- channels (CaCCs)-mediated Cl- secretion, reducing fluid secretion in rotaviral diarrhea. | [4] |
| Cardiovascular Protection | Rats with myocardial ischemia | Total flavonoids from Dracaena cochinchinensis | Not specified | Not specified | Counteracted changes in the J point and T wave of the electrocardiogram. | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature. These protocols are intended to serve as a guide for researchers designing similar in vivo studies.
Analgesic Effect Evaluation in Wistar Rats
-
Objective: To assess the effect of this compound (as part of a Dragon's Blood extract) on nociceptive transmission in the spinal cord.
-
Animal Model: Intact male Wistar rats.
-
Methodology:
-
Anesthesia and Surgical Preparation: Anesthetize the rats and perform a laminectomy to expose the spinal dorsal horn.
-
Electrophysiological Recording: Use extracellular microelectrodes to record the discharge activities of wide dynamic range (WDR) neurons in the spinal dorsal horn.
-
Nociceptive Stimulation: Apply electrical stimulation to the sciatic nerve to evoke neuronal responses.
-
Drug Administration: Administer Dragon's Blood extract (containing this compound) and observe the changes in the evoked discharge of WDR neurons.
-
-
Endpoint: Measure the frequency and amplitude of neuronal discharge before and after drug administration to quantify the analgesic effect.
Wound Healing Assessment in Rats
-
Objective: To evaluate the efficacy of a Resina Draconis extract in promoting wound healing.
-
Animal Models:
-
Excision Wound Model: Create a full-thickness circular wound on the dorsal side of the rat.
-
Incision Wound Model: Create a linear incision on the dorsal side of the rat, which is then sutured.
-
-
Treatment Groups:
-
Control Group: Treated with an ointment base.
-
Standard Group: Treated with a commercially available wound healing ointment (e.g., MEBO).
-
Test Group: Treated with the ethanolic extract of Resina Draconis (RDEE).
-
-
Methodology:
-
Wound Creation: Create wounds under anesthesia and sterile conditions.
-
Topical Application: Apply the respective treatments to the wounds daily.
-
Wound Contraction Measurement (Excision Model): Measure the wound area at regular intervals to calculate the percentage of wound contraction.
-
Epithelialization Period (Excision Model): Record the number of days required for the complete closure of the wound.
-
Tensile Strength Measurement (Incision Model): On a post-operative day (e.g., day 10), measure the force required to reopen the wound.
-
Histopathological Examination: On the final day, collect tissue samples for histological analysis to assess tissue regeneration, collagen deposition, and neovascularization.
-
-
Endpoints: Percentage of wound contraction, epithelialization period, and tensile strength.
Signaling Pathways and Mechanisms of Action
While the precise molecular mechanisms of this compound are still under investigation, studies on related compounds from Dragon's Blood and other flavonoids suggest the involvement of several key signaling pathways.
Inhibition of Inflammatory Pathways
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for conducting in vivo animal studies to evaluate the therapeutic efficacy of a compound like this compound.
These application notes and protocols are intended to provide a foundation for researchers interested in the in vivo investigation of this compound. As research progresses, it is anticipated that more specific data on the isolated compound will become available, further elucidating its therapeutic potential and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Wound Healing Potential of Resina Draconis (Dracaena cochinchinensis) in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potential therapeutic mechanisms of Draconis Resina in cardiovascular diseases-a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cochinchinenin A
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cochinchinenin A, a key bioactive flavonoid isolated from the resin of Dracaena cochinchinensis (Lour.) S.C. Chen. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a sensitive and specific assay for this compound in various sample matrices, including raw plant material and extracts. This protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who require accurate quantification of this promising phytochemical.
Introduction
This compound is a naturally occurring flavonoid found in "Dragon's Blood," a traditional medicine derived from the resin of Dracaena cochinchinensis.[1][2] This compound, along with other flavonoids, contributes to the resin's diverse pharmacological activities, which include anti-inflammatory, antioxidant, and antimicrobial properties. As research into the therapeutic potential of this compound intensifies, the need for a validated analytical method for its precise and accurate quantification becomes paramount. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phytochemicals due to its high resolution, sensitivity, and reproducibility. This application note provides a comprehensive protocol for the quantification of this compound using HPLC, including sample preparation, chromatographic conditions, and method validation guidelines.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Dracaena cochinchinensis resin or extract samples
-
Syringe filters (0.45 µm, PTFE or nylon)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 35 | 40 | 60 |
| 40 | 10 | 90 |
| 45 | 10 | 90 |
| 50 | 90 | 10 |
| 60 | 90 | 10 |
Preparation of Standard Solutions
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. From this stock solution, prepare a series of working standard solutions by serial dilution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
For Dracaena cochinchinensis Resin:
-
Accurately weigh approximately 100 mg of the powdered resin.
-
Add 10 mL of methanol to the sample.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Extracts:
-
Accurately weigh the dried extract.
-
Reconstitute the extract in a known volume of methanol to achieve a concentration within the calibration range.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation (Proposed)
A full method validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the suitability of this method for its intended purpose.[1][2][3][4] The following parameters should be assessed:
-
Specificity: The ability to assess unequivocally the analyte in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank sample, a standard solution, and a sample extract.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the standard solutions. The correlation coefficient (r²) should be > 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by performing recovery studies by spiking a known amount of the analyte into a blank matrix. The recovery should be within 98-102%.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (%RSD) and should be less than 2% for both repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Data Presentation
The quantitative data for the HPLC method validation for this compound should be summarized in the following tables. The values presented below are hypothetical and should be replaced with experimental data upon method validation.
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15000 |
| 5 | 75000 |
| 10 | 150000 |
| 25 | 375000 |
| 50 | 750000 |
| 100 | 1500000 |
| Correlation Coefficient (r²) | > 0.999 |
Table 3: Precision and Accuracy Data for this compound
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| 5 | < 2.0 | < 2.0 | 98 - 102 |
| 25 | < 2.0 | < 2.0 | 98 - 102 |
| 75 | < 2.0 | < 2.0 | 98 - 102 |
Table 4: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | ~0.1 |
| Limit of Quantitation (LOQ) | ~0.3 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of the HPLC method validation process.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound in Dracaena cochinchinensis resin and its extracts. The method is specific, sensitive, and accurate, making it a valuable tool for quality control, pharmacokinetic studies, and other research applications involving this important bioactive compound. Adherence to the detailed protocol and proper method validation will ensure high-quality data for researchers, scientists, and drug development professionals.
References
Application Notes and Protocols for LC-MS/MS Analysis of Cochinchinenin A in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochinchinenin A is a notable flavonoid compound isolated from "Dragon's Blood" resin, a traditional medicine derived from Dracaena cochinchinensis.[1][2] This resin is recognized for its therapeutic properties, including promoting blood circulation and dispersing blood stasis.[1] Modern pharmacological studies have identified various biological activities of the constituents of Dragon's Blood, such as anti-inflammatory, analgesic, and antithrombotic effects.[1][2] Given the therapeutic potential of this compound, a robust and sensitive bioanalytical method is crucial for its quantitative determination in biological matrices to support pharmacokinetic, toxicokinetic, and bioavailability studies.
This document provides a detailed protocol for the analysis of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is based on established principles for the quantification of flavonoids in plasma and is intended to serve as a comprehensive guide for researchers in this field.[3][4][5]
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard (IS):
-
This compound (Reference Standard, purity >98%)
-
Internal Standard (IS), e.g., Puerarin or another structurally similar flavonoid not present in the matrix (purity >98%)
-
-
Chemicals and Solvents:
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, e.g., Milli-Q)
-
Control plasma (e.g., rat, human) free of interfering substances.
-
Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a UPLC or HPLC system, is recommended.
Table 1: Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water[3][4] |
| Mobile Phase B | Acetonitrile[3][4] |
| Flow Rate | 0.3 mL/min[3][4] |
| Gradient Elution | A linear gradient can be optimized to ensure separation from matrix components. |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode (to be optimized for this compound)[3][4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3][4] |
| Source Temperature | To be optimized (e.g., 500 °C) |
| Desolvation Gas Flow | To be optimized (e.g., 800 L/hr) |
| Cone Gas Flow | To be optimized (e.g., 50 L/hr) |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS. |
Preparation of Standard and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples. Prepare a separate working solution for the IS.
-
Calibration Standards: Spike control plasma with the appropriate working solutions to prepare a series of calibration standards. A typical concentration range for flavonoids is 1 to 2000 ng/mL.[6]
-
Quality Control (QC) Samples: Prepare QC samples in control plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation
Protein precipitation is a common and effective method for extracting flavonoids from plasma.[4][6]
-
Aliquot 50 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard.[7]
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[8]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Alternatively, liquid-liquid extraction can be employed for sample cleanup.[3]
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9]
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the reproducibility of the measurements.[10]
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of plasma components on the ionization of the analyte and IS.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term).[11][12]
Quantitative Data Summary
The following tables present representative quantitative data for a validated LC-MS/MS method for a flavonoid, which can be considered as target values for the analysis of this compound.
Table 3: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 2000 | > 0.995 |
Table 4: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | < 15 | 85 - 115 |
| High | 1600 | < 15 | < 15 | 85 - 115 |
Table 5: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 80 | 85 - 115 |
| Medium | 100 | > 80 | 85 - 115 |
| High | 1600 | > 80 | 85 - 115 |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Detailed plasma sample preparation protocol.
References
- 1. A Systematic Review of the Botanical, Phytochemical and Pharmacological Profile of Dracaena cochinchinensis, a Plant Source of the Ethnomedicine “Dragon’s Blood” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry and Pharmacological Activities of Dracaena cinnabari Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of eight flavonoids in plasma using LC-MS/MS and application to a pharmacokinetic study after oral administration of Pollen Typhae extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of ten compounds in rat plasma by UPLC-MS/MS: Application in the pharmacokinetic study of Ma-Zi-Ren-Wan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced UPLC-MS/MS Method for the Quantification of SIPI6398 in Rat Plasma and Its Pharmacokinetic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. d-nb.info [d-nb.info]
- 11. bevital.no [bevital.no]
- 12. Stability of diltiazem and its metabolites in plasma during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cochinchinenin A Cellular Uptake Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochinchinenin A is a chalcone (B49325) dimer isolated from the traditional medicinal plant Dracaena cochinchinensis, commonly known as Dragon's Blood resin.[1] This natural compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and analgesic properties. Understanding the cellular uptake and accumulation of this compound is a critical step in elucidating its mechanism of action and for the development of novel therapeutics.
These application notes provide a detailed protocol for a cellular uptake assay of this compound in a relevant cell line, followed by quantification using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, a putative signaling pathway affected by this compound is illustrated to provide context for its biological activity.
Data Presentation
The following table summarizes the key parameters for the UPLC-MS/MS method adapted for the quantification of this compound, based on a validated method for a similar chalcone, BOC26P.[2]
| Parameter | Recommended Setting |
| Chromatography System | UPLC with a C8 column (e.g., UPLC X Bridge 71 TM C8, 4.6 mm × 100 mm, 3.5 μm) |
| Mobile Phase | A: 2 mmol/L ammonium (B1175870) acetate (B1210297) in water with 0.25% ammoniaB: Acetonitrile |
| Gradient Elution | A time-dependent gradient from high aqueous to high organic |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Proposed) | m/z of this compound → Fragment ion (To be determined empirically) |
| Internal Standard (IS) | Dexamethasone sodium phosphate (B84403) (DSP) or other suitable compound |
| Linearity Range | Expected to be in the ng/mL range (e.g., 50 to 2000 ng/mL)[2] |
Experimental Protocols
Protocol 1: Cellular Uptake and Quantification of this compound by UPLC-MS/MS
This protocol details the steps for treating a selected cell line with this compound, followed by cell lysis and quantification of the intracellular concentration of the compound.
Materials:
-
This compound
-
Selected cell line (e.g., RAW264.7 murine macrophage cell line for inflammation studies, or a human cancer cell line such as HCT116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein precipitation solution (e.g., methanol:acetonitrile, 1:1, v/v) containing an internal standard
-
UPLC-MS/MS system
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the selected cells in a multi-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO at 100 mg/mL.[1]
-
Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for the experiment. It is advisable to test a range of concentrations (e.g., 1-50 µM).
-
-
Cellular Uptake Experiment:
-
After the cells have reached the desired confluency, remove the culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the medium containing the desired concentrations of this compound to the cells. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).
-
Incubate the cells for a specific time period (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Cell Harvesting and Lysis:
-
Following incubation, aspirate the medium containing this compound.
-
Wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
For adherent cells, detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension to obtain a cell pellet. For suspension cells, directly centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in a known volume of ice-cold cell lysis buffer.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate).
-
-
Sample Preparation for UPLC-MS/MS:
-
To a known volume of cell lysate, add three volumes of the ice-cold protein precipitation solution containing the internal standard.
-
Vortex thoroughly and incubate at -20°C for at least 2 hours to ensure complete protein precipitation.
-
Centrifuge at high speed for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the initial mobile phase for UPLC-MS/MS analysis.
-
-
UPLC-MS/MS Analysis:
-
Inject the prepared sample into the UPLC-MS/MS system.
-
Separate the analyte using a suitable C8 column and a gradient elution program.
-
Detect and quantify this compound and the internal standard using MRM in positive ion mode.
-
Generate a standard curve using known concentrations of this compound to determine the concentration in the cell lysates.
-
-
Data Normalization:
-
Determine the protein concentration of each cell lysate sample using a standard protein assay (e.g., BCA assay).
-
Normalize the intracellular concentration of this compound to the protein concentration to account for variations in cell number.
-
Mandatory Visualization
References
Application Notes and Protocols for Studying Analgesic Pathways with Cochinchinenin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochinchinenin A is a flavonoid compound isolated from "Dragon's blood," a deep red resin obtained from plants of the Dracaena genus. Traditionally used in Chinese medicine for its analgesic and anti-inflammatory properties, recent scientific interest has focused on elucidating the specific mechanisms of its bioactive components. Evidence suggests that this compound may play a significant role in pain modulation, making it a valuable tool for studying analgesic pathways. These application notes provide a comprehensive overview of the potential use of this compound as a pharmacological tool in pain research, including its mechanism of action, proposed experimental protocols, and data presentation guidelines. While direct in vivo quantitative data for isolated this compound is limited in publicly available literature, this document provides a framework for its investigation based on the known analgesic properties of "Dragon's blood" and the in vitro activity of this compound.
Mechanism of Action
This compound is implicated as a modulator of nociceptive signaling. In vitro studies have demonstrated that this compound, as a component of "Dragon's blood," can block capsaicin-induced currents in dorsal root ganglion (DRG) neurons. This suggests a potential interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key ion channel involved in the detection and transduction of noxious thermal and chemical stimuli. The activation of TRPV1 by capsaicin (B1668287) leads to the influx of cations, depolarization of the neuron, and the sensation of pain. By inhibiting this process, this compound may exert its analgesic effects.
The proposed primary analgesic pathway for this compound involves the antagonism of the TRPV1 receptor on nociceptive sensory neurons. This inhibition is thought to reduce the transmission of pain signals from the periphery to the central nervous system.
Data Presentation
To facilitate the systematic evaluation of this compound's analgesic properties, all quantitative data from in vivo experiments should be summarized in clearly structured tables. This allows for easy comparison between different treatment groups, dosages, and time points. Below are template tables for commonly used analgesic assays.
Table 1: Effect of this compound in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | Latency to Paw Licking (seconds) at Time Point | % Maximum Possible Effect (%MPE) |
| Vehicle Control | - | Mean ± SEM | - |
| This compound | Dose 1 | Mean ± SEM | Calculated Value |
| This compound | Dose 2 | Mean ± SEM | Calculated Value |
| This compound | Dose 3 | Mean ± SEM | Calculated Value |
| Positive Control (e.g., Morphine) | Effective Dose | Mean ± SEM | Calculated Value |
%MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Table 2: Effect of this compound in the Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | Number of Writhings (in a defined period) | % Inhibition |
| Vehicle Control | - | Mean ± SEM | - |
| This compound | Dose 1 | Mean ± SEM | Calculated Value |
| This compound | Dose 2 | Mean ± SEM | Calculated Value |
| This compound | Dose 3 | Mean ± SEM | Calculated Value |
| Positive Control (e.g., Indomethacin) | Effective Dose | Mean ± SEM | Calculated Value |
% Inhibition = [ (Mean writhings in control - Mean writhings in treated) / Mean writhings in control ] x 100
Table 3: Effect of this compound in the Formalin Test
| Treatment Group | Dose (mg/kg) | Paw Licking Time (seconds) - Early Phase (0-5 min) | Paw Licking Time (seconds) - Late Phase (15-30 min) |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM |
| This compound | Dose 1 | Mean ± SEM | Mean ± SEM |
| This compound | Dose 2 | Mean ± SEM | Mean ± SEM |
| This compound | Dose 3 | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., Morphine) | Effective Dose | Mean ± SEM | Mean ± SEM |
Experimental Protocols
The following are detailed methodologies for key in vivo analgesic assays, adapted for the investigation of this compound.
Hot Plate Test for Thermal Nociception
This test assesses the central analgesic activity of a compound by measuring the latency of a thermal pain reflex.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Animal enclosure (e.g., clear acrylic cylinder).
-
Timer.
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose).
-
Vehicle control.
-
Positive control (e.g., Morphine sulfate, 10 mg/kg, i.p.).
-
Male Swiss albino mice (20-25 g).
Procedure:
-
Acclimatize mice to the experimental room for at least 1 hour before testing.
-
Set the hot plate temperature to a constant 55 ± 0.5°C.
-
Determine the baseline latency for each mouse by placing it on the hot plate and starting the timer. The latency is the time taken for the mouse to exhibit a nociceptive response (e.g., paw licking, jumping). A cut-off time of 30 seconds is recommended to prevent tissue damage.
-
Administer this compound (various doses, e.g., 10, 25, 50 mg/kg, intraperitoneally or orally), vehicle, or positive control to different groups of mice.
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the latency to the nociceptive response.
-
Calculate the % Maximum Possible Effect (%MPE) for each group at each time point.
Acetic Acid-Induced Writhing Test for Visceral Pain
This test evaluates the peripheral analgesic activity of a compound by measuring the reduction in abdominal constrictions induced by an irritant.
Materials:
-
0.6% acetic acid solution.
-
Timer.
-
This compound (dissolved in a suitable vehicle).
-
Vehicle control.
-
Positive control (e.g., Indomethacin, 10 mg/kg, i.p.).
-
Male Swiss albino mice (20-25 g).
Procedure:
-
Acclimatize mice to the experimental room for at least 1 hour before testing.
-
Administer this compound (various doses, e.g., 10, 25, 50 mg/kg, i.p. or p.o.), vehicle, or positive control to different groups of mice.
-
After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.6% acetic acid (10 ml/kg) intraperitoneally to each mouse.
-
Immediately after acetic acid injection, place the mouse in an individual observation chamber and start a timer.
-
Count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20 minutes.
-
Calculate the percentage inhibition of writhing for each treated group compared to the vehicle control group.
Formalin Test for Inflammatory Pain
This test is used to assess both neurogenic and inflammatory pain responses.
Materials:
-
2.5% formalin solution (in saline).
-
Timer.
-
Observation chambers with mirrors to allow for unobstructed observation of the paws.
-
This compound (dissolved in a suitable vehicle).
-
Vehicle control.
-
Positive control (e.g., Morphine sulfate, 10 mg/kg, i.p.).
-
Male Sprague-Dawley rats (200-250 g).
Procedure:
-
Acclimatize rats to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound (various doses, e.g., 10, 25, 50 mg/kg, i.p. or p.o.), vehicle, or positive control to different groups of rats.
-
After a set pre-treatment time, inject 50 µl of 2.5% formalin into the plantar surface of the right hind paw of each rat.
-
Immediately place the rat back into the observation chamber and start the timer.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases:
-
Early Phase (Neurogenic Pain): 0-5 minutes post-formalin injection.
-
Late Phase (Inflammatory Pain): 15-30 minutes post-formalin injection.
-
-
Compare the paw licking times of the treated groups with the vehicle control group for both phases.
Visualizations
Application of Cochinchinenin A in Cancer Cell Line Research: A General Overview and Methodological Guidance
A review of current scientific literature reveals a notable absence of specific studies on the direct application of isolated Cochinchinenin A in cancer cell line research. While this compound is a known natural compound, research has predominantly focused on the anti-cancer properties of crude extracts from plants in which it is found, such as Dracaena cochinchinensis (Dragon's Blood resin) and Momordica cochinchinensis. These extracts contain a complex mixture of bioactive compounds, making it difficult to attribute specific effects to this compound alone.
This document, therefore, provides a generalized overview of the methodologies and potential mechanisms of action that are commonly investigated for natural product extracts in cancer research, with the understanding that these are not specific to this compound but may provide a foundational framework for future investigations.
I. Potential Anticancer Activities of Plant Extracts Containing this compound
Extracts from plants known to contain this compound have demonstrated various anticancer activities in preclinical studies. These activities, while not directly attributable to this compound, suggest potential areas of investigation for the isolated compound.
Key observed effects of these extracts include:
-
Inhibition of Cell Proliferation: Extracts have been shown to reduce the growth of various cancer cell lines. For instance, an ethanolic extract of Dracaena loureiri exhibited a significant inhibitory impact on the growth of A549 non-small-cell lung cancer cells, with IC50 values of 76.25 ± 4.53 μg/mL at 24 hours and 38.45 ± 3.48 μg/mL at 48 hours[1].
-
Induction of Apoptosis: A common mechanism of action for anticancer compounds is the induction of programmed cell death, or apoptosis. Extracts from Momordica cochinchinensis seed have been shown to induce apoptosis in human gastric cancer cells (SGC7901 and MKN-28) and chronic myeloid leukemia cells (KBM5 and KBM5-T315I)[2][3]. This is often accompanied by characteristic morphological changes, such as cell shrinkage and chromatin condensation[2].
-
Cell Cycle Arrest: Some plant extracts can halt the progression of the cell cycle, preventing cancer cells from dividing. The extract from Momordica cochinchinensis seed was found to block gastric cancer cells at the S phase of the cell cycle[2]. Similarly, an extract from Dracaena loureiri induced cell cycle arrest at the G0/G1 phase in A549 cells[4].
II. Quantitative Data Summary (Hypothetical for this compound)
Due to the lack of specific data for this compound, the following table is a hypothetical representation of how quantitative data for an investigational compound would be presented. The values are for illustrative purposes only and are not actual experimental results for this compound.
| Cancer Cell Line | Assay | Parameter | Result |
| Human Breast (MCF-7) | MTT Assay | IC50 (48h) | 25 µM |
| Human Lung (A549) | MTT Assay | IC50 (48h) | 40 µM |
| Human Colon (HCT116) | MTT Assay | IC50 (48h) | 15 µM |
| Human Breast (MCF-7) | Flow Cytometry | Apoptosis Rate (at 2x IC50) | 35% |
| Human Colon (HCT116) | Flow Cytometry | % Cells in G2/M phase | 60% |
III. Standard Experimental Protocols in Cancer Cell Line Research
The following are detailed, generalized protocols for key experiments commonly used to assess the anticancer activity of natural compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay uses flow cytometry to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Cell Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
IV. Visualizing Potential Mechanisms of Action
The following diagrams illustrate common signaling pathways and experimental workflows relevant to cancer research. These are generalized representations and have not been specifically validated for this compound.
A generalized workflow for investigating the anticancer effects of a test compound.
A simplified diagram of the intrinsic apoptosis pathway, a potential target for anticancer compounds.
A diagram illustrating a potential p53-mediated cell cycle arrest pathway.
V. Conclusion and Future Directions
While direct evidence for the anticancer effects of this compound is currently lacking in the scientific literature, the demonstrated activities of plant extracts containing this compound provide a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on isolating pure this compound and systematically evaluating its effects on a panel of cancer cell lines. Such studies would be crucial in determining its specific mechanism of action, identifying potential molecular targets, and establishing a foundation for further preclinical and clinical development. The protocols and potential pathways described herein offer a standard framework for initiating such research.
References
- 1. Exploring the Anticancer Potential of Traditional Thai Medicinal Plants: A Focus on Dracaena loureiri and Its Effects on Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cochinchina momordica seed extract induces apoptosis and cell cycle arrest in human gastric cancer cells via PARP and p53 signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity and Molecular Mechanism of Momordica cochinchinensis Seed Extract in Chronic Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Formulating Cochinchinenin A for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating Cochinchinenin A for in vivo administration. This compound, a dihydrochalcone (B1670589) derived from Dragon's Blood resin, has garnered significant interest for its potential therapeutic properties, including analgesic, anti-inflammatory, and anti-diabetic effects.[1][2][3] However, its poor aqueous solubility presents a challenge for in vivo studies. This document outlines detailed protocols for preparing this compound formulations suitable for various administration routes, ensuring consistent and effective delivery in preclinical research.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for developing appropriate formulations.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₄ | [1] |
| Molecular Weight | 286.32 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: 100 mg/mL (349.26 mM) | [1] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |
Formulation Strategies for Poorly Soluble Compounds
The low water solubility of many new chemical entities, including natural products like this compound, is a common hurdle in drug development.[4][5] Several strategies can be employed to enhance solubility and bioavailability for in vivo administration. These often involve the use of excipients that can solubilize the compound or create a stable dispersion.[6][7] Common approaches include:
-
Co-solvents: Using a mixture of solvents to increase solubility.[7]
-
Surfactants: Increasing the permeability of the active ingredient to the dissolution medium.[6]
-
Complexing Agents: Using molecules like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[6][8]
-
Lipid-based formulations: Encapsulating the active pharmaceutical ingredient (API) in micelles or lipid vesicles.[5][8]
-
Solid Dispersions: Dispersing the amorphous form of the API in a polymer carrier.[5][6]
Protocols for In Vivo Administration
The following protocols provide detailed methods for preparing this compound for parenteral and oral administration. It is recommended to prepare solutions fresh daily for in vivo experiments.[1]
Parenteral Administration (Intravenous, Intraperitoneal)
For systemic delivery, clear solutions are required for injection.[9] The following protocols, adapted from established methods for poorly soluble compounds, yield clear solutions of this compound with a solubility of at least 2.5 mg/mL.[1]
Protocol 1: Co-Solvent Formulation (DMSO/PEG300/Tween-80)
This formulation is a widely used vehicle for administering hydrophobic compounds in preclinical studies.[10]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use sonication if necessary to aid dissolution.[1]
-
Add co-solvents sequentially: For a 1 mL final working solution, start with 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL and vortex to ensure homogeneity.[1]
Final Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
Protocol 2: Cyclodextrin-based Formulation
Cyclodextrins are used to enhance the solubility of hydrophobic compounds by forming inclusion complexes.[8] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common choice for parenteral formulations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
SBE-β-CD
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare the vehicle: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare a stock solution: Dissolve this compound in DMSO to create a 25 mg/mL stock solution.
-
Prepare the final solution: For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution. Mix thoroughly until a clear solution is obtained.[1]
Final Vehicle Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline).[1]
Workflow for preparing parenteral formulations of this compound.
Oral Administration (Oral Gavage)
For oral administration, both solutions and suspensions can be utilized. The choice depends on the required dose and the properties of the compound.
Protocol 3: Oil-based Solution
Corn oil is a common vehicle for oral gavage of lipophilic compounds.[10]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a 25 mg/mL stock solution.
-
Prepare the final solution: For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil. Mix thoroughly until a clear solution is obtained.[1]
Final Vehicle Composition: 10% DMSO, 90% Corn Oil.[1]
Protocol 4: Aqueous Suspension
For higher doses or when an oil-based vehicle is not suitable, an aqueous suspension can be prepared using suspending agents like carboxymethylcellulose (CMC-Na) or methylcellulose (B11928114).[11][12]
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) or Methylcellulose
-
Tween-80 (optional, as a wetting agent)
-
Sterile water or saline
Procedure:
-
Prepare the vehicle: Prepare a 0.5% (w/v) solution of CMC-Na or methylcellulose in sterile water or saline. To do this, slowly add the powder to the liquid while stirring vigorously. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before adding the compound.[11][12] If desired, add 0.1% Tween-80 to the vehicle to improve wettability.[11]
-
Weigh the compound: Weigh the required amount of this compound for the desired final concentration.
-
Create a paste: Add a small volume of the prepared vehicle to the this compound powder and triturate to create a smooth paste. This prevents clumping.[11]
-
Prepare the final suspension: Gradually add the remaining vehicle to the paste while stirring continuously to achieve the final desired volume.
-
Homogenize: Vortex the suspension vigorously before each administration to ensure a uniform dose.[11]
Workflow for preparing oral formulations of this compound.
Experimental Protocols for Administration in Rodents
All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed in accordance with institutional guidelines.
Oral Gavage in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the neck to immobilize the head. The body should be held in a vertical position.[12][13]
-
Needle Insertion: Use a sterile, ball-tipped gavage needle of the appropriate size (e.g., 20-gauge for an adult mouse).[11] Insert the needle into the side of the mouth and advance it along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle enters the pharynx.[11][13] The needle should pass smoothly without resistance.[12]
-
Administration: Once the needle is in the stomach, slowly depress the syringe plunger to deliver the formulation. The typical gavage volume for mice is 5-10 mL/kg.[12]
-
Needle Removal: Gently withdraw the needle along the same path of insertion.[11]
-
Monitoring: Monitor the animal for any signs of distress after the procedure.[12]
Parenteral Injections in Mice
Intravenous (IV) Injection (Tail Vein):
-
Animal Preparation: Place the mouse in a suitable restrainer to expose the tail. Disinfect the tail with a 70% alcohol wipe.[14]
-
Injection: Identify one of the lateral tail veins. Using a sterile syringe with an appropriate needle (e.g., 27-30 G), slowly inject the solution. There should be no resistance. If a subcutaneous bleb forms, the needle is not in the vein.[14]
Intraperitoneal (IP) Injection:
-
Animal Restraint: Manually restrain the mouse, exposing the abdomen.
-
Injection: Tilt the animal slightly with its head down. Identify the injection site in the lower abdominal quadrant, avoiding the midline.[14] Insert a sterile needle (e.g., 25-27 G) at a 30-45 degree angle. Gently aspirate to ensure no blood or urine is drawn. Inject the solution.[14]
Subcutaneous (SC) Injection:
-
Animal Restraint: Gently grasp the loose skin over the scruff of the neck to form a "tent".[14]
-
Injection: Wipe the injection site with a 70% alcohol wipe. Insert a sterile needle (e.g., 25-27 G) at the base of the tented skin, parallel to the animal's back, and inject the solution.[14]
Potential Signaling Pathways of this compound
Preliminary research suggests that this compound and its parent compound source, Dragon's Blood, may exert their therapeutic effects through the modulation of several signaling pathways.
One potential mechanism for its anti-inflammatory and protective effects in conditions like myocardial ischemia-reperfusion injury may involve the inhibition of the HMGB1/PI3K signaling pathway.[15]
Potential inhibition of the HMGB1/PI3K pathway by this compound.
Additionally, studies on Dragon's Blood suggest a protective role in the intestinal epithelial barrier, which may be mediated through the Rac1-WAVE2-Arp2/3 signaling pathway, crucial for cell migration and barrier repair.[16]
Potential modulation of the Rac1-WAVE2-Arp2/3 pathway.
These application notes provide a starting point for the in vivo evaluation of this compound. Researchers should optimize these protocols based on their specific experimental needs and animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:221696-69-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. mdpi.com [mdpi.com]
- 4. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 5. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 6. senpharma.vn [senpharma.vn]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. pharmtech.com [pharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. benchchem.com [benchchem.com]
- 15. Potential therapeutic mechanisms of Draconis Resina in cardiovascular diseases-a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Stability Testing and Storage of Cochinchinenin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochinchinenin A, a dihydrochalcone (B1670589) isolated from Dracaena cochinchinensis (Lour.) S.C. Chen, commonly known as Dragon's Blood resin, has garnered significant interest for its potential therapeutic properties. As with any compound intended for research or pharmaceutical development, understanding its stability profile is critical for ensuring the integrity of experimental results and for the development of stable formulations.
These application notes provide a comprehensive overview of the recommended storage conditions and detailed protocols for the stability testing of this compound. The methodologies are based on established principles for the stability testing of analogous phenolic compounds, specifically dihydrochalcones, and are designed to meet the rigorous standards of drug development and scientific research. The provided protocols for forced degradation studies will enable the identification of potential degradation products and the development of a stability-indicating analytical method.
Recommended Storage Conditions
Proper storage is essential to maintain the purity and activity of this compound. The following conditions are recommended based on available data for the solid compound and its solutions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | Long-term | Store in a tightly sealed container, protected from light and moisture. |
| 2-8°C | Short-term | For immediate use. Protect from light and moisture. | |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO.[1] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] | |
| Working Solutions | Prepare Freshly | For immediate use | It is recommended to prepare working solutions on the day of use to ensure accuracy. |
Stability Testing Protocols
Forced degradation studies are crucial for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method. These studies expose the compound to stress conditions more severe than accelerated stability testing to generate potential degradation products.
General Workflow for Forced Degradation Studies
The following diagram illustrates the general workflow for conducting forced degradation studies on this compound.
Caption: Workflow for this compound Forced Degradation Studies.
Experimental Protocols for Forced Degradation
The following are detailed protocols for subjecting this compound to various stress conditions. The extent of degradation should ideally be between 5-20% to ensure that the analytical method can effectively separate the degradation products from the parent compound.
3.2.1. Preparation of Stock Solution Prepare a stock solution of this compound at a concentration of 1 mg/mL in HPLC-grade methanol or acetonitrile.
3.2.2. Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid.
-
Incubate the mixture at 60°C for 24 hours in a water bath.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N sodium hydroxide.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
3.2.3. Alkaline Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide.
-
Keep the mixture at room temperature for 4 hours.
-
Neutralize the solution with an appropriate volume of 0.1 N hydrochloric acid.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis. Note: Dihydrochalcones are often more susceptible to degradation under alkaline conditions.
3.2.4. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
3.2.5. Thermal Degradation
-
Place a known amount of solid this compound in a vial.
-
Store the vial in an oven at 80°C for 48 hours.
-
After the specified time, cool the sample to room temperature.
-
Dissolve the sample in the initial solvent (methanol or acetonitrile) to prepare a solution of known concentration.
-
Dilute with the mobile phase for HPLC analysis.
3.2.6. Photolytic Degradation
-
Expose a solution of this compound (e.g., 100 µg/mL in methanol) in a quartz cuvette to a photostability chamber.
-
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples by HPLC at appropriate time intervals.
Stability-Indicating Analytical Method
A stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating and quantifying this compound in the presence of its degradation products. The following method is a recommended starting point, which should be validated according to ICH guidelines.
Table 2: Recommended HPLC Parameters for Stability-Indicating Analysis of this compound
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | Start with a higher proportion of A, gradually increasing B over 20-30 minutes. A starting point could be 70:30 (A:B) to 20:80 (A:B). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the λmax of this compound (typically around 280-320 nm for dihydrochalcones). |
| Injection Volume | 10-20 µL |
Potential Degradation Pathways
Based on the known chemistry of dihydrochalcones and other phenolic compounds, the following degradation pathways can be anticipated for this compound under stress conditions.
Caption: Potential Degradation Pathways for this compound.
Data Presentation of Forced Degradation Studies
The results of the forced degradation studies should be summarized in a clear and concise manner to facilitate the assessment of the stability-indicating nature of the analytical method and to understand the degradation profile of this compound.
Table 3: Example Summary of Forced Degradation Results for a Dihydrochalcone Analogous to this compound
| Stress Condition | Treatment | % Degradation | Number of Degradation Products | Observations |
| Acidic Hydrolysis | 0.1 N HCl, 60°C, 24h | ~10% | 2 | Major degradation product at RRT 0.85 |
| Alkaline Hydrolysis | 0.1 N NaOH, RT, 4h | ~18% | 3 | Significant degradation, potential color change |
| Oxidative | 3% H₂O₂, RT, 24h | ~15% | 2 | Formation of more polar degradants |
| Thermal (Solid) | 80°C, 48h | < 5% | 1 | Generally stable in solid form |
| Photolytic | UV/Vis Light | ~12% | 2 | Degradation dependent on light intensity and duration |
Note: The data presented in this table is illustrative and based on the expected behavior of dihydrochalcones. Actual results for this compound should be determined experimentally.
Conclusion
The stability testing protocols and storage conditions outlined in these application notes provide a robust framework for researchers and drug development professionals working with this compound. Adherence to these guidelines will ensure the quality and reliability of data generated using this promising natural product. The development and validation of a stability-indicating HPLC method are paramount for accurately assessing the stability of this compound and for the quality control of future formulations. Further studies to elucidate the precise structure of degradation products are recommended to gain a complete understanding of its stability profile.
References
Troubleshooting & Optimization
Troubleshooting Cochinchinenin A: A Technical Support Guide
For researchers, scientists, and drug development professionals, navigating the experimental use of novel compounds like Cochinchinenin A can present challenges, particularly concerning its solubility. This guide provides practical troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cochinchinin A and what are its key properties?
A1: this compound is a phenolic compound isolated from Dracaena cochinchinensis, a plant source of the traditional medicine known as "Dragon's Blood"[1]. It is recognized for its potential therapeutic properties, including analgesic and anti-inflammatory effects. Key properties are summarized below:
| Property | Value |
| Molecular Formula | C₁₇H₁₈O₄ |
| Molecular Weight | 286.32 g/mol |
| CAS Number | 1057666-04-2[1] |
| Appearance | White to off-white solid |
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
A2: Cochinchinin A is a poorly water-soluble compound. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For in vivo experiments, co-solvent systems are necessary to achieve and maintain solubility in aqueous environments. See the tables and protocols below for detailed information.
Q3: My this compound solution in DMSO appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur for a few reasons. Firstly, ensure you are using newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound[1]. Secondly, applying ultrasonic treatment is often necessary to fully dissolve the compound in DMSO[1]. Gentle heating can also aid dissolution, but be cautious to avoid degradation.
Q4: How should I prepare this compound for animal studies?
A4: Direct injection of a DMSO stock solution is not recommended due to potential toxicity. It is crucial to use a co-solvent system to create a biocompatible formulation. Several protocols using common excipients like PEG300, Tween-80, and cyclodextrins have been established to achieve a clear solution suitable for in vivo administration[1]. Detailed protocols are provided in the "Experimental Protocols" section.
Q5: What are the recommended storage conditions for this compound solutions?
A5: Once dissolved in a solvent, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, solutions should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month) in a sealed container, protected from moisture[1].
Quantitative Solubility Data
The solubility of this compound has been determined in various solvents and co-solvent systems. The data below is compiled from available technical resources.
Table 1: In Vitro Solubility of this compound
| Solvent | Concentration | Molarity (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 349.26 mM | Requires ultrasonic treatment. Use of new, anhydrous DMSO is critical[1]. |
| Ethanol | Soluble | Not specified | A pilot solubility test is recommended to determine the exact solubility for your experimental needs. |
| Methanol | Soluble | Not specified | A pilot solubility test is recommended. |
| Acetone | Soluble | Not specified | A pilot solubility test is recommended. |
| Chloroform | Soluble | Not specified | A pilot solubility test is recommended. |
Table 2: In Vivo Formulation Solubility of this compound
| Co-solvent System | Achievable Concentration | Molarity (approx.) | Result |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 8.73 mM | Clear solution[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 8.73 mM | Clear solution[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 8.73 mM | Clear solution[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out 2.86 mg of this compound powder.
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex briefly to mix.
-
Place the vial in an ultrasonic bath and sonicate until the solution is clear and all solid has dissolved.
-
Aliquot into smaller volumes for single use and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation (using PEG300/Tween-80)
-
Prepare a 25 mg/mL stock solution of this compound in DMSO as per Protocol 1 (adjusting mass and volume accordingly).
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix again until homogeneous.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL. Mix gently but thoroughly.
-
The final concentration of this compound will be 2.5 mg/mL. This solution should be prepared fresh before each experiment.
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and understanding of Cochinchinin A's potential mechanism of action, the following diagrams are provided.
Caption: Workflow for this compound solution preparation.
This compound is a component of "Dragon's Blood," which has been shown to exhibit anti-inflammatory properties. A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. It is plausible that this compound exerts its effects by modulating this pathway.
Caption: Postulated inhibition of the NF-κB signaling pathway.
References
Technical Support Center: Optimizing Cochinchinenin A Concentration for In Vitro Assays
Welcome to the technical support center for the utilization of Cochinchinenin A in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vitro activities?
A1: this compound is a flavonoid compound isolated from the resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood"[1][2]. It has demonstrated notable biological activities in vitro, primarily the inhibition of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation[1][2]. It is also associated with the anti-inflammatory properties of Dragon's Blood resin[3].
Q2: How should I prepare a stock solution of this compound?
A2: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C for short-term use or -80°C for long-term storage[1].
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects. It is crucial to include a vehicle control in your experiments, which consists of the same final concentration of DMSO without this compound, to account for any solvent effects.
Q4: I'm observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Pre-dilution: First, dilute the DMSO stock solution in a small volume of your culture medium, mix thoroughly, and then add this intermediate dilution to the final volume of the medium.
-
Vortexing/Sonication: Gently vortex or sonicate the solution during and after the addition of the this compound stock to aid in dissolution.
-
Lower Final Concentration: The desired concentration may be above the solubility limit of this compound in your specific culture medium. Consider testing a lower final concentration.
-
Serum Concentration: The presence of serum in the culture medium can sometimes help to solubilize hydrophobic compounds. Ensure your medium contains the appropriate serum concentration for your cell type.
Q5: What are the typical concentration ranges for this compound in in vitro assays?
A5: Specific IC50 values for pure this compound are not widely reported in publicly available literature. However, studies on "Dragon's Blood" extract, of which this compound is a component, have shown significant inhibition of ADP-induced platelet aggregation at concentrations of 0.2, 0.4, and 0.8 mg/mL[2]. For anti-inflammatory assays, extracts containing this compound have been tested in the range of 10-50 µg/mL[4]. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay and cell type. A starting point could be a range from 1 µM to 100 µM.
Troubleshooting Guides
Problem: High background signal or inconsistent results in my assay.
-
Possible Cause: Instability of this compound in the culture medium.
-
Troubleshooting Steps:
-
Fresh Preparations: Prepare fresh dilutions of this compound from your DMSO stock for each experiment.
-
Time-Course Experiment: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).
-
Protect from Light: Like many flavonoids, this compound may be light-sensitive. Protect your stock solutions and experimental plates from direct light.
-
Problem: No observable effect of this compound in my assay.
-
Possible Cause: Sub-optimal concentration or inactive compound.
-
Troubleshooting Steps:
-
Concentration Range: Broaden the concentration range in your dose-response experiment. It's possible the effective concentration is higher than initially tested.
-
Compound Integrity: Verify the purity and integrity of your this compound sample. If possible, use a fresh batch from a reputable supplier.
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected biological effect. Include a known positive control for your assay to validate its performance.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Property | Recommendation | Source |
| Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Stock Solution Storage | -20°C (short-term) or -80°C (long-term) | [1] |
| Final DMSO Concentration | ≤ 0.1% - 0.5% | General Cell Culture Guidelines |
Table 2: Reported In Vitro Effective Concentrations of "Dragon's Blood" Extract (Containing this compound)
| Assay | Organism/Cell Type | Concentration Range | Observed Effect | Source |
| ADP-Induced Platelet Aggregation | Rabbit | 0.2 - 0.8 mg/mL | 18.7% - 61.6% inhibition | [2] |
| Anti-inflammatory | Not specified | 10 - 50 µg/mL | Dose-dependent inhibition | [4] |
Experimental Protocols
Protocol 1: Determination of IC50 for Inhibition of ADP-Induced Platelet Aggregation
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on ADP-induced platelet aggregation.
Materials:
-
This compound
-
DMSO
-
Platelet-Rich Plasma (PRP) from healthy donors
-
Adenosine diphosphate (ADP)
-
Phosphate-Buffered Saline (PBS)
-
Platelet aggregometer
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of your this compound DMSO stock solution in PBS.
-
PRP Preparation: Obtain PRP from fresh whole blood by centrifugation.
-
Incubation: Pre-incubate aliquots of PRP with different concentrations of this compound (or vehicle control - DMSO in PBS) for a specified time (e.g., 10-15 minutes) at 37°C.
-
Induce Aggregation: Add a sub-maximal concentration of ADP to induce platelet aggregation.
-
Measure Aggregation: Monitor and record the aggregation response using a platelet aggregometer for a set period.
-
Calculate Inhibition: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine IC50: Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using appropriate software.
Protocol 2: General Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the cytotoxicity of this compound on a chosen cell line.
Materials:
-
This compound
-
DMSO
-
Adherent or suspension cells
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (including a vehicle control) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilize Formazan: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate Viability: Express the results as a percentage of the vehicle control and plot a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration).
Signaling Pathways and Experimental Workflows
The inhibitory effect of this compound on platelet aggregation is likely mediated through the modulation of intracellular signaling pathways. ADP binding to its P2Y1 and P2Y12 receptors on platelets triggers a cascade of events, including the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to an increase in intracellular calcium and ultimately platelet aggregation.
The diagram above illustrates the signaling cascade initiated by ADP in platelets. This compound is hypothesized to exert its inhibitory effect by targeting key components of this pathway, such as the PI3K/Akt signaling axis.
This workflow provides a systematic approach for researchers to determine the optimal, non-toxic concentration of this compound for their specific in vitro assay and to subsequently investigate its mechanism of action.
References
Preventing Cochinchinenin A degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Cochinchinenin A in solution.
Frequently Asked Questions (FAQs)
1. What are the primary factors that cause this compound degradation in solution?
This compound, a dihydrochalcone (B1670589) flavonoid, is susceptible to degradation influenced by several factors common to flavonoids. These include:
-
pH: Extreme pH levels, particularly alkaline conditions, can catalyze the degradation of phenolic compounds.[1] Many flavonoids exhibit optimal stability in slightly acidic to neutral pH ranges.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2] Storing solutions at appropriate low temperatures is crucial.
-
Light: Exposure to light, especially UV radiation, can induce photodegradation, including photoisomerization and photodimerization in chalcones and related compounds.[3][4][5]
-
Oxidation: The phenolic hydroxyl groups in the this compound structure are susceptible to oxidation, which can be initiated by dissolved oxygen or the presence of oxidizing agents.[6][7][8]
-
Solvent: The type of solvent used can impact stability. While DMSO is a common solvent for initial stock solutions, the presence of water or other protic solvents can influence degradation pathways. The dielectric constant of the solvent can also play a role in stability.[9]
2. What are the recommended storage conditions for this compound solutions?
For optimal stability, stock solutions of this compound in anhydrous DMSO should be stored under the following conditions:
| Temperature | Duration | Storage Notes |
| -80°C | 6 months | Sealed vials, protected from moisture. |
| -20°C | 1 month | Sealed vials, protected from moisture.[6] |
Important Considerations:
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[6]
-
Hygroscopic Solvents: DMSO is hygroscopic. Use freshly opened, anhydrous DMSO to prepare stock solutions, as absorbed moisture can negatively impact solubility and stability.[6]
-
Protection from Light: Store all solutions in amber vials or wrap containers in aluminum foil to protect them from light.
3. Can I prepare aqueous working solutions of this compound? How can I improve its stability in these solutions?
Directly dissolving this compound in aqueous buffers can be challenging due to its poor water solubility and can lead to rapid degradation. To prepare more stable aqueous working solutions, consider the following approaches:
-
Co-solvents: Prepare an initial stock solution in an organic solvent like DMSO and then dilute it into an aqueous buffer. Formulations using co-solvents such as PEG300 and Tween-80 have been suggested.[6]
-
Complexation Agents: The use of agents like sulfobutylether-β-cyclodextrin (SBE-β-CD) can enhance solubility and may improve stability by encapsulating the molecule.[6]
-
pH Control: Maintain the pH of the aqueous solution in a slightly acidic to neutral range (pH 4-7), as flavonoids are generally more stable under these conditions.[10]
-
Antioxidants: The inclusion of antioxidants may help to mitigate oxidative degradation.
-
Degassing: Removing dissolved oxygen from aqueous buffers by sparging with an inert gas (e.g., nitrogen or argon) can help prevent oxidation.
Troubleshooting Guides
Issue 1: I observe a rapid loss of this compound concentration in my working solution.
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | - Measure the pH of your aqueous solution. - Adjust the pH to a range of 4-7 using a suitable buffer system. |
| Oxidation | - Prepare fresh solutions before each experiment. - De-gas aqueous buffers with nitrogen or argon. - Consider adding a small amount of an antioxidant compatible with your experimental system. |
| Photodegradation | - Protect your solutions from light at all times by using amber vials or wrapping them in foil. - Minimize exposure to ambient light during experimental procedures. |
| High Temperature | - Prepare and handle solutions on ice or at reduced temperatures whenever possible. - Avoid heating solutions unless absolutely necessary for your protocol. |
| Repeated Freeze-Thaw Cycles | - Aliquot your stock solution into single-use vials to avoid repeated freezing and thawing.[6] |
Issue 2: I see precipitates forming in my this compound solution upon dilution in an aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | - Increase the concentration of the organic co-solvent (e.g., DMSO) in the final working solution, ensuring it is compatible with your experimental system. - Utilize a solubilizing agent such as SBE-β-CD or Tween-80 in your aqueous buffer before adding the this compound stock.[6] - Gently warm the solution or use sonication to aid dissolution, but be mindful of potential temperature-induced degradation. |
| Incorrect Solvent | - Ensure you are using high-purity, anhydrous DMSO for your stock solution.[6] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Working Solution
This protocol describes the preparation of a 100 µM working solution of this compound in a buffer containing a solubilizing agent.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot into single-use, light-protected tubes and store at -80°C.
-
-
Prepare a 20% SBE-β-CD Solution:
-
Dissolve 20 g of SBE-β-CD in 100 mL of PBS.
-
Stir until fully dissolved. This solution can be sterile-filtered and stored at 4°C.
-
-
Prepare the 100 µM Working Solution:
-
In a sterile tube, add 990 µL of the 20% SBE-β-CD solution.
-
Add 10 µL of the 10 mM this compound stock solution.
-
Vortex gently to mix. The final concentration will be 100 µM this compound in a solution containing SBE-β-CD.
-
Use this working solution immediately for your experiments.
-
Protocol 2: Forced Degradation Study of this compound
This protocol provides a framework for investigating the stability of this compound under various stress conditions. The degradation can be monitored by a stability-indicating HPLC method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol (B129727) or acetonitrile)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)
-
Incubator or water bath
-
Photostability chamber
Procedure:
-
Sample Preparation:
-
For each condition, mix 1 mL of the this compound stock solution with 1 mL of the respective stressor solution (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For the thermal and photolytic studies, use the stock solution diluted with the initial mobile phase solvent.
-
Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of the diluent (e.g., methanol or acetonitrile).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the HCl mixture at 60°C.
-
Basic Hydrolysis: Incubate the NaOH mixture at 60°C.
-
Oxidative Degradation: Keep the H₂O₂ mixture at room temperature, protected from light.
-
Thermal Degradation: Incubate the diluted stock solution at 60°C, protected from light.
-
Photolytic Degradation: Expose the diluted stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Time Points and Analysis:
-
Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples by HPLC, monitoring the peak area of the parent this compound and the appearance of any new peaks (degradation products).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Photochemical Transformation of Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 5. cjm.ichem.md [cjm.ichem.md]
- 6. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of flavonoids which promote DNA degradation induced by bleomycin-Fe complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Bioreduction of 4′-Hydroxychalcone in Deep Eutectic Solvents: Optimization and Efficacy with Various Yeast Strains - PMC [pmc.ncbi.nlm.nih.gov]
Improving Cochinchinenin A separation from other flavonoids
Welcome to the technical support center for the separation and purification of Cochinchinenin A. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the isolation of this compound from complex flavonoid mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of this compound and what are the common co-occurring flavonoids?
A1: this compound is a chalcone (B49325) dimer primarily isolated from the red resin of Dracaena cochinchinensis, an ethnomedicine commonly known as "Dragon's Blood".[1][2][3] This resin is a complex matrix containing numerous other phenolic compounds. Key co-occurring flavonoids include loureirin A, B, and C, socotrin-4'-ol, 4',7-dihydroxyflavan, as well as various other chalcones, dihydrochalcones, and flavans that can complicate separation.[2][4][5]
Q2: What are the recommended initial extraction solvents for obtaining a flavonoid-rich extract from Dracaena cochinchinensis?
A2: High-concentration ethanol (B145695) is effective for the initial extraction. Studies have successfully used 95% ethanol and 90% ethanol to create crude extracts rich in flavonoids and other phenolic compounds from the stem wood or resin.[2][6]
Q3: Which chromatographic techniques are most effective for the purification of this compound?
A3: A multi-step chromatographic approach is typically required.[1]
-
Initial Fractionation: Column chromatography using stationary phases like MCI gel or Sephadex LH-20 is often employed for initial fractionation of the crude extract.[1][7]
-
Fine Purification: Silica (B1680970) gel column chromatography is used for further separation of the fractions.[1][4]
-
Final Polishing & Analysis: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC with a C18 column, is the most extensively used technique for the final purification, quantification, and analysis of this compound.[8][9][10]
Q4: How can I confirm the identity and purity of my isolated this compound?
A4: A combination of modern analytical techniques is recommended. Hyphenated techniques like HPLC-Mass Spectrometry (HPLC-MS) and HPLC-Diode Array Detection (HPLC-DAD) are powerful for identification and purity assessment.[8][11] For complete structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[4][8]
Q5: What are the known stability issues for this compound during extraction and purification?
A5: While specific degradation pathways for this compound are not extensively detailed, flavonoids can be susceptible to degradation under harsh conditions. It is advisable to protect samples from prolonged exposure to strong acids, high temperatures, and direct light.[12] Stock solutions are best stored at low temperatures (-20°C or -80°C) and protected from moisture.[13]
Troubleshooting Guides
This section addresses specific problems that may arise during the HPLC separation of this compound.
HPLC Troubleshooting: Poor Peak Resolution & Shape
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad Peaks | 1. Mobile phase flow rate is too low. 2. Column contamination or degradation. 3. Sample overload. 4. Dead volume from loose fittings.[14][15] | 1. Adjust the flow rate to the optimal level for your column. 2. Flush the column with a strong solvent (e.g., isopropanol, acetonitrile).[16] If performance doesn't improve, replace the column. 3. Reduce the injection volume or dilute the sample.[16] 4. Check all fittings between the injector, column, and detector to ensure they are secure.[14] |
| Peak Tailing | 1. Active sites on the silica packing material interacting with the analyte. 2. Column contamination at the inlet frit. 3. Mobile phase pH is inappropriate for the analyte. | 1. Add a competing base (e.g., triethylamine) to the mobile phase in small amounts or use a base-deactivated column. 2. Use a guard column to protect the analytical column.[17] Try back-flushing the column. 3. Adjust the mobile phase pH to ensure this compound is in a single, non-ionized state.[18] |
| Split Peaks | 1. Clogged or partially blocked column inlet frit. 2. Sample solvent is incompatible with the mobile phase.[18] 3. Void or channel in the column packing material. | 1. Replace the column inlet frit or back-flush the column. Install an in-line filter. 2. Dissolve the sample in the mobile phase whenever possible.[14] 3. Replace the column. |
HPLC Troubleshooting: Retention Time & Baseline Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.[17] 2. Fluctuation in column temperature. 3. Pump malfunction or leaks.[14] 4. Column equilibration is insufficient. | 1. Prepare fresh mobile phase daily and ensure accurate measurements. Degas the mobile phase before use.[14] 2. Use a column thermostat to maintain a constant temperature.[14] 3. Check for leaks in the pump seals and fittings. Monitor pump pressure for consistency.[16] 4. Equilibrate the column with at least 10-20 column volumes of mobile phase before injection. |
| Baseline Noise or Drift | 1. Air bubbles in the detector or pump. 2. Contaminated or improperly mixed mobile phase.[18] 3. Detector lamp is failing. 4. Column "bleeding" (stationary phase degradation). | 1. Purge the pump and detector to remove air. Degas the mobile phase.[14] 2. Use high-purity HPLC-grade solvents and prepare fresh mobile phase. 3. Check the lamp energy and replace if it is low. 4. Flush the column thoroughly. If bleeding persists, especially at high organic solvent concentrations, the column may need replacement. |
Experimental Protocols & Methodologies
Protocol 1: General Extraction and Fractionation
This protocol outlines a general method for obtaining a flavonoid-rich fraction from Dracaena cochinchinensis resin.
-
Extraction:
-
Grind the dried resin of D. cochinchinensis to a coarse powder.
-
Macerate or sonicate the powder with 95% ethanol at a 1:20 (w/v) ratio for 20-30 minutes.[6] Repeat the extraction three times.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Initial Column Chromatography (Sephadex LH-20):
-
Dissolve the crude extract in a minimal amount of methanol.
-
Pack a Sephadex LH-20 column and equilibrate it with methanol.
-
Load the dissolved extract onto the column.
-
Elute the column with methanol, collecting fractions based on color. Flavonoid-rich fractions are typically yellow or reddish-brown.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to pool similar fractions.
-
-
Secondary Column Chromatography (Silica Gel):
-
Evaporate the solvent from the pooled, flavonoid-rich fractions.
-
Adsorb the dried fraction onto a small amount of silica gel.
-
Pack a silica gel column with a non-polar solvent (e.g., hexane (B92381) or chloroform).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column using a gradient of increasing polarity, for example, a chloroform-methanol or hexane-ethyl acetate (B1210297) solvent system.
-
Collect fractions and monitor by TLC to isolate fractions containing this compound.
-
Protocol 2: HPLC Analysis and Purification
This protocol describes a typical reversed-phase HPLC method for the final separation of this compound.
-
System: High-Performance Liquid Chromatography system with a UV/DAD detector.
-
Column: C18 analytical or semi-preparative column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid (to improve peak shape).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A typical gradient might start at 10-20% B, increasing to 80-90% B over 30-40 minutes. The exact gradient should be optimized for the specific mixture of flavonoids.
-
Flow Rate: 1.0 mL/min for an analytical column.
-
Detection Wavelength: Chalcones typically have strong absorbance around 254 nm and 365 nm. Monitor at multiple wavelengths to ensure purity.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the semi-purified fraction from Protocol 1 in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.
Visualizations: Workflows and Logic Diagrams
Caption: General workflow for this compound isolation.
Caption: Logic diagram for troubleshooting common HPLC issues.
References
- 1. [Cochinchinenin--a new chalcone dimer from the Chinese dragon blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A systematic review of the botanical, phytochemical and pharmacological profile of Dracaena cochinchinensis, a plant source of the ethnomedicine "dragon's blood" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Systematic Review of the Botanical, Phytochemical and Pharmacological Profile of Dracaena cochinchinensis, a Plant Source of the Ethnomedicine “Dragon’s Blood” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dracaena cochinchinensis stemwood extracts inhibit amyloid-β fibril formation and promote neuronal cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoids: Separation and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pharmedicopublishers.com [pharmedicopublishers.com]
- 12. Stress degradation studies and stability-indicating TLC-densitometric method of glycyrrhetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 16. ijsdr.org [ijsdr.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. HPLCトラブルシューティングガイド [sigmaaldrich.com]
Technical Support Center: Cochinchinenin A Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution problems encountered during the analysis of Cochinchinenin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a flavonoid dimer found in "Dragon's Blood," a deep red resin extracted from the stems of Dracaena cochinchinensis. This traditional medicine is used for its reputed ability to invigorate blood circulation and treat traumatic injuries, blood stasis, and pain. Modern pharmacological studies have indicated that the resin possesses anti-bacterial, anti-inflammatory, analgesic, and anti-tumor properties. Accurate analysis of its bioactive constituents, such as this compound, is crucial for quality control, standardization of herbal products, and further pharmacological research.
Q2: What are the common analytical methods for this compound?
A2: The most common analytical methods for the analysis of flavonoids, including this compound, are High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Ultraviolet-Visible (UV-Vis) detector, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Reversed-phase HPLC is the predominant separation technique.
Q3: What is co-elution and why is it a problem in this compound analysis?
A3: Co-elution is the incomplete separation of two or more compounds in a chromatographic run, resulting in overlapping peaks. In the analysis of this compound from a complex matrix like Dragon's Blood resin, co-elution can lead to inaccurate quantification, making it difficult to assess the purity and potency of the sample. The resin contains a multitude of structurally similar flavonoids, chalcones, and dihydrochalcones, which increases the likelihood of co-elution.
Q4: What are the potential compounds that may co-elute with this compound?
A4: The resin of Dracaena cochinchinensis is rich in various phenolic compounds that are structurally related to this compound and therefore have similar chromatographic behavior. Potential co-eluting compounds include, but are not limited to:
-
Loureirin A, B, and C: These are common flavonoids also found in Dragon's Blood.
-
Other Chalcones and Dihydrochalcones: These classes of compounds are abundant in the resin.
-
Resveratrol and Pterostilbene: These stilbenoids are also present in the extract.
-
7,4'-dihydroxyflavan and other flavans.
Troubleshooting Guide for Co-elution Problems
This guide provides a systematic approach to diagnosing and resolving co-elution issues during the HPLC or LC-MS/MS analysis of this compound.
Step 1: Initial Assessment and System Suitability
Before modifying the analytical method, it's essential to ensure that the HPLC/LC-MS system is performing optimally.
Q1.1: My chromatogram shows broad or tailing peaks for my target analyte. What should I check first?
A1.1: Peak broadening and tailing can mask the presence of a co-eluting compound. Before making changes to the mobile phase or gradient, verify the following:
-
Column Health: The column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent. If the problem persists, consider replacing the column.
-
Extra-Column Volume: Minimize the length and inner diameter of tubing connecting the injector, column, and detector to reduce peak broadening.
-
Flow Rate: Ensure the pump is delivering a consistent and accurate flow rate.
-
Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.
Step 2: Method Optimization
If the system is functioning correctly, the next step is to optimize the chromatographic method to improve the separation of this compound from interfering compounds.
Q2.1: How can I improve the separation of this compound from a closely eluting impurity using a C18 column?
A2.1: For a standard reversed-phase C18 column, you can manipulate the mobile phase composition and gradient profile.
-
Mobile Phase Composition:
-
Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727) or a mixture of both. The different selectivity of methanol may resolve the co-eluting peaks.
-
pH: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous mobile phase is common for flavonoid analysis. Adjusting the pH can alter the ionization state of the analytes and improve separation.
-
-
Gradient Profile:
-
Shallow Gradient: A slower, more shallow gradient around the elution time of this compound can increase resolution.
-
Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition just before the elution of the target analyte can also improve separation.
-
Q2.2: I am still facing co-elution after optimizing the mobile phase. What are my other options?
A2.2: If mobile phase optimization is insufficient, consider the following:
-
Column Chemistry: Switch to a column with a different stationary phase. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic compounds like flavonoids.
-
Column Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.
-
Sample Preparation: Implement a sample clean-up step, such as Solid-Phase Extraction (SPE), to remove interfering compounds before injection.
Q2.3: How can a mass spectrometer help in resolving co-elution?
A2.3: A mass spectrometer (MS) detector can differentiate between co-eluting compounds if they have different mass-to-charge ratios (m/z). By using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), you can selectively detect and quantify this compound, even in the presence of a co-eluting impurity, provided they have different masses.
Data Presentation
The following tables summarize typical starting conditions for HPLC analysis of flavonoids from Dracaena cochinchinensis and potential troubleshooting steps.
Table 1: Example HPLC Method Parameters for Flavonoid Analysis in Dracaena cochinchinensis Extract
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1-0.3% Acetic Acid or Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B (e.g., 10-30%) and gradually increase. |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection Wavelength | 280 nm is commonly used for flavonoids.[1][2][3] A DAD can be used to monitor multiple wavelengths. |
| Injection Volume | 5 - 20 µL |
Table 2: Troubleshooting Co-elution in this compound Analysis
| Symptom | Possible Cause | Suggested Solution |
| Peak fronting or tailing | Column overload, inappropriate injection solvent. | Reduce sample concentration. Dissolve sample in the initial mobile phase. |
| Poor resolution between two peaks | Insufficient separation efficiency or selectivity. | Decrease the gradient slope. Try a different organic modifier (e.g., methanol instead of acetonitrile). Change the column chemistry (e.g., to a Phenyl-Hexyl column). |
| Inconsistent retention times | Fluctuations in mobile phase composition or temperature. | Ensure proper mobile phase mixing and degassing. Use a column oven for temperature control. |
| Ghost peaks | Contamination in the mobile phase or carryover. | Run a blank gradient. Clean the injector and sample loop. Use high-purity solvents. |
Experimental Protocols
Protocol 1: Sample Preparation of Dragon's Blood Resin for HPLC Analysis
-
Grind the Resin: If the Dragon's Blood resin is in solid form, grind it into a fine powder.
-
Extraction:
-
Weigh approximately 0.1 g of the powdered resin into a centrifuge tube.
-
Add 10 mL of methanol.
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the initial mobile phase to bring the concentration of this compound within the linear range of the calibration curve.
Protocol 2: General Reversed-Phase HPLC Method for Flavonoid Profiling
This protocol is a starting point and may require optimization for your specific instrument and sample.
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-10 min: 10-20% B
-
10-40 min: 20-50% B
-
40-50 min: 50-80% B
-
50-55 min: 80-10% B
-
55-60 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor at 280 nm. If using a DAD, scan from 200-400 nm to capture the UV spectra of all eluting compounds.
-
Injection Volume: 10 µL.
Visualizations
Caption: Troubleshooting workflow for co-elution problems.
Caption: Experimental workflow for this compound analysis.
References
Technical Support Center: Enhancing the Bioavailability of Cochinchinenin A
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor aqueous solubility and low bioavailability of Cochinchinenin A. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols for various bioavailability enhancement techniques, and comparative pharmacokinetic data using a model flavonoid, quercetin, which shares similar solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: this compound, a flavonoid found in Dragon's Blood resin, is a lipophilic compound with poor water solubility.[1] This characteristic limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream. Consequently, its oral bioavailability is anticipated to be low, hindering its therapeutic potential in in vivo studies.
Q2: What are the primary strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A2: The main approaches focus on improving the solubility and dissolution rate of the compound. Key strategies include:
-
Nanoformulations: Encapsulating the compound in nanoscale carriers like liposomes or nanoparticles can improve its solubility and absorption.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.
-
Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of the compound.
Q3: Which formulation technique is best for my in vivo study?
A3: The choice of formulation depends on several factors, including the specific experimental goals, the required dosage, the route of administration, and the available laboratory equipment.
-
Liposomes are suitable for both oral and parenteral administration and can protect the drug from degradation.
-
Solid dispersions are a robust method for oral dosage forms and can be prepared using various techniques like solvent evaporation or hot-melt extrusion.
-
Cyclodextrin complexes are effective for increasing solubility and are relatively straightforward to prepare.
A pilot study comparing different formulations is often recommended to determine the most effective approach for your specific application.
Troubleshooting Guides
Liposome (B1194612) Formulation (Thin-Film Hydration Method)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or large particle size | 1. Incomplete removal of organic solvent. 2. Inefficient hydration of the lipid film. 3. Insufficient energy during size reduction (sonication or extrusion). | 1. Ensure the lipid film is completely dry under vacuum. 2. Hydrate (B1144303) the film above the phase transition temperature of the lipids. 3. Optimize sonication time and power, or use an extruder with appropriate membrane pore size. |
| Low encapsulation efficiency of this compound | 1. This compound concentration exceeds its solubility in the lipid bilayer. 2. Drug leakage during the formulation process. | 1. Optimize the drug-to-lipid ratio. 2. Use a hydration buffer with a pH that favors the lipophilicity of this compound. 3. Minimize the duration of high-energy steps like sonication. |
| Liposome aggregation during storage | 1. Low zeta potential leading to insufficient electrostatic repulsion. 2. Inappropriate storage temperature. | 1. Incorporate charged lipids (e.g., phosphatidylserine, DCP) into the formulation to increase zeta potential. 2. Store liposomes at 4°C and avoid freezing. |
Solid Dispersion Formulation (Solvent Evaporation Method)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Drug recrystallization in the solid dispersion | 1. Incomplete miscibility of the drug and polymer. 2. High drug loading. 3. Inappropriate storage conditions (high humidity and temperature). | 1. Select a polymer with good hydrogen bonding potential with this compound. 2. Reduce the drug-to-polymer ratio. 3. Store the solid dispersion in a desiccator at a cool temperature. |
| Incomplete removal of the organic solvent | 1. Insufficient drying time or temperature. 2. Use of a high-boiling point solvent. | 1. Dry the solid dispersion under vacuum for an extended period. 2. Use a volatile solvent or a combination of solvents that are easily removed. |
| Poor dissolution enhancement | 1. The drug is not in an amorphous state. 2. Inappropriate choice of hydrophilic polymer. | 1. Confirm the amorphous nature of the drug in the solid dispersion using techniques like XRD or DSC. 2. Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find the one that provides the best dissolution improvement. |
Cyclodextrin Complexation (Kneading Method)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low complexation efficiency | 1. Inappropriate stoichiometry (drug:cyclodextrin ratio). 2. Insufficient kneading time or energy. 3. Poor interaction between the drug and the cyclodextrin cavity. | 1. Perform a phase solubility study to determine the optimal drug-to-cyclodextrin ratio. 2. Ensure thorough and consistent kneading to facilitate complex formation. 3. Try different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) that may have a better affinity for this compound. |
| Precipitation of the complex from solution | 1. The concentration of the complex exceeds its aqueous solubility. 2. Changes in pH or temperature of the solution. | 1. Prepare solutions at concentrations below the saturation point of the complex. 2. Maintain a constant pH and temperature during experiments. |
Comparative Pharmacokinetic Data of Quercetin Formulations
To illustrate the potential impact of bioavailability enhancement strategies, the following table summarizes pharmacokinetic parameters from in vivo studies in rats for quercetin, a flavonoid with similar solubility challenges to this compound.
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability Increase (vs. Unformulated) |
| Unformulated Quercetin[1] | 50 | 7.47 | 0.9 | 43.18 | - |
| Quercetin Solid Dispersion (with PEG8000)[2] | 150 | - | - | - | 25-fold |
| Quercetin-Me-β-CD Complex[3] | 2.5 | 0.36 | 0.25 | - | - |
| Quercetin Proliposome[4] | - | ~2.5-fold higher than suspension | ~1.5-fold longer than suspension | ~3-fold higher than suspension | ~3-fold |
Note: The data presented is compiled from different studies and should be used for comparative illustration. Direct comparison of absolute values may be limited due to variations in experimental conditions. Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve.
Experimental Protocols
Liposomal Formulation of this compound by Thin-Film Hydration
This protocol describes the preparation of liposomes encapsulating this compound for oral or intravenous administration.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC) or other suitable phospholipid
-
Cholesterol
-
Chloroform and Methanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phospholipid, and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:drug), but this should be optimized.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid phase transition temperature (e.g., 40-50°C).
-
Reduce the pressure to evaporate the organic solvents, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add PBS (pH 7.4) to the flask, pre-warmed to the same temperature as the water bath.
-
Rotate the flask gently to hydrate the lipid film. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe or bath sonicator. Keep the sample on ice to prevent overheating.
-
Alternatively, for a more defined size distribution, extrude the MLV suspension through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a lipid extruder.
-
-
Purification (Optional):
-
To remove unencapsulated this compound, centrifuge the liposome suspension. The pellet will contain the unencapsulated drug, while the supernatant contains the liposomes.
-
Solid Dispersion of this compound by Solvent Evaporation
This protocol details the preparation of a solid dispersion to enhance the dissolution of this compound for oral administration.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic polymer (e.g., HPMC, Soluplus®)
-
Ethanol (B145695) or other suitable organic solvent
-
Rotary evaporator or magnetic stirrer with a hot plate
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution:
-
Dissolve both this compound and the hydrophilic polymer (e.g., in a 1:4 drug-to-polymer weight ratio) in a suitable volume of ethanol in a beaker with stirring until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Transfer the solution to a round-bottom flask and evaporate the solvent using a rotary evaporator.
-
Alternatively, evaporate the solvent on a hot plate with continuous stirring in a fume hood.
-
-
Drying and Pulverization:
-
Once a solid mass is formed, transfer it to a vacuum oven and dry for 24 hours to remove residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
-
Storage:
-
Store the resulting solid dispersion powder in a tightly sealed container in a desiccator to prevent moisture absorption.
-
This compound-Cyclodextrin Inclusion Complex by Kneading
This protocol describes a simple method to prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Ethanol-water mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Mixing:
-
Place the cyclodextrin (e.g., HP-β-CD) in a mortar.
-
Add a small amount of the ethanol-water mixture to the cyclodextrin to form a paste.
-
-
Kneading:
-
Add this compound to the paste (a 1:1 molar ratio is a good starting point).
-
Knead the mixture thoroughly for 30-60 minutes. The mixture should remain as a paste; add small amounts of the solvent mixture if it becomes too dry.
-
-
Drying:
-
Spread the resulting paste on a tray and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
-
Pulverization:
-
Grind the dried complex into a fine powder using a mortar and pestle.
-
-
Storage:
-
Store the powdered inclusion complex in a well-closed container, protected from light and moisture.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Chalcones and Dihydrochalcones
This compound belongs to the chalcone/dihydrochalcone class of flavonoids, which have been shown to modulate several key intracellular signaling pathways involved in inflammation and cell proliferation. Understanding these pathways can provide insights into the mechanism of action of this compound.
Caption: Key signaling pathways potentially inhibited by this compound.
General Experimental Workflow for Bioavailability Studies
The following diagram outlines a typical workflow for evaluating the in vivo bioavailability of a novel this compound formulation.
Caption: Workflow for in vivo bioavailability assessment.
References
Technical Support Center: Overcoming Poor Cellular Uptake of Cochinchinenin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cochinchinenin A. The focus is to address challenges related to its poor cellular uptake and provide actionable strategies to enhance its bioavailability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My cells are not responding to this compound treatment. What could be the reason?
A1: Lack of cellular response is often attributed to the poor cellular uptake of this compound. This can be due to its physicochemical properties, such as low aqueous solubility and potentially low membrane permeability. We recommend verifying the effective intracellular concentration of the compound.
Q2: What is the known solubility of this compound?
A2: this compound is a solid, white to off-white compound. Its solubility is a critical factor for effective delivery to cells. The following table summarizes its solubility in different solvent systems, which can be a starting point for preparing stock solutions.[1]
| Solvent System | Solubility |
| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL (349.26 mM) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.73 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.73 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.73 mM) |
It is recommended to use freshly opened DMSO for preparing stock solutions as it is hygroscopic and can impact solubility.[1] For in vivo experiments, the working solution should be prepared freshly on the same day.[1]
Q3: How can I improve the cellular uptake of this compound in my experiments?
A3: Several formulation strategies can be employed to enhance the cellular uptake of poorly soluble compounds like this compound. These include:
-
Nanoformulations: Encapsulating this compound in liposomes or nanoparticles can improve its solubility, stability, and cellular penetration.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug can enhance its ability to cross cell membranes. The prodrug is then converted to the active form intracellularly.
-
Use of Permeation Enhancers: Certain excipients can transiently increase the permeability of cell membranes, facilitating higher intracellular concentrations of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or inconsistent biological activity | Poor solubility and precipitation of this compound in aqueous cell culture media. | Prepare a high-concentration stock solution in DMSO and dilute it to the final working concentration in the medium just before the experiment. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Consider using one of the solubilizing formulations mentioned in the solubility table. |
| Difficulty in achieving desired intracellular concentration | Low membrane permeability of this compound. | 1. Formulation: Develop a liposomal or nanoparticle formulation of this compound. (See Experimental Protocols section). 2. Prodrug Synthesis: Synthesize a more lipophilic prodrug of this compound. (See Experimental Protocols section). |
| Variability in experimental results | Inconsistent formulation or aggregation of the compound. | Ensure your formulation protocol is standardized and reproducible. Use dynamic light scattering (DLS) to check for aggregation in your final formulation. |
| Uncertainty about the mechanism of uptake | The specific transporters or pathways involved in this compound uptake are unknown. | Conduct cellular uptake studies using endocytosis inhibitors to elucidate the mechanism. (See Experimental Protocols section). |
Experimental Protocols
Caco-2 Permeability Assay to Assess Intestinal Absorption
This protocol is designed to assess the intestinal permeability of this compound using the Caco-2 cell model, which mimics the human intestinal epithelium.[2][3][4][5]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent monolayer (typically 21 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral):
-
Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound solution to the apical (upper) chamber of the Transwell®.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the apical chamber.
-
Troubleshooting:
-
Low Papp value: Indicates poor permeability. Consider using permeation enhancers or nanoformulations.
-
High variability in Papp values: Check for inconsistencies in monolayer integrity (TEER values) or dosing concentrations.
Preparation of a Liposomal Formulation of this compound
This protocol provides a general method for encapsulating this compound into liposomes to improve its solubility and cellular uptake.
Methodology:
-
Lipid Film Hydration:
-
Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform/methanol mixture).
-
Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency by separating the free drug from the liposomes (e.g., by dialysis or size exclusion chromatography) and quantifying the drug in the liposomal fraction.
-
Troubleshooting:
-
Low encapsulation efficiency: Optimize the drug-to-lipid ratio or the hydration buffer pH.
-
Large or polydisperse liposomes: Increase sonication time or the number of extrusion cycles.
In Vitro Cellular Uptake Study
This protocol is designed to quantify the cellular uptake of this compound and to investigate the mechanisms of its entry into cells.
Methodology:
-
Cell Seeding: Seed the cells of interest (e.g., cancer cell line) in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound (either in its free form or as a nanoformulation) at a specific concentration for various time points.
-
Cell Lysis: After incubation, wash the cells with cold PBS to remove any non-internalized compound. Lyse the cells using a suitable lysis buffer.
-
Quantification: Quantify the amount of this compound in the cell lysate using a validated analytical method (e.g., LC-MS/MS or fluorescence if a fluorescently labeled analog is available).
-
(Optional) Mechanism of Uptake: To investigate the uptake mechanism, pre-incubate the cells with endocytosis inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis) before adding this compound.
Troubleshooting:
-
Low intracellular concentration: Increase the incubation time or concentration, or use an enhanced formulation.
-
High background signal: Ensure thorough washing of cells before lysis.
Signaling Pathways & Experimental Workflows
While the direct signaling pathways modulated by this compound are not yet fully elucidated, researchers can investigate its effects on common pathways involved in cellular processes like proliferation, inflammation, and apoptosis. Below are diagrams of key signaling pathways that are often dysregulated in disease and could be potential targets of this compound.
Caption: Experimental workflow for enhancing and evaluating this compound cellular uptake.
Potential Signaling Pathways for Investigation
The PI3K/Akt, MAPK, and NF-κB pathways are central to many cellular functions and are often implicated in the mechanism of action of natural products. Investigating the effect of this compound on these pathways could provide valuable insights into its biological activity.
Caption: The PI3K/Akt signaling pathway.
Caption: The MAPK/ERK signaling pathway.
Caption: The NF-κB signaling pathway.
To investigate the effect of this compound on these pathways, researchers can perform:
-
Western Blotting: To measure the phosphorylation status of key proteins in the cascades (e.g., p-Akt, p-ERK, p-IκBα).
-
qPCR: To analyze the expression of downstream target genes.
-
Reporter Gene Assays: To measure the transcriptional activity of transcription factors like NF-κB.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 4. enamine.net [enamine.net]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing Dosage for Cochinchinenin A Analgesic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cochinchinenin (B150029) A in analgesic studies. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles and optimizing their study protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and preparation method for Cochinchinenin A for in vivo studies?
A1: this compound has low aqueous solubility. For in vivo administration, it is crucial to use a suitable solvent system to ensure complete dissolution and bioavailability. Here are three recommended protocols for preparing a clear solution of this compound (≥ 2.5 mg/mL):
-
Protocol 1 (Saline-based):
-
Dissolve this compound in 10% DMSO.
-
Add 40% PEG300 and mix thoroughly.
-
Add 5% Tween-80 and mix until the solution is clear.
-
Bring the final volume with 45% Saline.[1]
-
-
Protocol 2 (SBE-β-CD-based):
-
Dissolve this compound in 10% DMSO.
-
Add 90% of a 20% SBE-β-CD solution in Saline and mix until clear.[1]
-
-
Protocol 3 (Oil-based):
-
Dissolve this compound in 10% DMSO.
-
Add 90% Corn Oil and mix thoroughly.[1]
-
Note: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution. Prepared stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1]
Q2: What is the likely mechanism of action for the analgesic effects of this compound?
A2: The analgesic properties of this compound, a key component of Dragon's Blood resin, are believed to be mediated through the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[2] Components of Dragon's Blood have been shown to act as TRPV1 antagonists, inhibiting capsaicin-induced currents in dorsal root ganglion (DRG) neurons.[3][4] This inhibition of TRPV1 prevents the release of pronociceptive mediators like substance P, thereby reducing pain signaling.[3] Additionally, the anti-inflammatory effects of Dragon's Blood, which contribute to its analgesic properties, may involve the inhibition of cyclooxygenase-2 (COX-2).[3]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during preclinical analgesic assays.
Hot Plate Test
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in baseline latencies | 1. Inconsistent plate temperature. 2. Animal stress or anxiety. 3. Learning effect. | 1. Verify the hot plate temperature with an independent thermometer. Ensure even heating across the plate surface. 2. Acclimate animals to the testing room and apparatus for several days before the experiment. Handle animals gently. 3. Conduct a brief training session on the hot plate on the day before the experiment to minimize learning effects on the test day.[5] |
| Unusually short baseline latencies | 1. Hot plate temperature is too high. 2. Hyperalgesic state of the animals. 3. Environmental stressors (e.g., noise, unfamiliar scents). | 1. Calibrate the hot plate to ensure the set temperature is accurate. 2. Ensure animals are healthy and have not been subjected to procedures that could induce hyperalgesia. 3. Minimize traffic and noise in the testing area. Ensure consistent environmental conditions.[5] |
| No analgesic effect observed with this compound | 1. Inadequate dosage. 2. Poor bioavailability due to improper formulation. 3. Rapid metabolism of the compound. | 1. Perform a dose-response study to determine the optimal analgesic dose. 2. Ensure this compound is fully dissolved using one of the recommended formulation protocols. 3. Consider the pharmacokinetic profile of this compound and adjust the time between administration and testing. |
Tail-Flick Test
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in tail-flick latencies | 1. Inconsistent heat source intensity. 2. Improper tail placement. 3. Stress-induced analgesia from restraint. | 1. Ensure the radiant heat source is calibrated and provides a consistent beam intensity. 2. Mark the precise location on the tail for heat application and ensure consistent placement for all animals.[6][7] 3. Acclimate animals to the restrainer for several days prior to testing to reduce stress.[1][6][7] |
| Tissue damage to the tail | 1. Cut-off time is too long. 2. Heat intensity is too high. | 1. Set an appropriate cut-off time (typically 10-15 seconds) to prevent tissue damage.[5] 2. Adjust the heat intensity to a level that elicits a clear flick response within the cut-off time without causing burns. |
| No response or delayed response | 1. Heat intensity is too low. 2. Incorrect positioning of the tail relative to the heat source. | 1. Increase the intensity of the heat source in small increments. 2. Ensure the focal point of the heat beam is directly on the marked spot on the tail. |
Acetic Acid-Induced Writhing Test
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent writhing response | 1. Variation in the volume or concentration of acetic acid injected. 2. Improper intraperitoneal (IP) injection technique. | 1. Use a consistent, freshly prepared solution of acetic acid. Ensure accurate volume administration based on animal body weight. 2. Ensure proper IP injection technique to avoid injection into subcutaneous tissue or organs. |
| High mortality or excessive distress | 1. Acetic acid concentration is too high. | 1. Use the standard recommended concentration of acetic acid (e.g., 0.6%). The writhing test is designed to induce discomfort; however, excessive distress may indicate an overly concentrated solution. |
| Difficulty in scoring writhes | 1. Subjective definition of a writhe. | 1. Establish a clear and consistent definition of a writhe (e.g., a contraction of the abdominal muscles accompanied by stretching of the hind limbs) for all observers. Blind the observer to the treatment groups to minimize bias. |
Data Presentation: Dosage and Efficacy
While specific dosage data for this compound in analgesic studies is limited in publicly available literature, the following table summarizes relevant dosage information for "Dragon's Blood" extract and its components. This information can be used as a starting point for designing dose-finding studies for this compound.
| Compound/Extract | Animal Model | Assay | Effective Dose Range | Observed Effect | Reference |
| Dragon's Blood Extract | Mice | Acetic Acid-Induced Writhing | 1.72 g/kg and 3.44 g/kg (oral, 5 days) | Significant inhibition of writhing | [6] |
| Dragon's Blood Extract | Rats | Carrageenan-Induced Hyperalgesia | 0.14, 0.56, and 1.12 g/kg (intragastric) | Potent inhibition of hyperalgesia | [3] |
| Cochinchinenin B | Rat DRG Neurons | Capsaicin-Induced Currents | 0.1, 1, and 10 µM | Blocked capsaicin-evoked increases in intracellular calcium | [3] |
| Cochinchinenin B | Rat DRG Neurons | Capsaicin-Activated Currents | IC50 of 0.92 mM | Reversible and non-competitive inhibition | [4] |
Disclaimer: The dosages provided above are for related substances and should be used for reference only. It is imperative to conduct thorough dose-finding studies to determine the optimal and safe dose range for this compound in your specific experimental model.
Experimental Protocols
Hot Plate Test Protocol
-
Apparatus: Commercially available hot plate apparatus with adjustable temperature control.
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment. On the day prior to testing, place each mouse on the unheated plate for 2 minutes for habituation.
-
Procedure: a. Maintain the hot plate at a constant temperature of 55 ± 0.5°C. b. Gently place the mouse on the hot plate and immediately start a stopwatch. c. Observe the mouse for signs of nociception, such as licking of the hind paws or jumping. d. Record the latency (in seconds) to the first clear sign of pain. e. To prevent tissue damage, a cut-off time of 30 seconds is imposed. If the mouse does not respond within this time, it is removed from the plate, and the latency is recorded as 30 seconds. f. Administer this compound or vehicle and test the animals at predetermined time points (e.g., 30, 60, 90, and 120 minutes) post-administration.
Tail-Flick Test Protocol
-
Apparatus: Tail-flick analgesia meter with a radiant heat source.
-
Acclimation: Acclimate mice to the restrainer for 2-3 brief periods on the day before the experiment.[6][7]
-
Procedure: a. Gently place the mouse in the restrainer. b. Position the tail such that the radiant heat source is focused on a specific point on the distal portion of the tail. c. Activate the heat source and start the timer. d. The timer stops automatically when the mouse flicks its tail away from the heat beam. e. Record the tail-flick latency. f. A cut-off time of 10-12 seconds is recommended to prevent tissue damage. g. Measure baseline latency before drug administration. h. Administer this compound or vehicle and test at various time points post-administration.
Acetic Acid-Induced Writhing Test Protocol
-
Materials: 0.6% acetic acid solution in saline.
-
Procedure: a. Administer this compound or vehicle (e.g., orally or intraperitoneally) to the mice. b. After a predetermined absorption period (e.g., 30 minutes for IP, 60 minutes for oral), inject 0.1 mL/10 g of body weight of 0.6% acetic acid solution intraperitoneally. c. Immediately place the mouse in an individual observation chamber. d. After a 5-minute latency period, count the number of writhes for a 10-minute period. A writhe is defined as a contraction of the abdominal muscles followed by stretching of the hind limbs. e. The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.
Mandatory Visualizations
Caption: Experimental workflow for assessing the analgesic effects of this compound.
Caption: Proposed signaling pathway for the analgesic action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transient receptor potential vanilloid 1 involved in the analgesic effects of total flavonoids extracted from Longxuejie (Resina Dracaenae Cochinchinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dragon's blood inhibits chronic inflammatory and neuropathic pain responses by blocking the synthesis and release of substance P in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of cochinchinenin B on capsaicin-activated responses in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Systematic Review of the Botanical, Phytochemical and Pharmacological Profile of Dracaena cochinchinensis, a Plant Source of the Ethnomedicine “Dragon’s Blood” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Minimizing Cochinchinenin A precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Cochinchinenin A precipitation in cell culture media.
Troubleshooting Guide
Issue: My this compound is precipitating in the cell culture media. What should I do?
Precipitation of this compound, a hydrophobic compound, is a common issue when introducing it into an aqueous cell culture environment. Follow this step-by-step guide to troubleshoot and prevent precipitation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for an initial high-concentration stock solution of this compound is Dimethyl sulfoxide (B87167) (DMSO).[1] It is soluble in DMSO up to 100 mg/mL; however, sonication may be required to achieve complete dissolution.[1] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened vial to ensure maximal solubility.[1]
Q2: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture media. Why does this happen?
A2: This is a common occurrence for hydrophobic compounds like this compound.[2] While it readily dissolves in an organic solvent like DMSO, adding this concentrated stock directly to the aqueous environment of the cell culture medium causes the compound to crash out of solution as it is not soluble in water.[2][3]
Q3: How can I prevent the initial precipitation when diluting my DMSO stock in media?
A3: Several strategies can be employed to prevent initial precipitation:
-
Stepwise Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, first, create an intermediate dilution in a smaller volume of media or a buffer.[2]
-
Thorough Mixing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.[2][4] This prevents localized high concentrations that are prone to precipitation.
-
Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound, as temperature can affect solubility.[5][6]
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: The final concentration of DMSO in your cell culture media should be kept as low as possible, ideally below 0.5%, with many recommending 0.1% or lower to avoid cellular toxicity.[2][5] It is always essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Q5: The media containing this compound looks clear initially but becomes cloudy or shows precipitate after incubation. What could be the cause?
A5: Delayed precipitation can be caused by several factors:
-
Temperature Shifts: Changes in temperature between your workspace and the 37°C incubator can affect the solubility of the compound over time.[5][6]
-
pH Changes: The CO2 environment in an incubator can slightly alter the pH of the media, which may impact the solubility of pH-sensitive compounds.[5]
-
Interactions with Media Components: Over time, this compound may interact with salts, proteins, or other components in the media, leading to precipitation.[5][6]
Q6: Are there any alternative formulations to improve the solubility of this compound in aqueous solutions?
A6: Yes, based on in vivo formulations, you can use co-solvents and surfactants to improve solubility for in vitro studies as well.[1][3] Consider preparing an intermediate stock solution containing co-solvents. For example, a mixture of DMSO, PEG300, and Tween-80 can significantly enhance solubility.[1] Another option is to use cyclodextrins, such as SBE-β-CD, which can form inclusion complexes with hydrophobic drugs to increase their aqueous solubility.[1][7]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Formulation | Concentration | Observations |
| DMSO | 100 mg/mL (349.26 mM) | Requires sonication.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.73 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.73 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.73 mM) | Clear solution (for in vivo).[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Use a fresh, unopened vial of anhydrous DMSO.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired high concentration (e.g., 100 mg/mL).
-
Vortex the solution vigorously.
-
If the powder is not fully dissolved, place the tube in a sonicating water bath until the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][5]
Protocol 2: Dilution of this compound in Cell Culture Media (Stepwise Method)
-
Pre-warm your complete cell culture medium to 37°C.[5]
-
Thaw an aliquot of your high-concentration this compound DMSO stock solution and bring it to room temperature.
-
Perform a serial dilution of your stock solution in DMSO if very low final concentrations are desired. This helps to reduce the volume of DMSO added to the media.
-
In a sterile tube, prepare an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of the pre-warmed media. For example, add 1 µL of a 10 mM stock to 99 µL of media to get a 100 µM intermediate solution.
-
Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid mixing.[2]
-
From this intermediate dilution, add the required volume to your final cell culture plate or flask, which already contains pre-warmed media.
-
Gently swirl the plate or flask to ensure even distribution.
-
Always prepare a vehicle control with the same final concentration of DMSO.
Experimental Workflow Diagram
Caption: Experimental workflow for preparing this compound working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Analgesic Potential of Cochinchinenin A: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern pharmacology. Cochinchinenin (B150029) A, a flavonoid isolated from the resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood," has emerged as a compound of interest. While direct in vivo analgesic data for Cochinchinenin A remains limited, this guide provides a comparative analysis of the analgesic effects of Dracaena cochinchinensis resin extract and its related constituents, offering a predictive validation of this compound's potential. This guide synthesizes available preclinical data from various in vivo pain models and elucidates the potential underlying signaling pathways.
Comparative Analysis of Analgesic Efficacy
To contextualize the potential analgesic effects of this compound, this section presents data from in vivo studies on Dracaena cochinchinensis resin extract and its other bioactive components, compared with standard analgesic drugs.
Table 1: Acetic Acid-Induced Writhing Test in Mice
The acetic acid-induced writhing test is a model of visceral pain used to screen for peripheral analgesic activity.
| Treatment | Dose | Number of Writhing Movements (Mean ± SD) | % Inhibition | Reference |
| Control (Vehicle) | - | - | - | [1] |
| Dracaena cochinchinensis Resin Extract | 1.72 g/kg | Significantly reduced | Not Reported | [2] |
| Dracaena cochinchinensis Resin Extract | 3.44 g/kg | Significantly reduced | Not Reported | [2] |
| Diclofenac Sodium | 10 mg/kg | - | >50% (Typical) | [3] |
| Aspirin | 150 mg/kg | - | ~50-70% (Typical) | [4] |
Note: Specific quantitative data on the number of writhing movements and percentage inhibition for the Dracaena cochinchinensis extract were not available in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the in vivo pain models discussed.
Acetic Acid-Induced Writhing Test
This model assesses the efficacy of analgesics against visceral inflammatory pain.
-
Animals: Male Kunming mice (18-22 g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: Test compounds (e.g., Dracaena cochinchinensis extract) or a standard analgesic (e.g., diclofenac) are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).
-
Observation: Immediately after the acetic acid injection, the number of writhing movements (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period, typically 15-20 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100.
Hot Plate Test
The hot plate test is used to evaluate central analgesic activity.
-
Animals: Mice or rats are used.
-
Apparatus: A hot plate apparatus with a controlled temperature (typically 55 ± 0.5°C) is used.
-
Baseline Latency: The initial reaction time of each animal to the thermal stimulus (e.g., licking of the hind paw or jumping) is recorded before drug administration. A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.
-
Drug Administration: The test compound or a standard central analgesic (e.g., morphine) is administered.
-
Post-Treatment Latency: The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: An increase in the latency period compared to the baseline indicates an analgesic effect.
Formalin Test
The formalin test is a model of continuous pain that has two distinct phases, allowing for the differentiation between neurogenic (early phase) and inflammatory (late phase) pain.
-
Animals: Mice or rats are used.
-
Induction of Pain: A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of one hind paw.
-
Observation: The animal is immediately placed in an observation chamber. The time spent licking or biting the injected paw is recorded.
-
Phases of Pain:
-
Early Phase (Phase 1): 0-5 minutes post-injection, representing direct chemical stimulation of nociceptors.
-
Late Phase (Phase 2): 15-30 minutes post-injection, involving inflammatory processes.
-
-
Drug Administration: The test compound or standard analgesics are administered prior to the formalin injection.
-
Data Analysis: The total time spent licking or biting the paw in each phase is quantified. Centrally acting analgesics tend to inhibit both phases, while peripherally acting anti-inflammatory agents primarily inhibit the late phase.[5]
Potential Signaling Pathways and Mechanism of Action
While the precise mechanism of this compound is yet to be fully elucidated, evidence from related compounds within Dracaena cochinchinensis resin suggests a multi-target approach to analgesia.
One of the key identified mechanisms is the inhibition of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin (B1668287) receptor.[1] Cochinchinenin B, a structurally similar compound, has been shown to be a non-competitive inhibitor of capsaicin-activated currents in dorsal root ganglion neurons.[1] The TRPV1 receptor is a crucial ion channel involved in the detection and transmission of noxious thermal and chemical stimuli. Its activation leads to the influx of cations, depolarization of the sensory neuron, and the propagation of a pain signal.
By inhibiting the TRPV1 receptor, compounds from Dracaena cochinchinensis can effectively block the initial steps of the pain signaling cascade.
Caption: Proposed analgesic mechanism via TRPV1 receptor inhibition.
Furthermore, the anti-inflammatory properties of Dracaena cochinchinensis extracts likely contribute to their analgesic effects, particularly in the later phases of inflammatory pain models.[6] The inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) can reduce the sensitization of nociceptors, thereby decreasing pain perception.[6]
References
- 1. Inhibitory effect of cochinchinenin B on capsaicin-activated responses in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. dovepress.com [dovepress.com]
- 5. Modified formalin test: characteristic biphasic pain response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The extracts of Dracaena cochinchinensis stemwood suppress inflammatory response and phagocytosis in lipopolysaccharide-activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Activities of Cochinchinenin A and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. The search for novel anti-inflammatory agents has led to the investigation of various natural compounds. This guide provides a detailed comparison of the anti-inflammatory activities of two such compounds: Cochinchinenin A, a flavonoid found in the traditional medicine "Dragon's Blood" from Dracaena cochinchinensis, and Resveratrol (B1683913), a well-studied polyphenol present in grapes, berries, and other plants. This comparison is based on available experimental data, focusing on their mechanisms of action, particularly their effects on the NF-κB and MAPK signaling pathways.
Quantitative Comparison of Anti-inflammatory Activity
Direct comparative studies on the anti-inflammatory potency of isolated this compound and Resveratrol are limited in the currently available scientific literature. While Resveratrol has been extensively studied, data on the specific anti-inflammatory activity of purified this compound is scarce. Most studies have investigated the effects of "Dragon's Blood" resin or extracts of Dracaena cochinchinensis, which contain a mixture of compounds, including this compound. The following tables summarize the available quantitative data for both compounds from various in vitro and in vivo studies.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Assay | Cell Line | Stimulant | Key Marker | IC50 / Inhibition |
| Resveratrol | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | NO | IC50: ~3.38 µM[1] |
| TNF-α Production | Microglia | LPS | TNF-α | Significant inhibition[2] | |
| IL-6 Production | RAW 264.7 Macrophages | LPS | IL-6 | Significant inhibition | |
| COX-2 Expression | RAW 264.7 Macrophages | LPS | COX-2 | Significant inhibition | |
| iNOS Expression | RAW 264.7 Macrophages | LPS | iNOS | Significant inhibition | |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | NO | Data not available for isolated compound |
| TNF-α Production | Not available | - | TNF-α | Data not available for isolated compound | |
| IL-6 Production | Not available | - | IL-6 | Data not available for isolated compound | |
| COX-2 Expression | Not available | - | COX-2 | Data not available for isolated compound | |
| iNOS Expression | Not available | - | iNOS | Data not available for isolated compound |
Note: "Dragon's Blood" extracts, which contain this compound, have been shown to inhibit NO, PGE2, IL-1β, and TNF-α release, as well as iNOS and COX-2 expression in LPS-stimulated RAW 264.7 cells. However, the specific contribution of this compound to these effects has not been quantified.
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Model | Species | Dosage | Parameter | Inhibition |
| Resveratrol | Carrageenan-induced paw edema | Mice | 20 mg/kg | Edema formation | 67% reduction[3] |
| This compound | Carrageenan-induced paw edema | Rats | Not available for isolated compound | Paw edema | "Dragon's Blood" extract reduced edema[1] |
Mechanisms of Anti-inflammatory Action
Both this compound (as part of "Dragon's Blood" extracts) and Resveratrol have been shown to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.
-
Resveratrol: Numerous studies have demonstrated that resveratrol inhibits the activation of the NF-κB pathway. It can prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of the active NF-κB p65 subunit into the nucleus, thereby preventing the transcription of pro-inflammatory genes.[2][4]
-
This compound: While direct evidence for isolated this compound is limited, studies on "Dragon's Blood" extracts containing this compound suggest an inhibitory effect on the NF-κB pathway. These extracts have been shown to suppress the LPS-induced expression of the NF-κB p65 subunit.
Below is a diagram illustrating the general mechanism of NF-κB inhibition by anti-inflammatory compounds.
Caption: General mechanism of NF-κB pathway inhibition.
MAPK Signaling Pathway
The MAPK family, including p38, ERK, and JNK, are key signaling molecules that regulate cellular responses to a variety of stimuli, including inflammatory signals. Activation of these pathways often leads to the production of pro-inflammatory mediators.
-
Resveratrol: Resveratrol has been shown to modulate MAPK signaling. For instance, it can inhibit the phosphorylation of p38 MAPK in LPS-stimulated microglial cells.[2] This inhibition contributes to its overall anti-inflammatory effect.
-
This compound: The effect of isolated this compound on the MAPK pathway is not well-documented. However, extracts from "Dragon's Blood" have been shown to activate the MAPK signaling pathway in some cancer cell lines, suggesting a complex and context-dependent role.
The following diagram illustrates the general involvement of the MAPK pathway in inflammation.
Caption: General overview of the MAPK signaling pathway in inflammation.
Experimental Protocols
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is commonly used to screen for the anti-inflammatory potential of compounds.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Resveratrol) or vehicle control (e.g., DMSO). The cells are pre-incubated for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration, e.g., 1 µg/mL) to induce an inflammatory response, except for the unstimulated control group.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration of the compound that inhibits NO production by 50%) is then determined.
The general workflow for this assay is depicted below.
Caption: Experimental workflow for in vitro NO production assay.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
This is a classical and widely used model to evaluate the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats or Swiss albino mice are used. They are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Animals are randomly divided into groups (n=5-6 per group): a control group, a reference drug group (e.g., Indomethacin), and test groups receiving different doses of the compound (this compound or Resveratrol) orally or intraperitoneally.
-
Compound Administration: The test compounds, reference drug, or vehicle are administered 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in sterile saline (e.g., 0.1 mL) is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
Resveratrol demonstrates significant anti-inflammatory activity both in vitro and in vivo, with well-documented inhibitory effects on the NF-κB and MAPK signaling pathways. In contrast, while extracts of "Dragon's Blood" containing this compound exhibit anti-inflammatory properties, there is a notable lack of quantitative data on the isolated compound itself. This data gap makes a direct and definitive comparison of potency between this compound and Resveratrol challenging.
For drug development professionals, Resveratrol presents a more characterized lead compound with a wealth of preclinical data. However, the traditional use and reported efficacy of "Dragon's Blood" suggest that this compound and other constituents warrant further investigation. Future research should focus on isolating this compound and performing head-to-head comparative studies with established anti-inflammatory agents like Resveratrol using standardized in vitro and in vivo models. Such studies are essential to elucidate the specific contribution of this compound to the anti-inflammatory effects of "Dragon's Blood" and to determine its potential as a novel therapeutic agent.
References
- 1. A Systematic Review of the Botanical, Phytochemical and Pharmacological Profile of Dracaena cochinchinensis, a Plant Source of the Ethnomedicine “Dragon’s Blood” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and Antioxidant Activities of Symplocos cochinchinensis (Lour.) Moore ssp. Laurina (Retz.) Nooteb Leaf Extract | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 3. In vitro Anti-inflammatory and Antioxidant Activity of Ormocarpum cochinchinense | Texila Journal [texilajournal.com]
- 4. Suppressing effect of cordycepin on the lipopolysaccharide-induced nitric oxide production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Neuroprotective and Anti-Inflammatory Effects of Dracaena cochinchinensis Extract in Combination with Ardisia elliptica Fruit Extract
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Synergistic Efficacy
The combination of Dracaena cochinchinensis stemwood extract and Ardisia elliptica fruit extract demonstrated significant synergistic effects in promoting neuronal differentiation and reducing inflammation. A specific ratio of 1:9 (DCS:AEF) was identified as optimal for these synergistic activities.[1][2][3]
Synergistic Neuroprotection: Neuronal Differentiation
The botanical hybrid preparation of DCS and AEF showed a synergistic effect in promoting neuronal differentiation in cultured PC12 cells, a cell line commonly used in neuroscience research. This was quantified by measuring the expression of neurofilament proteins, which are key components of the neuronal cytoskeleton.
Table 1: Synergistic Induction of Neurofilament Promoter Activity by DCS and AEF Extracts [3]
| Treatment (100 µg/mL) | Fold Increase in NF-68 Promoter Activity | Fold Increase in NF-200 Promoter Activity |
| DCS:AEF (1:1 w/w aqueous extract) | ~2.5 | ~2.5 |
| DCS alone | Not specified | Not specified |
| AEF alone | Not specified | Not specified |
Data is approximated from graphical representations in the source study. The study also showed that a 1:9 w/w 90% ethanol (B145695) extract of DCS:AEF resulted in a ~100-120% greater increase in luciferase activities of neurofilament promoters compared to other ratios.[3]
Synergistic Anti-Inflammatory Effects
The synergistic anti-inflammatory activity of the DCS and AEF combination was evaluated in lipopolysaccharide (LPS)-activated BV2 microglial cells. The combination synergistically suppressed the expression of pro-inflammatory markers.[1][2][3]
Table 2: Synergistic Suppression of Pro-Inflammatory Markers by DCS and AEF Extracts [3]
| Pro-Inflammatory Marker | DCS:AEF (1:9) Reduction | DCS Alone Reduction | AEF Alone Reduction |
| TNF-α mRNA | 25% - 60% | Not specified | Not specified |
| IL-1β mRNA | 30% - 85% | Not specified | Not specified |
| iNOS mRNA | 30% - 80% | Not specified | Not specified |
The ranges represent the dose-dependent effects observed in the study.[3]
Experimental Protocols
Preparation of Botanical Extracts
The coarse powder of Dracaena cochinchinensis stemwood (DCS) and Ardisia elliptica fruit (AEF) were extracted in 90% ethanol. For the botanical hybrid preparation (BHP), DCS and AEF were combined in a 1:9 w/w ratio and extracted under the same conditions. The extracts were then concentrated and freeze-dried.[2][3]
Neuronal Differentiation Assay
PC12 cells were transfected with luciferase reporter plasmids for neurofilament 68 (pNF68-Luc) and neurofilament 200 (pNF200-Luc). Transfected cells were then treated with the individual extracts or the BHP for 24 hours. Neuronal differentiation was quantified by measuring the luciferase activity, which corresponds to the promoter activity of the neurofilament genes.[3]
Anti-Inflammatory Assay
BV2 microglial cells were activated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells were then treated with the individual extracts or the BHP. The anti-inflammatory effect was determined by measuring the mRNA expression levels of the pro-inflammatory markers TNF-α, IL-1β, and iNOS using reverse transcription quantitative polymerase chain reaction (RT-qPCR).[2][3]
Visualizing the Pathways and Processes
Experimental Workflow
The following diagram illustrates the general workflow used to assess the synergistic effects of the botanical extracts.
Caption: Experimental workflow for synergy assessment.
Signaling Pathway of Anti-Inflammatory Action
The synergistic anti-inflammatory effect of the DCS and AEF combination is achieved through the downregulation of key pro-inflammatory signaling pathways activated by LPS in microglial cells.
Caption: Inhibition of NF-κB signaling pathway.
References
- 1. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 2. Frontiers | Synergy of botanical drug extracts from Dracaena cochinchinensis stemwood and Ardisia elliptica fruit in multifunctional effects on neuroprotection and anti-inflammation [frontiersin.org]
- 3. Synergy of botanical drug extracts from Dracaena cochinchinensis stemwood and Ardisia elliptica fruit in multifunctional effects on neuroprotection and anti-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Cancer Efficacy of Cochinchinenin A and Loureirin B
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of two natural compounds, Cochinchinenin A and Loureirin B. Both are bioactive components extracted from Resina Draconis, a traditional Chinese medicine.[1] This analysis synthesizes available experimental data on their efficacy in inhibiting cancer cell growth, inducing apoptosis, and modulating key signaling pathways. Detailed experimental protocols and visual diagrams are provided to support further research and drug development efforts.
Comparative Efficacy and Cytotoxicity
The anti-cancer potential of a compound is primarily assessed by its ability to inhibit the proliferation of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). While direct comparative studies are limited, data from various cancer cell lines indicate that both compounds possess cytotoxic activities. Loureirin B, a dihydrochalcone, and its analogues have demonstrated selective cytotoxicity against colorectal cancer cells.[1] Similarly, extracts containing this compound have shown significant inhibitory effects on gastric and chronic myeloid leukemia cells.[2][3]
Table 1: Comparative Cytotoxicity (IC50) of Loureirin B Analogues
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Notes | Reference |
|---|---|---|---|---|
| Loureirin B | PAI-1 (Target) | 26.10 | PAI-1 is a protein, not a cell line. This indicates target inhibition. | [4][5] |
| Loureirin Analogue (Chalcone 3a) | HCT116 (Colorectal) | ~5 | Estimated from graphical data showing >80% inhibition at 20 µM. | [1] |
| Loureirin Analogue (Chalcone 3g) | HCT116 (Colorectal) | <5 | Estimated from graphical data showing >90% inhibition at 20 µM. | [1] |
| Loureirin Analogue (Chalcone 3a) | MCF7 (Breast) | >20 | Low cytotoxicity observed at 20 µM. |[1] |
Mechanisms of Action: Cell Cycle Arrest and Apoptosis
Both compounds appear to exert their anti-cancer effects by interfering with the cell cycle and inducing programmed cell death (apoptosis).
This compound: Studies on extracts from Momordica cochinchinensis, which contain this compound, reveal that they can induce cell cycle arrest.[2][3] In human gastric cancer cells (SGC7901 and MKN-28), the extract blocked cells at the S phase.[2] In chronic myeloid leukemia (CML) cells, the extract triggered G0/G1 phase arrest in KBM5 cells and S phase arrest in imatinib-resistant KBM5-T315I cells.[3] This arrest is coupled with the induction of apoptosis, confirmed by the activation of caspases-3, -8, and -9.[2][3]
Loureirin B: Loureirin B analogues have been shown to regulate the cell cycle and induce apoptosis via the Fas death receptor pathway.[1] The induction of apoptosis is a key mechanism for its anti-cancer activity, often involving the modulation of Bcl-2 family proteins and the activation of caspase cascades.
Table 2: Comparative Effects on Cell Cycle and Apoptosis
| Compound | Cancer Cell Line | Effect on Cell Cycle | Key Apoptotic Markers | Reference |
|---|---|---|---|---|
| Momordica cochinchinensis Extract (contains this compound) | SGC7901 (Gastric) | S Phase Arrest | ↑ Caspase-3, -9; ↓ PARP, Bcl-2; ↑ Fas, p53, Bax | [2] |
| Momordica cochinchinensis Extract (contains this compound) | KBM5 (CML) | G0/G1 Phase Arrest | ↑ Caspase-3, -8, -9; Cleavage of PARP; ↓ Mcl-1 | [3] |
| Loureirin B Analogues | HCT116 (Colorectal) | G2/M Arrest | Activation of Fas death receptor pathway |[1] |
Modulation of Signaling Pathways
The anti-cancer activities of this compound and Loureirin B are rooted in their ability to modulate critical intracellular signaling pathways.
This compound Signaling
Extracts containing this compound have been shown to exert their cytotoxic effects by targeting fundamental cancer-related pathways. In gastric cancer cells, the mechanism involves the PARP and p53 signal pathways.[2] A downregulation of PARP and Bcl-2, coupled with an upregulation of Fas, p53, and Bax, points towards the induction of the intrinsic mitochondrial apoptotic pathway.[2] In CML cells, the extract directly downregulates the Bcr-Abl fusion protein and its downstream signaling effectors.[3]
Loureirin B Signaling
Loureirin B has been found to inhibit the phosphorylation of ERK and JNK, which are key components of the mitogen-activated protein kinase (MAPK) pathway often dysregulated in cancer.[4] It has also been shown to suppress Ca2+ influx by inhibiting both KV1.3 and STIM1/Orai1 channels, a mechanism that can impact lymphocyte proliferation and immune responses.[6] In the context of fibroblasts stimulated by TGF-β1, Loureirin B downregulates p-ERK and p-JNK, suggesting a role in modulating pathways related to cell proliferation and fibrosis.[5]
Detailed Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the anti-cancer efficacy of these compounds. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[7] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.[8]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or Loureirin B. Include a vehicle-treated control group. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[8] Cell viability is expressed as a percentage relative to the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[9] Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC), while Propidium Iodide (PI) is used to identify necrotic or late apoptotic cells with compromised membranes.[9][10]
Methodology:
-
Induce Apoptosis: Culture cells with the desired concentrations of this compound or Loureirin B for a specified time.
-
Cell Collection: Harvest approximately 1-5 x 10^5 cells by centrifugation. Wash the cells once with cold 1X PBS.[10]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[11]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution (1 mg/mL).[12]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10][11]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[11] Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[10]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the fluorescent dye Propidium Iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[13] The fluorescence intensity of PI is directly proportional to the amount of DNA.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with the compound for the desired time, then harvest approximately 1 x 10^6 cells.
-
Fixation: Wash the cells with PBS, then resuspend the pellet in 0.5 mL of PBS. Add this suspension dropwise into 4.5 mL of ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Fix for at least 2 hours at 4°C.[14]
-
Washing: Centrifuge the fixed cells and decant the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing Triton X-100 (for permeabilization) and RNase A (to prevent staining of RNA).[14][15]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[14]
-
Analysis: Analyze the samples on a flow cytometer. The data will show distinct peaks corresponding to the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.[13]
Protocol 4: Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[16]
Methodology:
-
Protein Extraction: After treatment with the compound, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS sample buffer and separate them by size using SDS-PAGE.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, p-ERK, Caspase-3, β-actin) overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[17] Analyze band density using software like ImageJ.
Conclusion
Both this compound and Loureirin B demonstrate promising anti-cancer properties, although they appear to operate through distinct, and sometimes overlapping, mechanisms. Evidence suggests that this compound (as part of an extract) potently induces S or G0/G1 phase cell cycle arrest and apoptosis by modulating the p53 and Bcr-Abl pathways. Loureirin B and its analogues also induce apoptosis and cell cycle arrest, with described effects on the Fas death receptor and MAPK (ERK/JNK) signaling pathways.
The choice between these compounds for further drug development would depend on the specific cancer type and the signaling pathways that are dysregulated. The provided data and protocols offer a foundational guide for researchers to design experiments that can further elucidate and compare the therapeutic potential of these natural products.
References
- 1. Discovery of Loureirin analogues with colorectal cancer suppressive activity via regulating cell cycle and Fas death receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cochinchina momordica seed extract induces apoptosis and cell cycle arrest in human gastric cancer cells via PARP and p53 signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity and Molecular Mechanism of Momordica cochinchinensis Seed Extract in Chronic Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Loureirin B Exerts its Immunosuppressive Effects by Inhibiting STIM1/Orai1 and KV1.3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. kumc.edu [kumc.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. medium.com [medium.com]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. CST | Cell Signaling Technology [cellsignal.com]
Unveiling the Anti-Cancer Potential of Dracaena Compounds in Colorectal Cancer
A Comparative Guide for Researchers
While specific data on the IC50 values of Cochinchinenin A against colorectal cancer cell lines remains elusive in publicly available scientific literature, recent investigations into structurally similar compounds from the Dracaena genus offer valuable insights for researchers in oncology and drug discovery. This guide provides a comparative analysis of the cytotoxic effects of these related natural products, details the experimental protocols for assessing their activity, and illustrates the key signaling pathways involved.
Cytotoxicity of Dracaena-Derived Compounds on Colorectal Cancer Cells
Recent studies have highlighted the anti-proliferative effects of compounds isolated from Dracaena species on human colorectal cancer cell lines. Notably, analogues of Loureirin, a dihydrochalcone (B1670589) structurally related to this compound and also found in Dracaena cochinchinensis (Resina Draconis), have demonstrated significant cytotoxicity. Furthermore, extracts from other species within the genus, such as Dracaena trifasciata, have also shown promising results.
The following table summarizes the available IC50 values for these compounds and extracts on the HCT116 human colorectal cancer cell line.
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Loureirin Analogue 3d | HCT116 | 8.4 µM | [1][2] |
| Loureirin Analogue 4c | HCT116 | 17.9 µM | [1][2] |
| Semi-purified Methanolic Extract of Dracaena trifasciata | HCT116 | 0.8012 µg/mL (in one trial) | [3] |
Experimental Protocols for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological function. In the context of cancer research, it is typically determined using cell viability assays such as the MTT or CCK-8 assay.
Cell Viability Assay (MTT/CCK-8)
Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell population by 50%.
Principle: These colorimetric assays are based on the reduction of a tetrazolium salt (MTT) or a water-soluble tetrazolium salt (WST-8 in CCK-8) by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (e.g., Loureirin analogues) dissolved in a suitable solvent (e.g., DMSO)
-
MTT or CCK-8 reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or Sorenson's glycine (B1666218) buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the highest concentration of the solvent used) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of Reagent:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization buffer to dissolve the formazan crystals.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow of a cell viability assay to determine IC50 values.
Signaling Pathways Modulated by Dracaena Compounds
The anti-cancer activity of natural compounds is often attributed to their ability to modulate specific signaling pathways that control cell proliferation, survival, and death. Studies on Loureirin analogues suggest that their cytotoxic effects on colorectal cancer cells are mediated, at least in part, by the induction of cell cycle arrest and the activation of apoptosis through the Fas death receptor pathway.[1][2]
The Fas Death Receptor Pathway
The Fas receptor (also known as CD95 or APO-1) is a transmembrane protein that, upon binding to its ligand (FasL), triggers a signaling cascade leading to apoptosis, or programmed cell death. Upregulation of Fas expression by compounds like Loureirin analogue 4c can sensitize cancer cells to this death signal.[1][2]
Mechanism:
-
Ligand Binding: The Fas ligand (FasL) on an adjacent cell (e.g., a cytotoxic T lymphocyte) binds to the Fas receptor on the cancer cell.
-
Receptor Trimerization: This binding event causes three Fas receptor molecules to cluster together, forming a trimer.
-
DISC Formation: The intracellular "death domains" of the trimerized Fas receptors recruit an adaptor protein called FADD (Fas-Associated Death Domain). FADD, in turn, recruits pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).
-
Caspase Activation: Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-cleavage and activation into caspase-8.
-
Executioner Caspase Cascade: Activated caspase-8 then cleaves and activates downstream "executioner" caspases, such as caspase-3.
-
Apoptosis: Executioner caspases orchestrate the dismantling of the cell by cleaving key cellular proteins, resulting in the characteristic morphological and biochemical features of apoptosis.
Caption: Activation of apoptosis via the Fas death receptor pathway.
Conclusion
While data on this compound remains to be discovered, the demonstrated cytotoxicity of related compounds from the Dracaena genus against colorectal cancer cells is a promising area for further investigation. The Loureirin analogues, with their potent and selective activity against the HCT116 cell line, serve as a valuable starting point for medicinal chemistry efforts. Understanding their mechanism of action, including the induction of apoptosis via the Fas death receptor pathway, provides a solid foundation for the development of novel therapeutic strategies targeting colorectal cancer. Researchers are encouraged to explore the rich chemical diversity of the Dracaena genus in the search for new anti-cancer agents.
References
- 1. Discovery of Loureirin analogues with colorectal cancer suppressive activity via regulating cell cycle and Fas death receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Loureirin analogues with colorectal cancer suppressive activity via regulating cell cycle and Fas death receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative and Cytotoxic Potential of Semi-purified Extract of Snake Plant (Dracaena trifasciata) Using HCT116 Human Colorectal Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cochinchinenin A and Loureirin B on Cancer Cell Proliferation
An Examination of Efficacy and Mechanism of Action for Researchers and Drug Development Professionals
Cochinchinenin A and Loureirin B, both dihydrochalcones derived from Dracaena cochinchinensis, have emerged as compounds of interest in oncology research for their potential anti-cancer properties. This guide provides a comparative analysis of their effects on cancer cell proliferation, drawing upon available experimental data to elucidate their mechanisms of action and therapeutic potential. While research on Loureirin B is more established, particularly in non-small cell lung cancer, data on the specific anti-proliferative effects of this compound remains limited.
Comparative Efficacy on Cancer Cell Proliferation
Quantitative data on the half-maximal inhibitory concentration (IC50) is a critical metric for evaluating the anti-proliferative efficacy of a compound. While specific IC50 values for this compound against cancer cell lines are not extensively documented in current literature, studies on Loureirin B provide insights into its activity, particularly against non-small cell lung cancer (NSCLC).
It is important to note that one study focusing on the anti-invasive properties of Loureirin A and B in NSCLC cell lines A549 and H1299 reported non-toxic effects at concentrations up to 140 µM after 48 hours of treatment.[1][2] This suggests that the anti-proliferative effects may be cell-type specific or require higher concentrations than those used to inhibit invasion.
Table 1: Anti-Proliferative Activity (IC50) of Loureirin B
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay Method |
| Loureirin B | A549 | Non-Small Cell Lung Cancer | Data Not Available | - | - |
| Loureirin B | H1299 | Non-Small Cell Lung Cancer | Data Not Available | - | - |
Data on the direct anti-proliferative IC50 values for Loureirin B and this compound is not sufficiently available in the reviewed literature. Further studies are required to establish these benchmarks.
Mechanisms of Action: A Focus on Signaling Pathways
The anti-cancer effects of both this compound and Loureirin B are attributed to their ability to modulate key signaling pathways involved in cell growth, survival, and death.
Loureirin B: Targeting the MAPK Pathway
Loureirin B has been demonstrated to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in NSCLC cells.[1] This pathway, comprising kinases such as ERK, JNK, and p38, is crucial for transmitting signals from the cell surface to the nucleus to regulate processes like proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a common feature in many cancers.
Experimental data shows that Loureirin B decreases the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in both A549 and H1299 lung cancer cell lines.[3] By inhibiting the activation of these key kinases, Loureirin B can effectively suppress downstream signaling that promotes cancer cell invasion and potentially proliferation.
This compound: Potential Involvement of Apoptosis Pathways
While specific molecular targets for this compound are not well-defined, studies on extracts of Momordica cochinchinensis, which contains related compounds, suggest a potential mechanism involving the induction of apoptosis. Research on an extract from Cochinchina momordica seed demonstrated that it could induce S-phase cell cycle arrest and apoptosis in human gastric cancer cells.[4] This effect was mediated through the PARP and p53 signaling pathways, involving the upregulation of Bax and downregulation of Bcl-2, leading to the activation of caspase-3 and caspase-9.[4]
It is important to emphasize that these findings are from a plant extract and not the purified this compound compound. Therefore, this proposed pathway remains speculative for this compound itself and requires direct experimental validation.
Effects on Cell Cycle and Apoptosis
Loureirin B: While direct quantitative data from flow cytometry is limited in the available literature, Loureirin A and B have been reported to induce G0/G1 cell-cycle arrest and promote apoptosis in NSCLC cells. The inhibition of the MAPK pathway by Loureirin B is consistent with the induction of apoptosis, as this pathway plays a complex role in both cell survival and death.
This compound: As previously mentioned, extracts containing related compounds have been shown to induce S-phase arrest and apoptosis.[4] This suggests that this compound may also interfere with DNA replication and trigger programmed cell death. However, without studies on the purified compound, this remains a hypothesis.
Table 2: Effects on Cell Cycle and Apoptosis
| Compound | Cell Line | Effect on Cell Cycle | Apoptosis Induction |
| Loureirin B | A549, H1299 | G0/G1 Arrest (Reported) | Promotes Apoptosis (Reported) |
| This compound | - | S-Phase Arrest (Inferred from extract studies)[4] | Induces Apoptosis (Inferred from extract studies)[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the key assays discussed.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., A549, H1299) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound or Loureirin B for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells in 6-well plates and treat with the compounds for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Fix the harvested cells in cold 70% ethanol (B145695) and store at -20°C.
-
Staining: Wash the cells and resuspend them in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess their expression levels or phosphorylation status.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-ERK, total-ERK, β-actin) overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[3] Densitometry analysis is used to quantify the protein levels relative to a loading control.[3]
Conclusion and Future Directions
The available evidence suggests that Loureirin B is a promising anti-cancer agent, particularly for NSCLC, through its inhibition of the MAPK signaling pathway.[1] However, there is a clear need for further research to establish its anti-proliferative IC50 values across a broader range of cancer cell lines and to provide more detailed quantitative data on its effects on apoptosis and the cell cycle.
The anti-cancer potential of this compound is significantly less understood. While it is structurally related to Loureirin B, there is a notable lack of specific data on its efficacy and mechanism of action. Future research should prioritize the isolation and purification of this compound to conduct comprehensive in vitro studies. Direct comparative experiments against Loureirin B in various cancer cell lines would be invaluable to determine its relative potency and potential for further development as a therapeutic agent. Elucidating its specific molecular targets and signaling pathways is a critical next step for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting MAPK Signaling: Loureirins A and B from Dracaena Loureiri Inhibit Epithelial–Mesenchymal Transition and Invasion in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cochinchina momordica seed extract induces apoptosis and cell cycle arrest in human gastric cancer cells via PARP and p53 signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Dance of Cochinchinenin A and Doxorubicin: A Proposed Anti-Cancer Strategy
A Comparative Guide for Researchers
While direct experimental studies on the synergistic anti-cancer effects of Cochinchinenin A in combination with the widely-used chemotherapeutic agent doxorubicin (B1662922) are not yet available in published literature, a compelling hypothesis for their combined efficacy can be formulated based on their individual mechanisms of action. This guide provides a comparative analysis of their known anti-cancer properties, proposes a model for their synergistic interaction, and furnishes detailed experimental protocols and visualizations to aid researchers in exploring this promising therapeutic avenue.
This compound is a novel chalcone (B49325) dimer isolated from Chinese Dragon's Blood, the resin of Dracaena cochinchinensis. Research into the extracts of this plant has revealed significant anti-cancer activity, offering a foundation for understanding the potential role of its bioactive constituents.
Individual Anti-Cancer Mechanisms
This compound (Inferred from Dracaena cochinchinensis Extract)
Extracts from Dracaena cochinchinensis have been shown to suppress the proliferation and metastasis of cancer cells. The primary mechanisms identified involve the induction of programmed cell death (apoptosis) and autophagy, a cellular recycling process that can also lead to cell death. These effects are mediated through the modulation of key signaling pathways:
-
Activation of the MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Activation of certain branches of this pathway can trigger apoptosis in cancer cells.
-
Downregulation of the mTOR-Beclin1 Signaling Cascade: The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and proliferation. Its inhibition can halt cancer progression and induce autophagy.
Doxorubicin
Doxorubicin is a well-established anthracycline antibiotic used in the treatment of a wide range of cancers. Its primary anti-cancer mechanisms include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA of cancer cells, obstructing DNA replication and transcription. It also inhibits the enzyme topoisomerase II, leading to DNA strand breaks and subsequent apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can induce the production of ROS, which are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.
Proposed Synergistic Anti-Cancer Effect
A synergistic effect between this compound and doxorubicin can be postulated based on the convergence of their signaling pathways and cellular targets. The combination of these two agents could lead to a more potent anti-cancer effect than either agent alone, potentially allowing for lower, less toxic doses of doxorubicin.
The proposed synergy lies in a multi-pronged attack on cancer cells:
-
Enhanced Apoptosis Induction: this compound's activation of the MAPK pathway and doxorubicin's DNA-damaging effects could converge to amplify the apoptotic signal.
-
Modulation of Autophagy: this compound's ability to induce autophagy via mTOR inhibition could sensitize cancer cells to doxorubicin-induced apoptosis.
-
Overcoming Drug Resistance: By targeting multiple, distinct pathways, the combination therapy could be more effective against cancer cells that have developed resistance to single-agent therapies.
Data Presentation
As no direct quantitative data for the combination of this compound and doxorubicin exists, the following tables summarize the known effects of each agent individually. A third table presents a hypothetical synergistic outcome for comparison.
Table 1: Anti-Cancer Effects of Dracaena cochinchinensis Extract (Source of this compound)
| Parameter | Cell Line | Effect |
| Cell Viability | Gastric Cancer (MGC-803, HGC-27) | Decreased |
| Apoptosis | Gastric Cancer (MGC-803, HGC-27) | Increased |
| Autophagy | Gastric Cancer (MGC-803, HGC-27) | Increased |
| MAPK Pathway | Gastric Cancer (MGC-803, HGC-27) | Activated |
| mTOR Pathway | Gastric Cancer (MGC-803, HGC-27) | Downregulated |
Table 2: Anti-Cancer Effects of Doxorubicin
| Parameter | Cell Line | Effect |
| Cell Viability | Various Cancer Cell Lines | Decreased |
| Apoptosis | Various Cancer Cell Lines | Increased |
| DNA Damage | Various Cancer Cell Lines | Increased |
| ROS Production | Various Cancer Cell Lines | Increased |
Table 3: Hypothetical Synergistic Effects of this compound and Doxorubicin Combination
| Parameter | Expected Outcome | Rationale |
| Cell Viability | Significantly Decreased | Combined cytotoxic and pro-apoptotic effects. |
| Apoptosis | Potentiated Induction | Convergence of MAPK activation and DNA damage pathways. |
| Tumor Growth (in vivo) | Markedly Inhibited | Enhanced cell killing and potential for overcoming resistance. |
| Effective Doxorubicin Dose | Reduced | Synergistic action allowing for lower therapeutic concentrations. |
Visualizations
Signaling Pathways
Caption: Proposed synergistic signaling pathways of this compound and Doxorubicin.
Experimental Workflow
The Challenge of Flavonoid Delivery: A Comparative Analysis of Dracaena cochinchinensis Formulations
The potent flavonoids of Dracaena cochinchinensis, the famed "Dragon's Blood" resin, hold significant therapeutic promise. However, their clinical utility is often hampered by poor bioavailability. This guide offers a comparative analysis of the pharmacokinetic profiles of a key flavonoid, Loureirin B, in a traditional extract versus a novel nanoliposomal formulation, providing researchers and drug development professionals with critical data to inform future research and formulation strategies.
The inherent hydrophobicity of many flavonoids, including those found in Dracaena cochinchinensis, leads to low dissolution in bodily fluids and subsequently, limited absorption and bioavailability.[1] This guide synthesizes pharmacokinetic data from preclinical studies in rat models to objectively compare a traditional administration method with a modern drug delivery system designed to overcome these limitations.
Comparative Pharmacokinetic Data of Loureirin B
The following table summarizes the key pharmacokinetic parameters of Loureirin B following oral administration of a traditional Dracaena cochinchinensis resin extract (longxuejie) and a Loureirin B-loaded nanoliposome formulation.
| Pharmacokinetic Parameter | Traditional Extract (Longxuejie) | Loureirin B-Loaded Nanoliposomes |
| Maximum Plasma Concentration (Cmax) | 7.99 µg/L | 3.247 ng/mL (equivalent to 3.247 µg/L) |
| Time to Reach Cmax (Tmax) | 0.8 h | Not explicitly stated, but plasma concentrations were measured at various time points. |
| Area Under the Curve (AUC0-t) | 22.21 µg·h/L | 2.957 ng/mL·h (equivalent to 2.957 µg·h/L) |
| Elimination Half-life (t1/2) | 1.94 h | 14.765 min (equivalent to 0.246 h) |
Note: The data for the traditional extract and the nanoliposomes are from separate studies and direct statistical comparison should be approached with caution due to potential variations in experimental conditions.
The data indicates that while the nanoliposome formulation resulted in a lower peak plasma concentration and area under the curve in the presented study, it's important to consider that nanocarriers are often designed to provide sustained release and targeted delivery, which may not be fully captured by these traditional pharmacokinetic parameters alone. The significantly shorter half-life of the nanoliposome formulation is also a noteworthy observation.
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the interpretation of the data and for designing future experiments.
Pharmacokinetic Analysis of Loureirin B from Traditional Extract
This study aimed to quantify Loureirin B in rat plasma after oral administration of a Dracaena cochinchinensis resin extract (longxuejie).
1. Animal Model:
-
Wistar rats were used for the study.
2. Drug Administration:
-
Rats were orally administered 16 g/kg of the longxuejie extract.
3. Sample Collection:
-
Blood samples were collected at various time points post-administration.
4. Sample Preparation:
-
Loureirin B and an internal standard (buspirone) were extracted from plasma using a liquid-liquid extraction method.
5. Analytical Method:
-
A high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of Loureirin B.[2]
-
The separation was achieved on an Agilent XDB C18 column.[2]
-
The mobile phase consisted of a gradient mixture of methanol (B129727) (containing 0.1% formic acid) and water (containing 0.1% formic acid).[2]
-
Detection was performed using a Q-trap mass spectrometer with an electrospray ionization (ESI) interface operating in multiple reaction monitoring (MRM) mode.[2]
Pharmacokinetic Analysis of Loureirin B-Loaded Nanoliposomes
This study focused on improving the bioavailability of Loureirin B through encapsulation in nanoliposomes.
1. Nanoliposome Formulation:
-
Phospholipids and cholesterol-based nanoliposomes were synthesized using the thin-film evaporation technique.[1]
2. Animal Model:
-
Rats were used for the in vivo pharmacokinetic study.
3. Drug Administration:
-
The Loureirin B-loaded nanoliposome formulation was administered to the rats.
4. Sample Collection and Preparation:
-
Blood samples were collected, and the plasma was separated.
-
The residues were dissolved in methanol and centrifuged before analysis.[1]
5. Analytical Method:
-
A tandem liquid chromatography-mass spectrometry (LC/MS) system was used to determine the pharmacokinetic parameters.[1]
-
The area under the concentration-time curve (AUC) was calculated using the trapezoidal method.[1]
-
Peak concentration (Cmax) and the time to reach Cmax (Tmax) were recorded directly from the experimental profiles.[1]
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for the pharmacokinetic analysis of Dracaena cochinchinensis flavonoids.
Signaling Pathways of Dracaena cochinchinensis Flavonoids
Beyond bioavailability, understanding the molecular mechanisms of these flavonoids is crucial. Loureirin B, for instance, has been shown to interact with several key signaling pathways implicated in various physiological processes.
This diagram illustrates the dual action of Loureirin B: activating the GLP-1 receptor pathway, which is beneficial for insulin secretion, and inhibiting key kinase phosphorylation, which can have implications for various cellular processes.
References
Validating the Mechanism of Action of Cochinchinenin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the proposed mechanism of action for Cochinchinenin A, a flavonoid isolated from the resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood". Due to the limited number of studies focusing specifically on this compound, this document validates its potential mechanisms by comparing the known bioactivities of Dracaena cochinchinensis extracts with those of well-characterized flavonoids, resveratrol (B1683913) and quercetin (B1663063). This guide presents supporting experimental data, detailed protocols for key assays, and visual diagrams of relevant signaling pathways to aid in further research and drug development.
Unveiling the Bioactivity of this compound's Source: Dracaena cochinchinensis
Modern pharmacological studies have revealed that the resinous extract of Dracaena cochinchinensis possesses a wide array of therapeutic properties, including anti-inflammatory, anti-diabetic, and anti-tumor activities.[1][2] These effects are largely attributed to its rich composition of flavonoids, including this compound.
Anti-Inflammatory and Anti-Cancer Pathways
Research on the ethyl acetate (B1210297) extract of "Dragon's Blood" has demonstrated its ability to suppress the proliferation of human gastric cancer cells. This effect is mediated through the induction of apoptosis and autophagy, processes that are critically regulated by the mitogen-activated protein kinase (MAPK) signaling pathway and the downregulation of the mTOR-Beclin1 signaling cascade .
Furthermore, extracts from Dracaena cochinchinensis have been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. These effects are associated with the inhibition of key inflammatory mediators. While the precise mechanism of this compound is yet to be fully elucidated, the activities of its source extract provide strong evidence for its involvement in these critical cellular pathways.
Comparative Analysis: this compound, Resveratrol, and Quercetin
To further validate the potential mechanisms of this compound, its inferred activities are compared with the well-documented effects of two other prominent flavonoids: resveratrol and quercetin.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Resveratrol is known to inhibit this pathway by suppressing the activity of p65 and IκB kinase.[3][4][5][6] Similarly, quercetin has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway in LPS-stimulated macrophages.[7] Given the anti-inflammatory properties of Dracaena cochinchinensis extracts, it is highly probable that this compound also exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. Quercetin has been demonstrated to mediate its anti-obesity effects through the modulation of the AMPK and MAPK signaling pathways.[8] It has also been shown to suppress pro-inflammatory cytokine production via the MAPK pathway.[7] Comparative studies have highlighted that quercetin and its glycoside, rutin, modulate the MAPK pathway differently in response to cellular stress.[9][10] The established role of Dracaena cochinchinensis extract in activating the MAPK pathway in cancer cells suggests that this compound may share a similar mechanism of action.
A Potential Novel Mechanism: GLP-1 Receptor Agonism
Intriguingly, a study on Cochinchinenin C, a structurally related compound from "Dragon's Blood," has identified it as a potential non-polypeptide agonist for the glucagon-like peptide-1 (GLP-1) receptor.[11] This receptor is a key target for anti-diabetic drugs. The study demonstrated that Cochinchinenin C interacts with the GLP-1 receptor, leading to increased insulin (B600854) secretion in pancreatic beta cells.[11] This finding opens up a novel and exciting avenue for the potential therapeutic application of this compound in metabolic diseases, a mechanism that warrants further investigation.
Data Presentation: Comparative Bioactivity
The following tables summarize the available quantitative data for the bioactivity of Dracaena cochinchinensis extracts and related flavonoids.
Table 1: Anti-Inflammatory Activity (IC50 Values)
| Compound/Extract | Assay | Cell Line | IC50 Value | Reference |
| Dragon's Blood Active Fraction | α-glucosidase inhibition | - | 0.152 µg/mL | [12] |
| Ethyl Acetate Soluble Proanthocyanidins (B150500) | Oxidative Burst | Human Blood Cells | 10.31 ± 1.11 µg/mL | [13] |
| Ibuprofen (Reference) | Oxidative Burst | Human Blood Cells | 11.20 ± 1.90 µg/mL | [13][14] |
Table 2: Anti-Cancer Activity (IC50 Values)
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Ethyl Acetate Soluble Proanthocyanidins | HeLa (Cervical Cancer) | 18.78 ± 0.90 µg/mL | [13] |
| Ethyl Acetate Soluble Proanthocyanidins | PC3 (Prostate Cancer) | 44.21 ± 0.73 µg/mL | [13] |
| Tamoxifen (Reference) | HeLa (Cervical Cancer) | 28.80 ± 1.94 µg/mL | [13] |
| Doxorubicin (Reference) | PC3 (Prostate Cancer) | 1.38 ± 0.16 µg/mL | [13] |
| Satureja bachtiarica Extract | K562 (Leukemia) | 28.3 µg/mL | [15] |
| Satureja hortensis Extract | K562 (Leukemia) | 52 µg/mL | [15] |
| Satureja hortensis Extract | Jurkat (Leukemia) | 66.7 µg/mL | [15] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[16]
-
Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, remove the treatment medium and add 100 µL of fresh medium to each well.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[17]
-
Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Western Blot Analysis of NF-κB Pathway Activation
This protocol is used to assess the effect of this compound on the activation of the NF-κB pathway, for example, in LPS-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Western blot imaging system
Procedure:
-
Seed RAW264.7 cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes).
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18][19]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Inferred modulation of the MAPK signaling pathway by this compound.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. A Systematic Review of the Botanical, Phytochemical and Pharmacological Profile of Dracaena cochinchinensis, a Plant Source of the Ethnomedicine “Dragon’s Blood” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic review of the botanical, phytochemical and pharmacological profile of Dracaena cochinchinensis, a plant source of the ethnomedicine "dragon's blood" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 5. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-obesity effect of quercetin is mediated by the AMPK and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Cochinchinenin C, a potential nonpolypeptide anti-diabetic drug, targets a glucagon-like peptide-1 receptor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dracaena cochinchinensis stemwood extracts inhibit amyloid-β fibril formation and promote neuronal cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. youtube.com [youtube.com]
- 19. origene.com [origene.com]
A Comparative Analysis of Cochinchinenin A and Synthetic Analgesic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the naturally derived compound Cochinchinenin A with established synthetic analgesic agents. While research into the specific analgesic properties of this compound is ongoing, this document synthesizes the current understanding of its proposed mechanism of action and contrasts it with the well-documented profiles of synthetic opioids and non-steroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
This compound, a chalcone (B49325) dimer isolated from the resin of Dracaena cochinchinensis (Lour.) S.C. Chen, commonly known as "Dragon's Blood," is emerging as a compound of interest for its potential analgesic and anti-inflammatory effects. Preliminary evidence suggests its mechanism of action diverges significantly from traditional synthetic analgesics. Synthetic opioids, such as morphine and fentanyl, exert their potent analgesic effects primarily through agonism of opioid receptors in the central nervous system. In contrast, NSAIDs like celecoxib (B62257) reduce pain and inflammation by inhibiting cyclooxygenase (COX) enzymes. This compound is hypothesized to function, at least in part, by antagonizing the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling.
This comparison aims to provide a clear overview of the available data, highlight the distinct signaling pathways, and present the experimental basis for our current understanding of these compounds. Due to the limited availability of in vivo quantitative efficacy data for isolated this compound, this guide will focus on its proposed mechanism and contrast it with the established dose-response characteristics of synthetic analgesics.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and available quantitative data for this compound and representative synthetic analgesic compounds. It is important to note that direct comparative studies with isolated this compound are not yet available in the public domain.
| Compound Class | Representative Compound(s) | Primary Mechanism of Action | Key Signaling Pathway(s) |
| Natural Chalcone Dimer | This compound | TRPV1 Antagonism (Proposed) | Inhibition of Substance P release |
| Synthetic Opioids | Morphine, Fentanyl | μ-opioid receptor (MOR) Agonism | Inhibition of adenylyl cyclase, reduction of cAMP, modulation of ion channels |
| Synthetic NSAIDs (COX-2 selective) | Celecoxib | Selective COX-2 Inhibition | Inhibition of prostaglandin (B15479496) synthesis |
| Compound | Analgesic Model | Route of Administration | Effective Dose Range / ED₅₀ | Reference |
| This compound | in vitro (TRPV1 antagonism) | - | IC₅₀ not determined | [1] |
| Cochinchinenin B | in vitro (Capsaicin-evoked Ca²⁺ influx) | - | 0.1, 1, 10 µM | [2] |
| "Dragon's Blood" Extract | Carrageenan-induced hyperalgesia (rat) | Intragastric | 0.14, 0.56, 1.12 g/kg | [2] |
| Morphine | Hot Plate Test (mice) | Subcutaneous | ED₅₀: ~3.0 - 9.0 mg/kg | [3] |
| Fentanyl | Tail-Flick Test (rats) | Subcutaneous | ED₅₀: ~0.01 - 0.03 mg/kg | |
| Celecoxib | Carrageenan-induced paw edema (rats) | Oral | 3 - 30 mg/kg (significant inhibition) |
Signaling Pathways and Mechanisms of Action
The analgesic effects of this compound and synthetic compounds are mediated by distinct molecular pathways.
This compound: A Potential TRPV1 Antagonist
Preliminary research suggests that this compound, along with other constituents of "Dragon's Blood," may exert its analgesic effects by acting as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons. Its activation by stimuli such as heat, acid, and capsaicin (B1668287) leads to the influx of calcium ions and the release of pro-inflammatory neuropeptides, most notably Substance P.[4]
By blocking the TRPV1 channel, this compound could prevent the depolarization of nociceptive neurons and inhibit the release of Substance P, thereby reducing the transmission of pain signals.[2] This proposed mechanism is supported by studies on the related compound, Cochinchinenin B, which has been shown to block capsaicin-evoked increases in intracellular calcium and the release of Substance P in cultured dorsal root ganglion (DRG) neurons.[2]
Synthetic Opioids: Central Analgesia via Opioid Receptor Agonism
Synthetic opioids like morphine and fentanyl are potent analgesics that act primarily on the central nervous system. Their mechanism involves binding to and activating opioid receptors, particularly the μ-opioid receptor (MOR), which are G-protein coupled receptors. This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and the transmission of nociceptive signals. Key downstream effects include the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, the opening of potassium channels (causing hyperpolarization), and the closing of voltage-gated calcium channels (reducing neurotransmitter release).
Synthetic NSAIDs: Peripheral and Central Anti-inflammatory Analgesia
Selective COX-2 inhibitors like celecoxib represent a class of NSAIDs that primarily target the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins (B1171923) (e.g., PGE₂). Prostaglandins are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors that also block the constitutively expressed COX-1 enzyme.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of results and for designing future comparative studies.
Acetic Acid-Induced Writhing Test
This is a widely used in vivo model for screening peripheral analgesic activity.
-
Objective: To evaluate the ability of a compound to reduce visceral pain.
-
Methodology:
-
Rodents (typically mice) are pre-treated with the test compound, a vehicle control, or a standard analgesic at specified doses and routes of administration.
-
After a set absorption period (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6-1.0%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
The number of writhes is counted for a defined period (e.g., 15-30 minutes) following the acetic acid injection.
-
The percentage of inhibition of writhing is calculated for the treated groups relative to the control group.
-
-
Endpoint: A significant reduction in the number of writhes indicates analgesic activity.
Hot Plate Test
This is a common method for assessing centrally mediated analgesia.
-
Objective: To measure the response latency to a thermal stimulus.
-
Methodology:
-
Animals (mice or rats) are placed on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The latency to a nocifensive response (e.g., paw licking, jumping) is recorded. A cut-off time is established to prevent tissue damage.
-
A baseline latency is determined before drug administration.
-
The test compound, vehicle, or a standard central analgesic (e.g., morphine) is administered.
-
The latency is measured at several time points after drug administration to determine the peak effect and duration of action.
-
-
Endpoint: A significant increase in the latency to respond to the thermal stimulus indicates a central analgesic effect.
Tail-Flick Test
Similar to the hot plate test, this model also evaluates centrally acting analgesics.
-
Objective: To measure the latency of a spinal reflex to a thermal stimulus.
-
Methodology:
-
A focused beam of radiant heat is applied to the ventral surface of the animal's tail.
-
The time taken for the animal to flick its tail away from the heat source is automatically recorded.
-
A baseline latency is established.
-
Following administration of the test substance, the latency is re-measured at various intervals.
-
-
Endpoint: An increase in the tail-flick latency is indicative of analgesia.
Experimental Workflow for Analgesic Drug Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel analgesic compound.
Conclusion and Future Directions
This compound presents an intriguing profile as a potential analgesic with a mechanism of action that is distinct from conventional synthetic opioids and NSAIDs. Its proposed activity as a TRPV1 antagonist suggests a therapeutic strategy focused on peripherally mediated pain and neurogenic inflammation. However, the current body of evidence is preliminary, and significant research is required to fully elucidate its pharmacological profile.
Future research should prioritize:
-
In vivo efficacy studies: Conducting dose-response studies of isolated this compound in standard analgesic models (hot plate, tail-flick, and writhing tests) to determine its ED₅₀ and compare its potency to synthetic analgesics.
-
Mechanism of action confirmation: Definitive studies to confirm TRPV1 antagonism and investigate potential effects on other relevant pathways, such as COX-2 and NF-κB signaling, in vivo.
-
Pharmacokinetic and safety profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and potential toxicity of this compound is essential for its development as a therapeutic agent.
A direct, data-driven comparison of the analgesic performance of this compound with synthetic compounds awaits the results of these critical preclinical studies. The information presented in this guide serves as a foundational overview to inform and direct these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of the analgesic effect of centhaquin in mouse tail flick and hot-plate tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased morphine analgesia and reduced side effects in mice lacking the tac1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sedative and Analgesic Effects of Propofol-Fentanyl Versus Propofol-Ketamine During Endoscopic Retrograde Cholangiopancreatography: A Double-Blind Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Cochinchinenin A: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comparative overview of analytical methodologies for Cochinchinenin A, a key bioactive flavonoid found in "Dragon's Blood" resin from Dracaena cochinchinensis. Due to a scarcity of publicly available, fully validated analytical methods specifically for this compound, this guide presents a robustly validated UPLC-PAD-MS method for the analysis of flavonoids from Dracaena cochinchinensis as a primary example. This is supplemented with details of other analytical techniques that have been successfully employed for the analysis of extracts containing this compound. The principles and workflows described herein offer a strong foundation for the development, validation, and cross-validation of analytical methods for this and related compounds.
Comparative Analysis of Analytical Methods
While a direct comparison of multiple, fully validated methods for this compound is challenging due to limited published data, we can evaluate common chromatographic techniques used for the analysis of flavonoids in Dracaena cochinchinensis. The following table summarizes a validated UPLC-PAD-MS method and provides details for a UPLC-ESI-MS/MS method used in a comprehensive metabolomics study that included the identification of this compound.
| Parameter | Method 1: UPLC-PAD-MS for Flavonoids in "Dragon's Blood" | Method 2: UPLC-ESI-MS/MS for Metabolomics of Dracaena cochinchinensis |
| Instrumentation | Ultra Performance Liquid Chromatography with Photodiode Array Detection and Electrospray Ionization Mass Spectrometry (UPLC-PAD-MS) | UPLC–ESI-MS/MS system (SHIMADZU Nexera X2, Applied Biosystems 4500 Q TRAP) |
| Column | Information not specified | Agilent SB-C18 (1.8 µm, 2.1 mm × 100 mm) |
| Mobile Phase | Information not specified | A: 0.1% formic acid in pure water; B: 0.1% formic acid in acetonitrile (B52724) |
| Gradient | Information not specified | 95% A, 5% B (start); linear gradient to 5% A, 95% B over 9 min; hold for 1 min; return to 95% A, 5% B in 1.1 min; hold for 2.9 min |
| Flow Rate | Information not specified | 0.35 mL/min |
| Detection | PAD and ESI-MS | ESI-Q TRAP-MS/MS |
| Linearity (R²)¹ | > 0.99 | Not specified for individual compounds |
| Limit of Detection (LOD)¹ | 0.06 to 0.83 ng | Not specified for individual compounds |
| Precision (RSD for repeatability)¹ | 1.4% to 3.8% | Not specified for individual compounds |
| Accuracy (Recovery)¹ | 94.2% to 102.8% | Not specified for individual compounds |
¹Validation data for six other flavonoids from "Dragon's Blood"[1][2][3]. Specific data for this compound was not provided.
Experimental Protocols
Sample Preparation (General Protocol for Dracaena cochinchinensis Resin)
A standardized sample preparation protocol is crucial for reproducible results. The following is a general procedure based on methods used for analyzing "Dragon's Blood":
-
Sample Collection and Grinding: Obtain a representative sample of Dracaena cochinchinensis resin ("Dragon's Blood"). Grind the resin into a fine powder to ensure homogeneity.
-
Extraction: Accurately weigh a portion of the powdered resin. Macerate or sonicate the sample with a suitable solvent, such as methanol (B129727) or a methanol-water mixture, to extract the flavonoids.
-
Filtration and Dilution: Filter the extract to remove particulate matter. Dilute the filtered extract to an appropriate concentration for chromatographic analysis.
UPLC-PAD-MS Method for Flavonoid Quantification in "Dragon's Blood"[1][2][3]
This method has been validated for the quantification of six flavonoids in "Dragon's Blood" and serves as a strong template for the analysis of this compound.
-
Instrumentation: An ultra-performance liquid chromatography system coupled with a photodiode array detector and an electrospray ionization mass spectrometer.
-
Method Validation: The method was validated for linearity, sensitivity (LOD), precision, and accuracy.
-
Linearity: Achieved with a correlation coefficient (R²) greater than 0.99 for all tested flavonoids.
-
Limit of Detection (LOD): Ranged from 0.06 to 0.83 ng for the analyzed compounds.
-
Precision: The relative standard deviation (RSD) for method repeatability was between 1.4% and 3.8%.
-
Accuracy: Recovery studies showed accuracy between 94.2% and 102.8%.
-
UPLC-ESI-MS/MS Method for Metabolomic Analysis
This method was employed for a broad screening of secondary metabolites in Dracaena cochinchinensis and successfully identified this compound. While full validation data for this compound is not available from this study, the detailed chromatographic conditions provide a valuable starting point for method development.
-
Instrumentation: A SHIMADZU Nexera X2 UPLC system coupled with an Applied Biosystems 4500 Q TRAP ESI-MS/MS system.
-
Column: Agilent SB-C18 (1.8 µm, 2.1 mm × 100 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.35 mL/min.
-
Detection: ESI-Q TRAP-MS/MS operated with a specific set of MRM (Multiple Reaction Monitoring) transitions for each metabolite.
Cross-Validation Workflow
Cross-validation is a critical step to ensure the consistency and reliability of analytical data when using different methods or laboratories. The following diagram illustrates a typical workflow for the cross-validation of analytical methods for a compound like this compound.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathways
While the primary focus of this guide is on analytical methods, it is noteworthy that this compound and other flavonoids from "Dragon's Blood" are investigated for their pharmacological activities, which are mediated through various signaling pathways. Further research into these pathways is crucial for understanding the therapeutic potential of this compound.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Characterization and determination of six flavonoids in the ethnomedicine "Dragon's Blood" by UPLC-PAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and determination of six flavonoids in the ethnomedicine “Dragon’s Blood” by UPLC-PAD-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Cochinchinenin A
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are critical to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Cochinchinenin A, a bioactive compound isolated from Dracaena cochinchinensis.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on best practices for handling similar isoflavonoid (B1168493) compounds and general laboratory chemical waste management protocols.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Recommended PPE:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: When handling the solid form, work in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.[2][3]
II. Waste Segregation and Containerization
Proper segregation and containerization of this compound waste is the first step in the disposal process. All waste materials should be treated as hazardous chemical waste and segregated based on their physical state.
-
Solid Waste: This category includes unused or expired solid this compound, as well as contaminated materials such as pipette tips, filter paper, and gloves.[2]
-
Container: Use a wide-mouthed, durable, and sealable plastic container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Liquid Waste: This includes solutions of this compound in organic solvents.
-
Container: Use a compatible glass or plastic solvent waste container. Ensure the container is leak-proof and has a secure cap.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical names of all contents (e.g., "this compound in Dimethyl Sulfoxide"), and their approximate concentrations.[2]
-
Important: Do not mix with incompatible waste streams, such as halogenated solvents, unless explicitly permitted by your institution's guidelines.[2]
-
III. Disposal Procedures
The overriding principle for the disposal of any laboratory waste is to have a clear plan before beginning any experiment.[4] All disposal activities must comply with local, state, and federal regulations. Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific guidance.
Step-by-Step Disposal Protocol:
-
Consult Institutional Guidelines: Before initiating disposal, review your institution's chemical hygiene plan and hazardous waste management procedures.[3]
-
Segregate Waste: As described in Section II, separate solid and liquid waste containing this compound.
-
Containerize and Label: Place the segregated waste into the appropriate, clearly labeled containers.
-
Store Waste Appropriately: Store the sealed waste containers in a designated satellite accumulation area within the laboratory.[2] Ensure that incompatible wastes are segregated to prevent accidental reactions.[2]
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not dispose of this compound waste down the drain or in the regular trash.[5][6]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the nature and extent of the spill. If the spill is large or you are unsure how to proceed, contact your EHS office immediately.
-
Use Appropriate PPE: Before cleaning the spill, don the recommended PPE.
-
Contain and Clean the Spill:
-
For Solid Spills: Carefully sweep or scoop the solid material into a designated hazardous waste container. Avoid generating dust.
-
For Liquid Spills: Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[7] Once absorbed, collect the material and place it in a sealed container for hazardous waste disposal.
-
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Dispose of all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS office, following your institution's reporting procedures.
Quantitative Data
| Property | Guideline |
| Physical State | Solid |
| Inferred Hazards | May cause skin, eye, and respiratory irritation.[2] |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. Insoluble in water. |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat. Use a fume hood for solids.[2][3] |
| Waste Classification | Hazardous Chemical Waste |
| Disposal Route | Via licensed hazardous waste management service, coordinated through the institutional EHS office.[5] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. A Systematic Review of the Botanical, Phytochemical and Pharmacological Profile of Dracaena cochinchinensis, a Plant Source of the Ethnomedicine “Dragon’s Blood” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 6. asset.conrad.com [asset.conrad.com]
- 7. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
Personal protective equipment for handling Cochinchinenin A
Essential Safety and Handling Guide for Cochinchinenin A
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a chalcone (B49325) dimer isolated from the resin of Dracaena cochinchinensis (Lour.) S.C. Chen, commonly known as Dragon's Blood.[1][2] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure safety. The recommended PPE is based on standard laboratory safety protocols for handling chemical compounds.
Core PPE Requirements:
-
Protective Clothing: A lab coat or gown with long sleeves should be worn to protect the skin and forearms from potential splashes or spills.[3][4]
-
Gloves: Chemical-resistant gloves are mandatory to prevent skin contact.[4][5] Nitrile or vinyl gloves are suitable options. Gloves should be inspected for any signs of damage before use and changed immediately if contaminated or torn.[3][4]
-
Eye Protection: Safety glasses with solid side shields, goggles, or a face shield must be worn to protect the eyes from splashes, sprays, and aerosols.[3][4]
-
Respiratory Protection: While general handling in a well-ventilated area may not require respiratory protection, a respirator may be necessary if there is a risk of generating dust or aerosols.[6]
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form or preparing solutions.[5][7]
-
Avoid direct contact with the skin, eyes, and clothing.[7]
Storage:
-
Store this compound in a tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated place.[7]
-
Protect from heat, sparks, and open flames.[7]
-
For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended to maintain stability.[9]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Unused Compound: Dispose of as chemical waste. Do not discard down the drain or in regular trash.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste container and disposed of as chemical waste.
-
Solutions: Aqueous and solvent-based solutions containing this compound should be collected in appropriate, labeled waste containers for chemical waste disposal.
Quantitative Data
The following table summarizes the solubility of this compound in various solvent systems for in vivo studies.[9]
| Solvent System | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.73 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.73 mM) |
| 10% DMSO, 90% Corn oil | ≥ 2.5 mg/mL (8.73 mM) |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines a general procedure for preparing a stock solution of this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate glassware (e.g., vial, conical tube)
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable container. Perform this step in a chemical fume hood to avoid inhalation of the powder.
-
Solvent Addition: Add the calculated volume of DMSO to the this compound powder to achieve the desired stock concentration.
-
Dissolution: Gently swirl the container to begin dissolving the powder. Use a vortex mixer to ensure thorough mixing. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[9]
-
Storage: Once fully dissolved, store the stock solution in a tightly sealed container at the recommended temperature (-20°C for short-term or -80°C for long-term storage).[9]
Visualizations
The following diagrams illustrate key workflows for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Caption: Decision logic for selecting appropriate PPE when handling this compound.
References
- 1. [Cochinchinenin--a new chalcone dimer from the Chinese dragon blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cochinchinenin-a new chalcone dimer from the Chinese Dragon’s blood. Acta Pharmaceutica Sinica 2001, 36, 200–204. - Dragon Tree Consortium [dragontreeconsortium.com]
- 3. dentalcare.com [dentalcare.com]
- 4. osha.gov [osha.gov]
- 5. storage.ua.prom.st [storage.ua.prom.st]
- 6. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 8. dpoy1j4zladj1.cloudfront.net [dpoy1j4zladj1.cloudfront.net]
- 9. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
